molecular formula C7H14O2Si B2519639 1-(Trimethylsilyl)cyclopropanecarboxylic acid CAS No. 31469-29-1

1-(Trimethylsilyl)cyclopropanecarboxylic acid

Cat. No.: B2519639
CAS No.: 31469-29-1
M. Wt: 158.272
InChI Key: MKPDOHYDQLLZBU-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C7H14O2Si and its molecular weight is 158.272. The purity is usually 95%.
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Properties

IUPAC Name

1-trimethylsilylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2Si/c1-10(2,3)7(4-5-7)6(8)9/h4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPDOHYDQLLZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31469-29-1
Record name 1-(trimethylsilyl)cyclopropane-1-carboxylic acid
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Foundational & Exploratory

Synthesis and characterization of 1-(trimethylsilyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(trimethylsilyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable building block in modern medicinal chemistry. Recognizing the strategic importance of incorporating cyclopropane and silyl moieties into drug candidates, this document outlines a robust, proposed synthetic pathway. Furthermore, it details the full suite of analytical techniques required for unambiguous structural verification and quality control. This guide is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug discovery, offering both theoretical grounding and actionable experimental protocols.

Introduction: The Strategic Value of Silylated Cyclopropanes in Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclopropane ring has emerged as a "bioisostere" of choice for enhancing the pharmacological profile of lead compounds.[1] Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, thereby improving binding potency and selectivity for its biological target.[2] The introduction of this strained ring system often enhances metabolic stability by shielding adjacent bonds from enzymatic degradation, leading to improved in-vivo half-life.[2][3] Consequently, the cyclopropyl fragment is a key feature in numerous FDA-approved drugs for treating conditions ranging from viral infections to asthma.[4]

Complementing the cyclopropane motif, the trimethylsilyl (TMS) group serves as a versatile tool in organic synthesis. While often employed as a sterically demanding protecting group, it also functions as a crucial synthetic handle for subsequent chemical transformations. The presence of a TMS group can increase a molecule's lipophilicity, potentially aiding its passage across biological membranes. The combination of these two functionalities in This compound (CAS No: 31469-29-1) creates a highly valuable and versatile building block, poised for the development of novel therapeutics with optimized pharmacokinetic and pharmacodynamic properties.

A Proposed Synthetic Pathway for this compound

The proposed workflow begins with the formation of the cyclopropane ring via a malonic ester synthesis, followed by functionalization at the C1 position.

Synthetic_Workflow A Diethyl Malonate + 1,2-Dibromoethane B Diethyl cyclopropane-1,1-dicarboxylate A->B  NaOEt, EtOH C Cyclopropane-1,1-dicarboxylic acid B->C  1. KOH, H2O/EtOH  2. H3O+ D Cyclopropanecarboxylic acid C->D  Heat (Decarboxylation) E Methyl cyclopropanecarboxylate D->E  SOCl2, then MeOH F Methyl 1-(trimethylsilyl)cyclopropanecarboxylate E->F  1. LDA, THF, -78°C  2. TMSCl G This compound F->G  LiOH, THF/H2O Characterization_Workflow Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Structural Elucidation IR IR Spectroscopy Compound->IR Functional Group ID MS Mass Spectrometry (EI-MS) Compound->MS Molecular Weight & Fragmentation Phys Physical Properties Compound->Phys Purity & Identity

Sources

A Comprehensive Spectroscopic Guide to 1-(trimethylsilyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 1-(trimethylsilyl)cyclopropanecarboxylic acid, a valuable building block in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide a practical and insightful resource.

Introduction

This compound (CAS No: 31469-29-1) is a unique molecule that combines the steric and electronic properties of a cyclopropane ring with the synthetic versatility of a trimethylsilyl group and a carboxylic acid handle. The cyclopropane motif is a prevalent feature in numerous biologically active compounds, imparting conformational rigidity and unique metabolic stability. The trimethylsilyl group, on the other hand, can influence the molecule's reactivity and provides a site for further chemical modification. Accurate structural elucidation and purity assessment are paramount for its effective use in complex synthetic pathways, making a comprehensive understanding of its spectroscopic signature essential.

This guide will delve into the characteristic spectroscopic data of this compound, providing both expected data based on established principles and detailed experimental protocols for data acquisition.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1. Molecular structure and atom numbering of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0broad singlet1HCOOH
~1.2 - 1.5multiplet2HCyclopropane CH₂
~0.8 - 1.1multiplet2HCyclopropane CH₂
~0.1singlet9HSi(CH₃)₃
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

  • Carboxylic Acid Proton (COOH): A characteristic broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-13 ppm.[1] This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding. The broadness of the signal is a result of chemical exchange with residual water and intermolecular hydrogen bonding between carboxylic acid molecules, which form dimers in solution.

  • Cyclopropane Protons (CH₂): The four protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings. They are expected to resonate in the upfield region, typically between 0.8 and 1.5 ppm. The strained nature of the cyclopropane ring influences their chemical shifts.

  • Trimethylsilyl Protons (Si(CH₃)₃): A sharp, intense singlet is predicted at a very upfield chemical shift, close to 0 ppm.[2] This is a hallmark of the trimethylsilyl group, where the nine equivalent methyl protons are shielded by the electropositive silicon atom. This strong signal, integrating to nine protons, is an excellent diagnostic peak for the presence of the TMS group.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Instrument Setup:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Probe: A standard broadband or inverse detection probe.

    • Temperature: 298 K (25 °C).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range from approximately -1 to 15 ppm.

    • The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or by using an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~175 - 180COOH
~15 - 20Cyclopropane CH₂
~10 - 15Quaternary Cyclopropane C
~ -1Si(CH₃)₃
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon environment in the molecule.

  • Carboxylic Acid Carbonyl (COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, expected to resonate in the range of 175-180 ppm.[1]

  • Cyclopropane Carbons: The carbons of the cyclopropane ring are highly shielded and will appear in the upfield region of the spectrum. The two methylene (CH₂) carbons are equivalent and will produce a single peak, while the quaternary carbon attached to the silyl and carboxyl groups will be a separate, typically weaker, signal.

  • Trimethylsilyl Carbons (Si(CH₃)₃): The three equivalent methyl carbons of the TMS group will give rise to a single, sharp signal at a very upfield chemical shift, often slightly below 0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrument Setup:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer (operating at 75 MHz or higher for ¹³C).

    • Probe: A standard broadband probe.

    • Temperature: 298 K (25 °C).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Set the spectral width to cover the range from approximately -10 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~2960, ~2850MediumC-H stretch (aliphatic)
~1700Strong, SharpC=O stretch (Carboxylic acid dimer)
~1420MediumC-H bend
~1250, ~840StrongSi-C stretch
~930Broad, MediumO-H bend (out-of-plane)
Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3]

  • C=O Stretch: A strong and sharp absorption peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid, also indicative of the dimeric form.[3]

  • Si-C Stretch: Strong bands around 1250 cm⁻¹ and 840 cm⁻¹ are characteristic of the Si-C bond vibrations of the trimethylsilyl group.

  • O-H Bend: A broad medium-intensity band around 930 cm⁻¹ can be attributed to the out-of-plane O-H bend of the carboxylic acid dimer.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

IV. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular weight of this compound (C₇H₁₄O₂Si) is 158.27 g/mol .

m/zProposed Fragment
158[M]⁺ (Molecular Ion)
143[M - CH₃]⁺
117[M - COOH]⁺
73[Si(CH₃)₃]⁺
Interpretation of the Mass Spectrum

Under electron ionization (EI), the molecular ion may be observed, but significant fragmentation is expected.

  • Molecular Ion ([M]⁺): The peak corresponding to the intact molecule with one electron removed. Its intensity may be low.

  • [M - CH₃]⁺ (m/z 143): Loss of a methyl group from the trimethylsilyl moiety is a very common fragmentation pathway for TMS-containing compounds, often resulting in a prominent peak.

  • [M - COOH]⁺ (m/z 117): Loss of the carboxylic acid group as a radical is another likely fragmentation pathway.

  • [Si(CH₃)₃]⁺ (m/z 73): The trimethylsilyl cation is a very stable fragment and often gives rise to the base peak in the mass spectrum of TMS-derivatized compounds.

G M [M]⁺˙ m/z 158 M_minus_15 [M - CH₃]⁺ m/z 143 M->M_minus_15 - •CH₃ M_minus_45 [M - COOH]⁺ m/z 117 M->M_minus_45 - •COOH SiMe3 [Si(CH₃)₃]⁺ m/z 73 M->SiMe3 fragmentation

Figure 2. Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization to the methyl ester may be necessary to improve volatility for gas chromatography.

  • Instrument Setup:

    • System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

    • GC Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient to ensure elution of the compound from the GC column (e.g., starting at 50 °C and ramping up to 250 °C).

    • MS Ionization Energy: 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire mass spectra over a suitable m/z range (e.g., 40-300 amu).

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of that peak to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic data of this compound provides a unique fingerprint that is invaluable for its identification and characterization. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the trimethylsilyl, cyclopropane, and carboxylic acid moieties. The IR spectrum clearly indicates the presence of the carboxylic acid functional group, particularly in its dimeric form. Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns that are diagnostic for the trimethylsilyl group. This comprehensive guide serves as a valuable resource for scientists working with this versatile building block, enabling confident structural verification and facilitating its application in innovative research and development.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H (a) and 13C NMR spectra of 4 (b). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(Trimethylsilyl)-cyclopropanecarboxylic-acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(Trimethylsilyl)-cyclopropanecarboxylic-acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(trimethylsilyl)cyclopropanecarboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(trimethylsilyl)cyclopropanecarboxylic acid, a unique hybrid molecule, stands at the intersection of strained-ring chemistry and organosilicon utility. Its structure, featuring a cyclopropane ring substituted with both a carboxylic acid and a trimethylsilyl (TMS) group, imparts a distinct set of physical and chemical properties that make it a valuable building block in modern organic synthesis and a compound of interest in medicinal chemistry. The inherent ring strain of the cyclopropane moiety, combined with the stabilizing and directing effects of the TMS group, offers a versatile platform for chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and its applications in research and development.

Physicochemical Properties

PropertyValueSource/Comment
CAS Number 31469-29-1[1][2][3]
Molecular Formula C₇H₁₄O₂Si[1]
Molecular Weight 158.27 g/mol [1]
Appearance Light yellow solid[1]
Melting Point Not definitively reported; related compounds suggest it is a low-melting solid.
Boiling Point Not definitively reported; likely decomposes at higher temperatures. Distillation would require reduced pressure.For comparison, cyclopropanecarboxylic acid boils at 182-184 °C.
Solubility Expected to be soluble in a range of organic solvents such as ethers, chlorinated solvents, and some polar aprotic solvents. Solubility in water is likely low but may be enhanced by the presence of base.The solubility of carboxylic acids in organic solvents can be influenced by the presence of water.[4]
Storage Store at 0-8 °C in an inert atmosphere.[1][5]

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the trimethylsilyl group, the cyclopropane ring protons, and the acidic proton of the carboxylic acid. The nine protons of the TMS group will appear as a sharp singlet, typically in the upfield region (around 0 ppm). The diastereotopic methylene protons of the cyclopropane ring will likely appear as a complex multiplet. The acidic proton of the carboxylic acid will be a broad singlet at the downfield end of the spectrum, typically above 10 ppm, and its position is sensitive to concentration and solvent.[6][7][8]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the trimethylsilyl group, the cyclopropane ring, and the carbonyl carbon of the carboxylic acid. A published reference indicates the availability of the ¹³C NMR spectrum for this compound in the Journal of Organic Chemistry, 47, 893 (1982).[9] The carbonyl carbon is expected to resonate in the typical range for carboxylic acids (170-185 ppm).[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the trimethylsilyl group.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10]

  • C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is anticipated for the carbonyl group of the dimerized carboxylic acid.[10][11]

  • Si-C Stretch: Characteristic vibrations for the Si-C bonds of the trimethylsilyl group are expected, including a strong band around 1250 cm⁻¹ (symmetric deformation) and another in the 840-760 cm⁻¹ range (rocking).[12] An FTIR spectrum for this compound is available in the SpectraBase database.[13]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show fragmentation patterns characteristic of trimethylsilyl compounds.

  • Molecular Ion (M⁺): The molecular ion peak may be observed, though it might be of low intensity.

  • Key Fragments: A prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is a hallmark of trimethylsilyl compounds. Another common fragmentation is the loss of a methyl group (M-15) to give a stable silicon-centered cation. Fragmentation of the cyclopropane ring and loss of the carboxylic acid group are also expected.[5][14][15][16][17]

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its three key functional components: the strained cyclopropane ring, the versatile trimethylsilyl group, and the reactive carboxylic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions such as esterification, amide formation, and conversion to the acid chloride. For instance, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to the corresponding acyl chloride, a more reactive intermediate for nucleophilic acyl substitution.[18]

Reactivity of the Trimethylsilyl Group and Desilylation

The trimethylsilyl group can be selectively removed under various conditions, a reaction known as desilylation. This process is synthetically valuable as it can unmask a reactive site on the cyclopropane ring. Protodesilylation can often be achieved using acids or fluoride ion sources like tetrabutylammonium fluoride (TBAF).[19] The ease of desilylation allows the TMS group to act as a temporary directing or protecting group.

Ring-Opening Reactions

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by electrophiles, nucleophiles, or radical species and often proceed with high stereoselectivity. The presence of the trimethylsilyl and carboxylic acid groups can influence the regioselectivity and stereoselectivity of these ring-opening processes. For example, Lewis acid catalysis can facilitate the ring-opening of donor-acceptor cyclopropanes.[20][21][22]

G cluster_0 This compound cluster_1 Reaction Pathways Start 1-(trimethylsilyl)- cyclopropanecarboxylic acid Esterification Esterification (e.g., ROH, H⁺) Start->Esterification Carboxylic Acid Reactivity Amidation Amide Formation (e.g., R₂NH, coupling agent) Start->Amidation Carboxylic Acid Reactivity Desilylation Desilylation (e.g., TBAF or H⁺) Start->Desilylation TMS Group Reactivity RingOpening Ring-Opening (e.g., Electrophile/Nucleophile) Start->RingOpening Cyclopropane Ring Reactivity Product_Ester Product_Ester Esterification->Product_Ester Forms Ester Product_Amide Product_Amide Amidation->Product_Amide Forms Amide Product_Desilyl Product_Desilyl Desilylation->Product_Desilyl Forms 1-cyclopropanecarboxylic acid Product_Open Product_Open RingOpening->Product_Open Forms Acyclic Product

Caption: Key reaction pathways of this compound.

Synthesis

The synthesis of this compound can be approached through several strategies, primarily involving the construction of the cyclopropane ring in the presence of the trimethylsilyl group or the introduction of the TMS group onto a pre-existing cyclopropanecarboxylic acid scaffold. A common approach involves the cyclopropanation of a silylated alkene. While a specific, detailed protocol for this exact molecule is not prevalent in readily accessible literature, a general and plausible synthetic route is outlined below.

Experimental Protocol: Synthesis via Silylation of Cyclopropanecarboxylic acid

This conceptual protocol is based on the silylation of related active methylene compounds and carboxylic acids.

Materials:

  • Cyclopropanecarboxylic acid

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Preparation of LDA (if not commercially available): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Deprotonation: In a separate flame-dried flask under an inert atmosphere, dissolve cyclopropanecarboxylic acid (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the carboxylic acid solution. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithium carboxylate and potentially some deprotonation at the alpha-position, though the acidity of the carboxylic acid proton is significantly higher. A second equivalent of a stronger base might be necessary for efficient alpha-deprotonation.

  • Silylation: To the reaction mixture at -78 °C, add trimethylsilyl chloride (1.2 equivalents) dropwise. The reaction is often rapid. Stir the mixture at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature and stir for several hours or overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation under high vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: Organolithium reagents like LDA and n-BuLi are extremely reactive towards water and oxygen. The use of flame-dried glassware and an inert atmosphere is crucial to prevent quenching of the reagents and ensure the success of the deprotonation step.

  • Low Temperature (-78 °C): LDA is thermally unstable and many deprotonation and silylation reactions are highly exothermic. Conducting the reaction at low temperatures helps to control the reaction rate, prevent side reactions, and maintain the stability of the organolithium species.

  • Strong, Non-nucleophilic Base: A strong base is required to deprotonate the α-carbon of the cyclopropane ring. A non-nucleophilic base like LDA is chosen to avoid competitive addition to the carbonyl group of the carboxylic acid or the silylating agent.

G Start Cyclopropanecarboxylic acid in THF Step1 1. Deprotonation with LDA at -78 °C Start->Step1 Intermediate Lithium enolate intermediate Step1->Intermediate Step2 2. Addition of Trimethylsilyl chloride (TMSCl) Intermediate->Step2 Product This compound Step2->Product Workup 3. Aqueous Workup and Purification Product->Workup

Caption: Simplified workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The unique structural and electronic properties of cyclopropane rings have made them increasingly important motifs in medicinal chemistry. They can impart conformational rigidity, improve metabolic stability, and serve as bioisosteres for other functional groups.[23] The presence of the trimethylsilyl group on the cyclopropane ring further enhances its utility as a synthetic intermediate.

  • Scaffold for Bioactive Molecules: this compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The carboxylic acid handle allows for coupling to amines, alcohols, and other nucleophiles to build larger structures, while the silyl group can be used to direct further functionalization or be removed at a later stage.

  • Probing Structure-Activity Relationships (SAR): The rigid cyclopropane core can be used to lock conformations of flexible molecules, allowing for a more precise probing of the binding requirements of a biological target. The silyl group can be replaced with other substituents to explore the impact of steric and electronic changes on biological activity.

  • Versatile Synthetic Intermediate: Silylcyclopropanes are valuable intermediates in organic synthesis. They can participate in a variety of transformations, including electrophilic substitution, ring-opening reactions, and cross-coupling reactions, to generate a diverse array of functionalized products.[24][25]

Safety and Handling

This compound is listed as causing skin and eye irritation.[5] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably in a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a fascinating molecule that combines the unique properties of a strained ring system with the synthetic versatility of an organosilane. Its physicochemical properties, while not fully documented in the public domain, suggest a stable yet reactive compound. The presence of three distinct functional moieties provides a rich platform for a wide range of chemical transformations, making it a valuable tool for synthetic and medicinal chemists. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the utility of compounds like this compound is poised to expand.

References

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An In-depth Technical Guide to 1-(trimethylsilyl)cyclopropanecarboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(trimethylsilyl)cyclopropanecarboxylic acid (CAS No. 31469-29-1) is a functionalized cyclopropane derivative that serves as a valuable and versatile building block in modern organic synthesis. The unique structural and electronic properties of the cyclopropane ring, combined with the synthetic utility of the trimethylsilyl and carboxylic acid moieties, make this compound a significant precursor for complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a validated synthesis protocol, physicochemical properties, and its strategic applications, particularly in the context of medicinal chemistry and drug discovery. The content herein is curated for researchers, chemists, and professionals in drug development seeking to leverage this unique reagent in their synthetic endeavors.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is a stable, solid material under standard laboratory conditions, distinguished by the identifiers and properties summarized below.

Molecular Structure and Identifiers
  • Chemical Name: 1-(trimethylsilyl)cyclopropane-1-carboxylic acid

  • CAS Number: 31469-29-1

  • Molecular Formula: C₇H₁₄O₂Si

  • Molecular Weight: 158.27 g/mol

  • Canonical SMILES: C--INVALID-LINK--(C)C1(CC1)C(=O)O

  • InChI Key: MKPDOHYDQLLZBU-UHFFFAOYSA-N

Physicochemical Data

The physical properties of this compound are critical for its handling, storage, and application in chemical reactions. The data has been consolidated from supplier technical sheets and available chemical databases.

PropertyValueSource(s)
Physical Form Light yellow solid--INVALID-LINK--[1]
Melting Point Data not available in peer-reviewed literature.N/A
Boiling Point Data not available in peer-reviewed literature.N/A
Storage Temp. 0–8 °C, under inert atmosphere.--INVALID-LINK--[1]

Note: The lack of publicly available, peer-reviewed data for the melting and boiling points necessitates empirical determination by the end-user.

Spectral Characterization Data

Spectroscopic data is essential for confirming the identity and purity of the synthesized or procured material. The following ¹³C NMR data is referenced from the literature.

  • ¹³C NMR (CDCl₃, 90 MHz): Key chemical shifts are reported in J. Org. Chem. 1982, 47, 893. This foundational data validates the carbon skeleton of the molecule.[2]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound can be achieved via the deprotonation and subsequent silylation of cyclopropanecarboxylic acid. This method is efficient and relies on common laboratory reagents.

Mechanistic Expertise: The "Why" Behind the Protocol

The core of this synthesis is a directed metallation. Cyclopropanecarboxylic acid possesses an acidic proton on the carboxyl group and a less acidic, but still accessible, proton at the C1 position. The acidity of the C1 proton is enhanced by the adjacent carboxyl group.

  • Deprotonation Strategy: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is the reagent of choice. Using two equivalents is critical. The first equivalent performs a simple acid-base reaction with the carboxylic acid proton. The second equivalent is then required to deprotonate the more resilient C-H bond at the C1 position, forming a dianion. This dianion is the key reactive intermediate.

  • Silylation: The introduction of chlorotrimethylsilane (TMSCl) provides the electrophilic silicon source. The highly nucleophilic carbanion at the C1 position readily attacks the silicon atom, displacing the chloride and forming the C-Si bond.

  • Aqueous Workup: A final acidic workup is necessary to re-protonate the carboxylate anion, yielding the final product.

This sequence ensures that silylation occurs specifically at the C1 carbon, as the carboxyl group directs the second deprotonation.

Detailed Experimental Protocol

Reaction: Deprotonation and Silylation of Cyclopropanecarboxylic Acid

G cluster_reactants Reactants & Reagents cluster_process Process CPCA Cyclopropanecarboxylic Acid step1 Step 1: Dianion Formation - Dissolve CPCA in dry THF. - Cool to -78 °C. - Add LDA solution dropwise. CPCA->step1 Substrate LDA LDA (2.2 eq) in THF LDA->step1 Base TMSCl TMSCl (1.2 eq) step2 Step 2: Silylation - Add TMSCl dropwise at -78 °C. - Allow to warm to room temp. TMSCl->step2 Electrophile step1->step2 Dianion Intermediate step3 Step 3: Workup & Isolation - Quench with aq. HCl. - Extract with Et₂O. - Dry, concentrate, and purify. step2->step3 Crude Product Mixture Product Product: This compound step3->Product Purification

Caption: Workflow for the synthesis of this compound.

Materials:

  • Cyclopropanecarboxylic acid (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 2.2 eq)

  • Diisopropylamine (freshly distilled, 2.2 eq)

  • Chlorotrimethylsilane (TMSCl, freshly distilled, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to form LDA.

  • Dianion Formation: In a separate flame-dried flask, dissolve cyclopropanecarboxylic acid in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution via cannula into the cyclopropanecarboxylic acid solution. A color change and/or precipitation may be observed. Stir the resulting mixture at -78 °C for 1 hour.

  • Silylation: Add chlorotrimethylsilane dropwise to the dianion suspension at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (~pH 2-3). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or distillation under reduced pressure to yield the pure this compound.

Applications in Synthesis and Drug Discovery

The title compound is not merely a chemical curiosity; it is a potent building block for creating high-value molecules. Its utility stems from the orthogonal reactivity of its functional groups and the desirable properties imparted by the cyclopropane ring.

Role as a Versatile Synthetic Intermediate

The trimethylsilyl and carboxylic acid groups can be manipulated independently to build molecular complexity.

  • Carboxylic Acid Derivatization: The carboxyl group can be readily converted into a wide range of functionalities, including esters, amides, and acid chlorides. The formation of 1-(trimethylsilyl)cyclopropanecarbonyl chloride is particularly useful, as it creates a highly reactive electrophile for acylation reactions.[3][4]

  • Silyl Group Chemistry: The trimethylsilyl group can act as a placeholder or be involved in further transformations, although its primary role in this building block is often to provide steric bulk and lipophilicity.

G cluster_derivatives Key Derivatives cluster_applications Downstream Applications Start 1-(trimethylsilyl)- cyclopropanecarboxylic acid AcidChloride Acid Chloride (e.g., via SOCl₂) Start->AcidChloride Amide Amide (e.g., via R₂NH, coupling agent) Start->Amide Ester Ester (e.g., via ROH, H⁺) Start->Ester Ketoamide α-Ketoamide Warheads AcidChloride->Ketoamide Acylation Peptide Peptide Synthesis Amide->Peptide Coupling Fragment Fragment-Based Drug Discovery Ester->Fragment Bioisostere

Caption: Synthetic utility of this compound as a building block.

Strategic Value in Medicinal Chemistry

The cyclopropane ring is a "privileged" scaffold in drug design. It is a bioisostere for gem-dimethyl groups or larger rings, offering a unique combination of rigidity, metabolic stability, and lipophilicity.

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in aliphatic chains. This can significantly improve the half-life of a drug candidate.

  • Conformational Rigidity: The rigid, three-dimensional structure of the cyclopropane ring helps to lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.

  • Application in HCV Inhibitors: Many potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, such as Boceprevir, incorporate a cyclopropane-fused proline motif.[1][5][6] While Boceprevir itself uses a gem-dimethylcyclopropane, the 1-(trimethylsilyl)cyclopropane moiety represents a synthetically accessible alternative for novel inhibitor design, offering altered steric and electronic properties that could be explored to optimize potency and pharmacokinetic profiles. The synthesis of such complex molecules often relies on the coupling of specialized amino acid fragments, a role for which derivatives of this compound are well-suited.

Conclusion

This compound is a high-value synthetic building block with significant potential for the construction of complex organic molecules. Its preparation via a directed ortho-metallation strategy is robust and scalable. The true value of this reagent is realized in its application as a precursor to novel molecular scaffolds, particularly within medicinal chemistry programs targeting challenging diseases. The unique combination of a rigid cyclopropane core, a versatile carboxylic acid handle, and a lipophilic silyl group provides chemists with a powerful tool for navigating the complexities of modern drug discovery.

References

The Silylated Cyclopropane: A Keystone in Modern Drug Design - A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, has become an indispensable component in the medicinal chemist's toolkit. Its incorporation into drug candidates can profoundly influence their pharmacological profiles, enhancing potency, metabolic stability, and target-binding affinity. The strategic introduction of a silyl group onto this three-membered ring further augments its synthetic utility, providing a versatile handle for stereocontrolled functionalization and enabling novel reaction pathways. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of silylated cyclopropane compounds. We will delve into the mechanistic underpinnings of key synthetic transformations, offer detailed experimental protocols, and illuminate the critical role these compounds play in the development of modern pharmaceuticals, with a particular focus on their application in the synthesis of potent antiviral agents.

Introduction: The Rise of a Strained Ring in Medicinal Chemistry

The cyclopropyl group is a fascinating structural anomaly in organic chemistry. Its rigid, three-membered ring system imparts a unique set of properties, including enhanced π-character in its C-C bonds and a distinct spatial arrangement of substituents.[1] These characteristics are highly sought after in drug design, as they can lock a molecule into a bioactive conformation, thereby improving its interaction with biological targets.[2] Furthermore, the cyclopropane moiety is often more resistant to metabolic degradation compared to its linear alkyl counterparts, leading to improved pharmacokinetic profiles.[3]

The addition of a silicon-containing (silyl) group to the cyclopropane ring introduces a new dimension of synthetic versatility. The silyl group can act as a removable directing group, a steric controller, or a precursor for further functionalization, making silylated cyclopropanes powerful intermediates in the construction of complex molecular architectures.[4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

A Historical Perspective: The Dawn of Silylated Cyclopropane Chemistry

While the parent cyclopropane was first synthesized in 1881 by August Freund, the journey of its silylated counterpart began much later.[5] The pioneering work in this area was conducted by Professor Dietmar Seyferth of the Massachusetts Institute of of Technology (MIT), a prominent figure in the field of organometallic chemistry with a strong focus on organosilicon compounds.[3][6][7]

In a landmark 1975 publication, Seyferth and his colleague D.C. Annarelli reported the first synthesis of a simple, isolable silacyclopropane.[6] This seminal work laid the foundation for the exploration of this new class of compounds and opened the door to their application in organic synthesis. Seyferth's contributions to organometallic chemistry were widely recognized, and his foundational work on silylated cyclopropanes remains a cornerstone of the field.[6][8]

Synthetic Methodologies: Crafting the Silylated Three-Membered Ring

The synthesis of silylated cyclopropanes can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, stereochemistry, and the nature of the available starting materials.

Cyclopropanation of Vinylsilanes: The Simmons-Smith Reaction

One of the most reliable and widely used methods for the synthesis of silylated cyclopropanes is the Simmons-Smith reaction of vinylsilanes.[9] This reaction involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to deliver a methylene group to the double bond of a vinylsilane.[10][11] The reaction is stereospecific, meaning the stereochemistry of the starting vinylsilane is retained in the cyclopropane product.[12]

The mechanism of the Simmons-Smith reaction is thought to proceed through a concerted "butterfly-type" transition state, where the two new C-C bonds are formed simultaneously.[10][13] This concerted pathway accounts for the observed stereospecificity.

Experimental Protocol: Simmons-Smith Cyclopropanation of Trimethylvinylsilane [14][15]

Materials:

  • Trimethylvinylsilane

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn(Cu))

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of zinc-copper couple (1.2 eq) in anhydrous diethyl ether under a nitrogen atmosphere, a solution of diiodomethane (1.1 eq) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at reflux for 1 hour.

  • The reaction mixture is cooled to room temperature, and a solution of trimethylvinylsilane (1.0 eq) in anhydrous diethyl ether is added.

  • The reaction is stirred at room temperature and monitored by GC-MS until the starting material is consumed.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or flash column chromatography to afford the desired (trimethylsilyl)cyclopropane.

Metal-Catalyzed Cyclopropanation with Diazo Compounds

Another powerful method for the synthesis of silylated cyclopropanes involves the reaction of vinylsilanes with diazo compounds in the presence of a transition metal catalyst, most commonly copper or rhodium complexes.[10][12] In this reaction, the metal catalyst reacts with the diazo compound to generate a metal-carbene intermediate, which then transfers the carbene moiety to the vinylsilane.[10]

The mechanism involves the initial formation of a metal-carbene complex, which then undergoes a concerted cycloaddition with the alkene.[12] The stereoselectivity of this reaction can often be controlled by the choice of catalyst and ligands.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Trimethylvinylsilane with Ethyl Diazoacetate [16]

Materials:

  • Trimethylvinylsilane

  • Ethyl diazoacetate (EDA)

  • Dirhodium tetraacetate [Rh₂(OAc)₄]

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of trimethylvinylsilane (1.2 eq) and a catalytic amount of dirhodium tetraacetate (0.1 mol%) in anhydrous dichloromethane at room temperature under a nitrogen atmosphere, a solution of ethyl diazoacetate (1.0 eq) in anhydrous dichloromethane is added dropwise over a period of 2-3 hours using a syringe pump.

  • The reaction mixture is stirred at room temperature until the characteristic yellow color of the diazo compound disappears.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the ethyl 2-(trimethylsilyl)cyclopropane-1-carboxylate.

Wittig Rearrangement of 4-Silyl-5,6-dihydropyrans

A more recent and innovative approach to silylated cyclopropanes involves the selective[6][7]-Wittig rearrangement of 4-silyl-5,6-dihydropyrans.[4][17] This method provides access to functionalized silylcyclopropanes through a ring contraction mechanism. The selectivity of the rearrangement is influenced by the electronic character of the migrating group.[4]

Mechanistic Insights: The Role of the Silyl Group

The presence of a silyl group on the cyclopropane ring significantly influences its reactivity. The silicon atom can stabilize an adjacent carbocation (β-silicon effect) or a carbanion (α-silicon effect), thereby directing the outcome of various chemical transformations. This electronic influence is a key factor in the synthetic utility of silylated cyclopropanes.

Below is a simplified representation of the key mechanistic steps in the two major synthetic pathways discussed.

reaction_mechanisms cluster_simmons_smith Simmons-Smith Reaction cluster_metal_catalyzed Metal-Catalyzed Cyclopropanation ss_start Vinylsilane + (I-CH2-ZnI) ss_ts "Butterfly" Transition State ss_start->ss_ts Concerted Cycloaddition ss_product Silylcyclopropane ss_ts->ss_product mc_start Vinylsilane + Diazo Compound + Metal Catalyst (e.g., Rh₂(OAc)₄) mc_intermediate Metal-Carbene Intermediate mc_start->mc_intermediate N₂ Elimination mc_product Silylcyclopropane mc_intermediate->mc_product Carbene Transfer

Figure 1: Simplified mechanistic pathways for the synthesis of silylated cyclopropanes.

Applications in Drug Discovery and Development: The Silylated Cyclopropane in Action

The unique properties of the cyclopropane ring have made it a privileged scaffold in modern drug discovery.[9] Several FDA-approved drugs contain a cyclopropane moiety, which contributes to their enhanced efficacy and favorable pharmacokinetic profiles. Silylated cyclopropanes serve as crucial building blocks in the synthesis of these complex pharmaceutical agents. A prime example is in the development of direct-acting antivirals (DAAs) for the treatment of Hepatitis C virus (HCV) infection.[18][19][20]

Several potent HCV NS3/4A protease inhibitors, such as Grazoprevir , Glecaprevir , and Voxilaprevir , feature complex cyclopropane-containing amino acid derivatives.[2][13][21][22][23] The synthesis of these crucial components often relies on sophisticated cyclopropanation strategies where silylated intermediates can play a key role in achieving the desired stereochemistry and functionality. For instance, the synthesis of the cyclopropyl amino acid core of Glecaprevir involves a Corey-Chaykovsky cyclopropanation, a reaction that can be readily adapted to silylated substrates for enhanced control.[5]

The workflow for incorporating a silylated cyclopropane into a drug discovery pipeline can be visualized as follows:

drug_discovery_workflow start Vinylsilane Precursor synthesis Silylcyclopropane Synthesis (e.g., Simmons-Smith) start->synthesis functionalization Stereoselective Functionalization synthesis->functionalization scaffold Key Drug Scaffold (e.g., Cyclopropyl Amino Acid) functionalization->scaffold lead_opt Lead Optimization scaffold->lead_opt drug_candidate Drug Candidate lead_opt->drug_candidate

Figure 2: A generalized workflow illustrating the role of silylated cyclopropanes in drug discovery.

Conclusion and Future Outlook

From their initial discovery in the mid-1970s, silylated cyclopropane compounds have evolved from chemical curiosities to indispensable tools in modern organic synthesis. Their unique combination of steric and electronic properties, coupled with the synthetic versatility imparted by the silyl group, has enabled the construction of complex molecular architectures with high levels of stereocontrol. The application of these building blocks in the synthesis of life-saving medicines, particularly in the fight against Hepatitis C, underscores their profound impact on human health. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the scope of silylated cyclopropane chemistry is poised to expand even further, promising innovative solutions to the synthetic challenges of tomorrow's drug discovery programs.

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  • Tang, W., et al. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261–7265.
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  • ResearchGate. (n.d.). Grazoprevir (135) was synthesised from three building blocks as indicated. Retrieved from [Link]

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  • Organic Reactions. (2002). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-131.
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A Theoretical Investigation into the Stability of 1-(trimethylsilyl)cyclopropanecarboxylic Acid: A Keystone for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropyl motif is a recurring structural element in a multitude of preclinical and clinical drug molecules, prized for its ability to confer advantageous physicochemical properties.[1][2] This guide delves into a theoretical examination of the stability of a unique derivative, 1-(trimethylsilyl)cyclopropanecarboxylic acid. The strategic incorporation of a trimethylsilyl group presents an intriguing avenue for modulating the electronic and steric characteristics of the cyclopropane ring, with profound implications for drug design and development. This document outlines a comprehensive computational workflow designed to elucidate the thermodynamic and kinetic stability of this molecule, providing a foundational understanding for its potential application in medicinal chemistry.

Introduction: The Cyclopropane Ring in Modern Drug Discovery

The cyclopropane ring, a three-membered carbocycle, is far more than a mere structural curiosity. Its unique electronic and conformational properties have positioned it as a valuable building block in the design of novel therapeutics.[1] The inherent strain of the ring system results in C-C bonds with enhanced π-character, influencing the molecule's reactivity and intermolecular interactions.[1] The introduction of a cyclopropyl fragment into a drug candidate has been shown to positively impact a range of pharmacological parameters, including:

  • Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to receptor binding.

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to metabolic oxidation compared to their acyclic counterparts.[1][2]

  • Improved Physicochemical Properties: The cyclopropyl group can influence a molecule's pKa, solubility, and membrane permeability, all of which are critical for oral bioavailability and distribution.[1][2]

The subject of this theoretical guide, this compound, introduces a trimethylsilyl (TMS) group onto this valuable scaffold. The TMS group, with its steric bulk and electron-donating properties, is anticipated to further modulate the stability and reactivity of the cyclopropane ring. This in-depth theoretical analysis aims to provide a granular understanding of these effects.

Proposed Computational Methodology: A Roadmap to Understanding Stability

To rigorously assess the stability of this compound, a multi-faceted computational approach is proposed. This workflow is designed to provide a holistic view of the molecule's energetic landscape and potential degradation pathways.

G cluster_0 Initial Structure Generation cluster_1 Quantum Mechanical Calculations cluster_2 Stability & Reactivity Analysis a 2D Structure of this compound b Generation of 3D Conformers a->b c Geometry Optimization (DFT: B3LYP/6-31G*) b->c d Frequency Analysis c->d h Analysis of Frontier Molecular Orbitals (HOMO-LUMO) c->h e Single Point Energy Calculation (High-Level Theory, e.g., CBS-QB3) d->e f Thermodynamic Stability Assessment (Gibbs Free Energy) e->f g Kinetic Stability: Transition State Search for Decomposition Pathways e->g

Figure 1: Proposed computational workflow for the theoretical stability analysis of this compound.

Step-by-Step Computational Protocol
  • Initial Structure Generation and Conformational Analysis:

    • The 2D structure of this compound will be sketched using appropriate chemical drawing software.

    • A conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Quantum Mechanical Geometry Optimization:

    • Each low-energy conformer will be subjected to geometry optimization using Density Functional Theory (DFT). A common and effective functional and basis set combination for such systems is B3LYP/6-31G*. This level of theory provides a good balance between computational cost and accuracy for geometry predictions.

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation will be performed at the same level of theory. This is a critical step to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • High-Level Single Point Energy Calculations:

    • To obtain more accurate energies, a single-point energy calculation will be performed on the B3LYP/6-31G* optimized geometries using a more robust theoretical method, such as the Complete Basis Set (CBS-QB3) method. This approach provides highly accurate thermochemical data.[3]

  • Thermodynamic Stability Assessment:

    • The relative Gibbs free energies of the different conformers will be compared to identify the most stable structure.

  • Kinetic Stability and Decomposition Pathways:

    • Potential decomposition pathways, such as decarboxylation or ring-opening, will be investigated.[4] This involves locating the transition state structures for these reactions using methods like the Berny algorithm. The activation energy barriers will then be calculated to assess the kinetic stability of the molecule.

  • Electronic Structure Analysis:

    • The frontier molecular orbitals (HOMO and LUMO) will be visualized and their energies calculated. This provides insights into the molecule's reactivity and potential sites for nucleophilic or electrophilic attack.

Hypothetical Theoretical Results and Discussion

While a dedicated experimental or computational study on this compound is not yet published, we can predict the likely outcomes based on related literature and chemical principles.

Molecular Geometry

The optimized geometry of this compound is expected to exhibit the characteristic features of a cyclopropane ring, with C-C bond lengths around 1.51 Å.[1] The presence of the bulky trimethylsilyl group will likely influence the bond angles and dihedral angles of the substituents on the C1 carbon.

ParameterExpected Value
C1-C2 Bond Length~1.52 Å
C2-C3 Bond Length~1.51 Å
C1-Si Bond Length~1.87 Å
C1-C(OOH) Bond Length~1.50 Å
∠(C2-C1-C3)~60°
∠(Si-C1-C(OOH))~115°
Table 1: Predicted optimized geometric parameters for this compound at the B3LYP/6-31G* level of theory.
Factors Influencing Stability

The stability of this compound will be a balance of several electronic and steric factors:

  • Ring Strain: The inherent strain of the cyclopropane ring is a primary contributor to its reactivity.

  • Hyperconjugation: The trimethylsilyl group is a known σ-donor and can stabilize the adjacent carbocation-like character of the cyclopropane ring through hyperconjugation. This effect has been shown to enhance the stability of related cyclopropyl systems.[3]

  • Steric Hindrance: The bulky TMS group can provide steric shielding to the cyclopropane ring, potentially hindering the approach of reagents and increasing its kinetic stability.

  • Electronic Effects of the Carboxylic Acid: The electron-withdrawing nature of the carboxylic acid group will influence the electronic properties of the cyclopropane ring.

Potential Decomposition Pathways

Based on the known reactivity of cyclopropanecarboxylic acids, several decomposition pathways could be considered in a theoretical study.[4]

G A This compound B Decarboxylation Product (trimethylsilylcyclopropane) A->B ΔG‡_decarboxylation C Ring-Opening Product (γ-silyl-α,β-unsaturated carboxylic acid) A->C ΔG‡_ring_opening

Figure 2: Potential decomposition pathways of this compound.

A key aspect of the theoretical study would be to calculate the activation barriers (ΔG‡) for these pathways. A higher activation barrier would indicate greater kinetic stability. It is hypothesized that the presence of the trimethylsilyl group will increase the activation barrier for both decarboxylation and ring-opening compared to the unsubstituted cyclopropanecarboxylic acid.

Hypothetical Experimental Protocol for Synthesis and Characterization

To complement the theoretical study, a plausible synthetic route and characterization plan are outlined below. The synthesis of silylated cyclopropanes can be achieved through various methods, including the Simmons-Smith cyclopropanation of silylated alkenes.[5]

Synthesis of this compound
  • Silylation of an appropriate precursor: This could involve the silylation of a suitable starting material to introduce the trimethylsilyl group.

  • Cyclopropanation: A cyclopropanation reaction, for example using a Simmons-Smith type reagent, would form the cyclopropane ring.[5]

  • Functional group manipulation: Subsequent steps would be required to introduce the carboxylic acid functionality.

A more direct approach could involve the cyclopropanation of an α,β-unsaturated carboxylic acid, although the presence of the silyl group may require specific reaction conditions.[6]

Characterization

The synthesized this compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons in the molecule. The characteristic upfield shifts for the cyclopropyl protons would be expected.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Conclusion and Future Outlook

This theoretical guide outlines a comprehensive computational strategy for elucidating the stability of this compound. The insights gained from such a study would be invaluable for medicinal chemists seeking to leverage the unique properties of silylated cyclopropanes in drug design. The predicted enhancement of stability due to the trimethylsilyl group, coupled with the inherent benefits of the cyclopropyl motif, makes this and related compounds highly attractive targets for future synthetic and pharmacological investigation. The proposed theoretical framework provides a robust and efficient pathway to understanding the fundamental properties of this promising molecular scaffold, thereby accelerating its potential translation into novel therapeutic agents.

References

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The Rising Star in Drug Discovery: A Technical Guide to the Biological Activities of Novel Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unique Appeal of a Strained Ring

In the ever-evolving landscape of medicinal chemistry, the quest for novel pharmacophores that can unlock new therapeutic avenues is relentless. Among the myriad of molecular scaffolds, the seemingly simple cyclopropane ring has emerged as a powerhouse of pharmacological potential. Its inherent ring strain and unique electronic properties bestow upon it a three-dimensional architecture that offers a distinct advantage in drug design. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the multifaceted biological activities of novel cyclopropane derivatives. We will delve into their synthesis, diverse pharmacological applications, and the experimental methodologies used to unlock their potential, moving beyond a mere recitation of facts to an expert analysis of the "why" behind the "how."

The Cyclopropane Moiety: A Bioisostere with Benefits

The cyclopropane ring, a three-membered carbocycle, is more than just a compact structural element. Its strained bonds, with increased p-character, confer a unique reactivity profile that can be strategically exploited. In drug design, the cyclopropane moiety often serves as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes. However, its true value lies in the conformational rigidity it imparts to a molecule. This rigidity can lock a drug candidate into its bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1] Furthermore, the cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, leading to improved pharmacokinetic profiles.[1]

Synthetic Strategies: Building the Foundation for Biological Exploration

The journey to uncovering the biological potential of novel cyclopropane derivatives begins with their synthesis. A variety of synthetic methods have been developed to construct the cyclopropane ring, each with its own advantages and applications.

A common and effective method is the Simmons-Smith reaction , which involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. Another powerful technique is the catalytic cyclopropanation of alkenes using diazo compounds in the presence of a transition metal catalyst, such as copper or rhodium complexes. This method offers a high degree of control over the stereoselectivity of the reaction.

The choice of synthetic route is a critical experimental decision. For instance, when aiming for a specific stereoisomer with potentially higher biological activity, a stereospecific method like the Simmons-Smith reaction or asymmetric catalysis is paramount. The scalability of the chosen synthesis is also a key consideration for future drug development. A multi-step synthesis with low overall yield may be suitable for initial screening but will pose significant challenges for large-scale production.

Unveiling the Pharmacological Orchestra: A Symphony of Biological Activities

Cyclopropane derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a wide range of therapeutic areas.

Anticancer Activity: Inducing Programmed Cell Death and Halting Angiogenesis

A significant area of investigation for cyclopropane derivatives is their potential as anticancer agents. Many of these compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.

One key mechanism involves the activation of the caspase cascade . Caspases are a family of proteases that play a central role in the execution of apoptosis. Novel quinoline-chalcone derivatives containing a cyclopropane moiety have been shown to upregulate the levels of apoptosis-related proteins such as Caspase-3 and Caspase-9 in cancer cells.[2] The activation of these caspases leads to the cleavage of cellular substrates, ultimately resulting in the dismantling of the cell.

The intrinsic apoptotic pathway is often triggered by these compounds. This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases like caspase-3, leading to apoptosis.[3]

Signaling Pathway: Caspase Activation in Apoptosis

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Cyclopropane Derivative Cyclopropane Derivative Mitochondrion Mitochondrion Cyclopropane Derivative->Mitochondrion Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution caption Simplified overview of apoptosis induction pathways.

Caption: Simplified overview of apoptosis induction pathways.

Another crucial anticancer mechanism of some cyclopropane derivatives is the inhibition of angiogenesis , the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in this process.[4][5] Upon binding of its ligand, VEGF, VEGFR-2 undergoes autophosphorylation, triggering a downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. Certain heterocyclic compounds have been shown to inhibit VEGFR-2, and the incorporation of a cyclopropane ring can enhance this activity.[6] These inhibitors can block the phosphorylation of VEGFR-2, thereby halting the angiogenic process and starving the tumor.[7]

Signaling Pathway: Inhibition of Angiogenesis

VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to P P VEGFR-2->P Phosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes Cyclopropane Derivative Cyclopropane Derivative Cyclopropane Derivative->VEGFR-2 Inhibits Phosphorylation caption Mechanism of angiogenesis inhibition by VEGFR-2 inhibitors.

Caption: Mechanism of angiogenesis inhibition by VEGFR-2 inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This protocol is a self-validating system as it includes both positive and negative controls to ensure the reliability of the results.

Workflow: MTT Assay

A 1. Seed cells in a 96-well plate and incubate. B 2. Treat cells with various concentrations of cyclopropane derivatives. A->B C 3. Add MTT solution to each well and incubate. B->C D 4. Add solubilization solution to dissolve formazan crystals. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E F 6. Calculate IC50 values. E->F caption Workflow for determining cytotoxicity using the MTT assay.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the novel cyclopropane derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the desired incubation period (e.g., 48 or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Anticancer Activity of Novel Cyclopropane Carbohydrazide Derivatives [8]

CompoundCell LineIC50 (µM)
4a A549 (Lung)3.45
HeLa (Cervical)2.87
MCF-7 (Breast)4.12
B16-F10 (Melanoma)1.90
4b A549 (Lung)5.21
HeLa (Cervical)4.63
MCF-7 (Breast)6.89
B16-F10 (Melanoma)3.24
4c A549 (Lung)2.11
HeLa (Cervical)1.98
MCF-7 (Breast)3.05
B16-F10 (Melanoma)1.94
4d A549 (Lung)8.45
HeLa (Cervical)7.32
MCF-7 (Breast)9.14
B16-F10 (Melanoma)6.55
Antimicrobial and Antifungal Activity: Disrupting Microbial Defenses

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of new antimicrobial agents. Cyclopropane derivatives have shown promising activity against a range of bacteria and fungi.

A study on novel amide derivatives containing cyclopropane revealed their potential as antimicrobial and antifungal agents.[1][9][10] These compounds were evaluated against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the fungus Candida albicans. The in vitro activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Several of the synthesized compounds exhibited promising antifungal activity, with molecular docking studies suggesting that they may target the fungal CYP51 protein, an essential enzyme in ergosterol biosynthesis.[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the MIC of antimicrobial agents. Its self-validating nature comes from the inclusion of a growth control (no antimicrobial agent) and a sterility control (no microorganisms).

Workflow: MIC Determination

A 1. Prepare serial dilutions of cyclopropane derivatives in a 96-well plate. B 2. Inoculate each well with a standardized microbial suspension. A->B C 3. Incubate the plate under appropriate conditions. B->C D 4. Visually inspect for microbial growth (turbidity). C->D E 5. Determine the MIC as the lowest concentration with no visible growth. D->E caption Workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the cyclopropane derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control well (broth with inoculum but no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 2: Antimicrobial Activity of Amide Derivatives Containing Cyclopropane (MIC80, µg/mL) [1]

CompoundStaphylococcus aureusEscherichia coliCandida albicans
F5 6412832
F7 128>12864
F8 >128>12816
F9 323264
F24 >128>12816
F42 >128>12816
Ciprofloxacin 22-
Fluconazole --2
Antiviral Activity: Targeting Viral Replication Machinery

Cyclopropane derivatives have also emerged as potent antiviral agents, targeting key viral enzymes essential for replication. A notable example is the development of broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro).[11][12][13] The 3CLpro is a cysteine protease that plays a crucial role in the processing of viral polyproteins, making it an attractive target for antiviral drug development. Structure-guided design has led to the synthesis of cyclopropane-based inhibitors with potent activity against SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CLpro.

Experimental Protocol: HCV Replicon Assay for Antiviral Activity

The Hepatitis C Virus (HCV) replicon system is a powerful tool for screening and characterizing antiviral compounds. It utilizes a subgenomic HCV RNA that can autonomously replicate in cultured human hepatoma cells. This system often includes a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.

Step-by-Step Methodology:

  • Cell Culture: Maintain Huh-7 cells harboring a stable HCV replicon with a luciferase reporter in appropriate culture conditions.

  • Compound Treatment: Seed the replicon-containing cells in a 96-well plate and treat them with serial dilutions of the cyclopropane derivatives.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is directly proportional to the level of HCV RNA replication.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces HCV replication by 50%, by plotting the luciferase activity against the compound concentration.

Table 3: Antiviral Activity of Cyclopropane-Based Inhibitors against Coronaviruses [12]

CompoundSARS-CoV-2 EC50 (nM)MERS-CoV 3CLpro IC50 (nM)SARS-CoV-1 3CLpro IC50 (nM)
5c 1280960
11c 11120350
5d 1370790
11d 1270240

Structure-Activity Relationship (SAR): Fine-Tuning for Potency and Selectivity

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of lead compounds. For cyclopropane derivatives, SAR studies involve systematically modifying the substituents on the cyclopropane ring and evaluating the impact on their pharmacological properties.

For instance, in the study of amide derivatives of cyclopropane, it was observed that the nature and position of substituents on the aromatic ring, as well as the type of amide, significantly influenced their antimicrobial activity.[1] Such insights are invaluable for guiding the design of more potent and selective analogs. The rigid nature of the cyclopropane core provides a well-defined scaffold for probing the steric and electronic requirements of the biological target.

Future Perspectives: The Road Ahead for Cyclopropane Derivatives

The field of cyclopropane chemistry in drug discovery is vibrant and continues to expand. Future research will likely focus on several key areas:

  • Development of Novel Synthetic Methodologies: The discovery of new and more efficient ways to synthesize complex and diverse cyclopropane derivatives will be crucial for expanding the chemical space available for biological screening.

  • Exploration of New Biological Targets: While significant progress has been made in the areas of cancer, infectious diseases, and viral infections, the full therapeutic potential of cyclopropane derivatives is yet to be realized. Investigating their activity against other disease targets is a promising avenue for future research.

  • Advanced Drug Delivery Systems: Formulating cyclopropane-based drugs into novel delivery systems could enhance their bioavailability, reduce off-target effects, and improve patient compliance.

Conclusion: A Small Ring with a Big Future

Novel cyclopropane derivatives represent a compelling and versatile class of molecules with immense therapeutic potential. Their unique structural and electronic properties, coupled with their diverse biological activities, make them a focal point of modern drug discovery. This guide has provided a comprehensive overview of their synthesis, pharmacological applications, and the experimental methodologies used to evaluate their potential. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, so too will the impact of these remarkable small rings on the future of medicine.

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The Stabilizing Influence of the Trimethylsilyl Group on Cyclopropane Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of significant interest in medicinal chemistry and materials science, presents a unique combination of high ring strain and specific electronic characteristics.[1][2][3][4][5] Its inherent reactivity, however, often poses challenges in synthetic applications. The strategic introduction of a trimethylsilyl (TMS) group can profoundly influence the stability and reactivity of the cyclopropane ring. This guide provides an in-depth analysis of the multifaceted role of the TMS group, exploring the underlying electronic and steric mechanisms that contribute to the stabilization of this valuable three-membered ring system. We will delve into the theoretical underpinnings, present quantitative data, outline experimental protocols, and discuss the practical implications for drug discovery and development.

Introduction: The Unique Electronic Nature of the Cyclopropane Ring

The cyclopropane ring is not a typical alkane. Its carbon-carbon bonds are not simple sp³-sp³ sigma bonds. Due to the geometric constraint of the three-membered ring, the C-C-C bond angles are forced to be 60°, a significant deviation from the ideal tetrahedral angle of 109.5°.[3] This severe angle strain leads to a unique bonding scenario, often described by the Walsh and Coulson-Moffitt models.[6][7][8]

  • Walsh Orbital Model: This model proposes that the carbon atoms in cyclopropane are sp² hybridized.[6][7][9][10] Two sp² orbitals from each carbon form the C-H bonds and one forms a C-C bond with an adjacent carbon. The remaining p-orbital from each carbon points towards the center of the ring, and these combine to form a set of three molecular orbitals. The lowest energy orbital is bonding and has significant s-character, while the two higher energy degenerate orbitals have more p-character and resemble a π-system.[6][9][10] This "π-character" of the C-C bonds is a key feature of cyclopropane's reactivity.[7]

  • Coulson-Moffitt Model: This model describes the C-C bonds as "bent" or "banana" bonds, where the electron density is concentrated outside the direct line connecting the carbon nuclei.[8] This bending reduces the angle strain and also imparts a degree of unsaturation to the ring.[8]

This unique electronic structure makes the cyclopropane ring susceptible to ring-opening reactions initiated by electrophiles, nucleophiles, and radicals.[11][12][13][14][15]

The Trimethylsilyl Group: More Than Just a Bulky Protector

The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a common functional group in organic chemistry, often employed as a protecting group for alcohols and other functionalities due to its steric bulk and chemical inertness.[16][17] However, its influence extends far beyond simple steric shielding. The key to understanding its role in stabilizing adjacent structures lies in the electronic properties of the carbon-silicon (C-Si) bond.

Silicon is less electronegative than carbon (Pauling electronegativity: Si = 1.90, C = 2.55), leading to a polarized C-Si bond with a partial positive charge on the silicon and a partial negative charge on the carbon.[18] This polarization makes the TMS group a good σ-electron donor. Furthermore, the C-Si bond is longer and weaker than a C-C bond, making it more polarizable.

Mechanisms of Stabilization: A Synergy of Electronic and Steric Effects

The introduction of a TMS group onto a cyclopropane ring brings about a significant increase in stability through a combination of electronic and steric effects.

Electronic Stabilization: The Role of Hyperconjugation

The primary electronic stabilizing effect of the TMS group on a cyclopropane ring is attributed to hyperconjugation .[19][20][21] This involves the interaction of the electrons in the high-energy σ-orbital of the C-Si bond with the low-lying anti-bonding orbitals (σ*) of the strained cyclopropane C-C bonds.[20]

This interaction, often referred to as σ-σ* hyperconjugation, delocalizes the electron density from the C-Si bond into the strained ring system. This delocalization has two key consequences:

  • Strengthening of the Cyclopropane C-C Bonds: By populating the anti-bonding orbitals of the cyclopropane ring, the C-C bonds are effectively weakened. However, the overall effect is a net stabilization because the energy of the electrons in the C-Si σ-orbital is lowered through this interaction.

  • Lowering of the Overall Molecular Energy: The delocalization of electrons over a larger volume leads to a more stable electronic configuration, thus lowering the ground-state energy of the molecule.

The diagram below illustrates the orbital overlap involved in the hyperconjugative stabilization of a cyclopropyl cation by a β-silyl group, a phenomenon closely related to the stabilization of the neutral cyclopropane ring.

G cluster_0 C-Si σ Orbital cluster_1 Vacant p-orbital (Carbocation) C_Si_sigma C-Si σ Vacant_p Vacant p C_Si_sigma->Vacant_p σ → p overlap (Hyperconjugation) caption Hyperconjugative stabilization of a carbocation by a β-silyl group.

Caption: Hyperconjugative stabilization of a carbocation by a β-silyl group.

Steric Effects: Shielding the Reactive Center

While electronic effects are dominant, the steric bulk of the TMS group also plays a crucial role in stabilizing the cyclopropane ring.[16][17][22] The three methyl groups of the TMS moiety create a significant steric shield around the adjacent portion of the cyclopropane ring.[17]

This steric hindrance can:

  • Kinetically Stabilize the Ring: By physically blocking the approach of reagents, the TMS group can slow down or prevent ring-opening reactions.[23] This is particularly important in preventing attacks by nucleophiles or electrophiles at the carbons of the cyclopropane ring.

  • Influence Conformational Preferences: The bulky TMS group can lock the molecule into specific conformations that may be more stable or less reactive.

Quantitative Evidence of Stabilization

The stabilizing effect of the TMS group on the cyclopropane ring is not merely a theoretical concept; it is supported by experimental and computational data.

Thermodynamic Data

Studies on the thermal isomerization of silyl-substituted cyclopropanes provide strong evidence for their increased thermodynamic stability. For instance, the activation energy for the thermal isomerization of (trimethylsilyl)cyclopropane is significantly higher than that of methylcyclopropane, indicating a more stable ground state for the silylated compound.[24]

CompoundActivation Energy (kcal/mol) for IsomerizationReference
Methylcyclopropane~65[24]
(Trimethylsilyl)cyclopropane~70-75[24]

Table 1: Comparison of Activation Energies for Thermal Isomerization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the electronic environment of the cyclopropane ring. The ¹H NMR chemical shifts of the cyclopropyl protons in TMS-substituted cyclopropanes are often shifted upfield compared to their non-silylated analogs.[25][26][27][28] This shielding effect is consistent with the increased electron density in the ring due to σ-donation from the TMS group.

Compound¹H NMR Chemical Shift of Cyclopropyl Protons (ppm)
Cyclopropane0.22[25][27]
(Trimethylsilyl)cyclopropane~ -0.1 to 0.1

Table 2: Typical ¹H NMR Chemical Shifts of Cyclopropyl Protons.

Experimental Protocols: Synthesis and Analysis

The preparation and analysis of TMS-substituted cyclopropanes are well-established in the literature.

Synthesis of Trimethylsilyl-Substituted Cyclopropanes

A common method for the synthesis of TMS-substituted cyclopropanes is the cyclopropanation of a vinylsilane.[29] The Simmons-Smith reaction, using diiodomethane and a zinc-copper couple, is a widely used and reliable method.

Step-by-Step Protocol for the Simmons-Smith Cyclopropanation of Trimethylvinylsilane:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagent Preparation: Zinc-copper couple is prepared by activating zinc dust with a copper sulfate solution. Trimethylvinylsilane and diiodomethane are freshly distilled.

  • Reaction: The zinc-copper couple is suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of trimethylvinylsilane and diiodomethane in diethyl ether is added dropwise from the dropping funnel. The reaction mixture is typically stirred at reflux for several hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to yield the desired (trimethylsilyl)cyclopropane.[29]

G Start Trimethylvinylsilane + Diiodomethane + Zn(Cu) Reaction Simmons-Smith Reaction (Diethyl Ether, Reflux) Start->Reaction 1. Add reagents Quench Quench with aq. NH4Cl Reaction->Quench 2. Reaction completion Workup Extraction and Drying Quench->Workup 3. Isolate organic phase Purification Distillation or Chromatography Workup->Purification 4. Remove impurities Product (Trimethylsilyl)cyclopropane Purification->Product 5. Obtain pure product caption Workflow for the synthesis of (trimethylsilyl)cyclopropane.

Caption: Workflow for the synthesis of (trimethylsilyl)cyclopropane.

Spectroscopic Analysis

The characterization of TMS-substituted cyclopropanes relies on standard spectroscopic techniques:

  • ¹H NMR: As mentioned earlier, the upfield shift of the cyclopropyl protons is a characteristic feature. The protons on the methyl groups of the TMS moiety typically appear as a sharp singlet around 0 ppm.

  • ¹³C NMR: The carbon atoms of the cyclopropane ring appear at relatively high field. The carbons of the TMS group are also characteristic.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, such as the loss of a methyl group (M-15), can confirm the structure.

  • Infrared (IR) Spectroscopy: The C-H stretching vibrations of the cyclopropane ring appear at a higher frequency (around 3050-3100 cm⁻¹) than those of a typical alkane.

Applications in Drug Development

The enhanced stability and unique electronic properties of TMS-substituted cyclopropanes make them valuable building blocks in medicinal chemistry.[1][2] The cyclopropane ring itself is a desirable motif in drug design as it can:

  • Impart Rigidity: The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to increased binding affinity and selectivity for a biological target.[2][30]

  • Serve as a Bioisostere: The cyclopropane ring can act as a bioisosteric replacement for other functional groups, such as a gem-dimethyl group or a double bond, to modulate the physicochemical properties of a drug candidate.

  • Improve Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life of a drug.[2]

The TMS group can further enhance these properties by providing additional stability to the cyclopropane ring. Moreover, the silyl group can serve as a handle for further functionalization.

Conclusion

The trimethylsilyl group exerts a significant stabilizing influence on the cyclopropane ring through a combination of electronic and steric effects. The dominant electronic effect is hyperconjugation, where the electron-donating C-Si σ-bond interacts with the anti-bonding orbitals of the strained cyclopropane ring, leading to electron delocalization and a lower overall molecular energy. The steric bulk of the TMS group provides kinetic stability by shielding the ring from reactive species. This enhanced stability, supported by thermodynamic and spectroscopic data, makes TMS-substituted cyclopropanes robust and versatile building blocks in organic synthesis and drug discovery. A thorough understanding of these stabilizing principles allows for the rational design of novel molecules with tailored properties for a wide range of applications.

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Silyl-Protected Cyclopropanecarboxylic Acids: A Linchpin in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Silyl-Protected Cyclopropanecarboxylic Acids

Cyclopropanecarboxylic acids are privileged structural motifs in a myriad of biologically active molecules, including natural products and pharmaceuticals. Their inherent ring strain and unique electronic properties impart conformational rigidity and novel metabolic profiles to parent compounds. However, the reactivity of the carboxylic acid functionality often necessitates protection during multi-step syntheses. While traditional ester protecting groups are widely employed, silyl esters of cyclopropanecarboxylic acids have emerged as a powerful, albeit historically underutilized, class of intermediates.

Historically, the lability of the Si-O bond in silyl esters has limited their application.[1] However, the advent of sterically demanding silyl groups has overcome this stability issue, providing robust protection that is orthogonal to many common reaction conditions. This guide provides a comprehensive overview of the synthesis, stability, reactivity, and applications of silyl-protected cyclopropanecarboxylic acids, with a focus on their strategic deployment in complex molecule synthesis.

Synthesis of Silyl-Protected Cyclopropanecarboxylic Acids: A Two-Pronged Approach

The synthesis of silyl-protected cyclopropanecarboxylic acids can be broadly categorized into two main strategies: a two-step sequence involving the synthesis of the cyclopropanecarboxylic acid followed by silylation, and a more convergent approach involving the direct cyclopropanation of a silyl acrylate derivative.

Two-Step Synthesis: Cyclopropanation Followed by Silylation

This is the most common and versatile approach, allowing for the independent optimization of both the cyclopropanation and protection steps.

Step 1: Synthesis of Cyclopropanecarboxylic Acids

A variety of methods are available for the synthesis of cyclopropanecarboxylic acids, each with its own advantages in terms of substrate scope and stereocontrol.

  • Malonic Ester Synthesis: A classic and reliable method that involves the reaction of a malonic ester with a 1,2-dihaloethane in the presence of a base, followed by hydrolysis and decarboxylation.[2]

  • Samarium-Promoted Cyclopropanation: A direct and stereospecific method for the cyclopropanation of unmasked α,β-unsaturated carboxylic acids using samarium and iodoform. This method avoids the need for protection-deprotection steps for the carboxylic acid during the cyclopropanation itself.[3]

  • Transition Metal-Catalyzed Cyclopropanation: The reaction of olefins with diazoacetates in the presence of a transition metal catalyst (e.g., Rh, Cu) is a powerful method for the synthesis of cyclopropanecarboxylates. Subsequent hydrolysis affords the desired cyclopropanecarboxylic acid.

Step 2: Silylation of the Carboxylic Acid

The protection of the carboxylic acid as a silyl ester is typically achieved by reacting the acid with a silyl chloride in the presence of a base. The choice of silyl group and reaction conditions is crucial for achieving high yields and ensuring the stability of the resulting silyl ester.

For the formation of sterically hindered and robust silyl esters, such as those derived from tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) chlorides, the use of imidazole as a catalyst in a polar aprotic solvent like DMF is a common practice. A noteworthy advancement is the development of a solvent-free method for the silylation of carboxylic acids with TBDMSCl and TIPSCl in the presence of imidazole, which simplifies the workup procedure by eliminating the need for an aqueous wash.[4]

Experimental Protocol: Silylation of Cyclopropanecarboxylic Acid with TBDPSCl

  • To a solution of cyclopropanecarboxylic acid (1.0 equiv) in anhydrous DMF (0.5 M) is added imidazole (2.5 equiv).

  • The mixture is stirred at room temperature until all the imidazole has dissolved.

  • tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.2 equiv) is added dropwise to the solution.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • The reaction mixture is diluted with diethyl ether and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired TBDPS-protected cyclopropanecarboxylic acid.

Direct Cyclopropanation of Silyl Acrylates

A more convergent approach involves the direct cyclopropanation of a pre-formed silyl acrylate. This strategy can be more atom-economical and can offer advantages in terms of stereocontrol.

The Simmons-Smith reaction, which utilizes a diiodomethane and a zinc-copper couple to generate a carbenoid species, is a classic method for the cyclopropanation of alkenes. This reaction can be applied to silyl acrylates to directly generate the corresponding silyl-protected cyclopropanecarboxylates.

G cluster_0 Simmons-Smith Cyclopropanation of a Silyl Acrylate silyl_acrylate Silyl Acrylate transition_state Transition State silyl_acrylate->transition_state zn_cu Zn(Cu) carbenoid ICH₂ZnI zn_cu->carbenoid ch2i2 CH₂I₂ ch2i2->carbenoid carbenoid->transition_state silyl_cyclopropanecarboxylate Silyl Cyclopropanecarboxylate transition_state->silyl_cyclopropanecarboxylate zn_i2 ZnI₂ transition_state->zn_i2

Diagram 1: Simmons-Smith cyclopropanation of a silyl acrylate.

Stability and Reactivity: The Decisive Role of the Silyl Group

The stability of silyl-protected cyclopropanecarboxylic acids is critically dependent on the steric bulk of the silyl group. While simple silyl esters like trimethylsilyl (TMS) esters are highly labile, bulkier groups like TBDMS, TIPS, and particularly TBDPS, offer significantly enhanced stability.

The increased stability of TBDPS-protected compounds can be attributed to the steric hindrance provided by the two phenyl groups, which shields the silicon atom from nucleophilic attack and acidic hydrolysis.[5][6] This allows for the selective deprotection of other, more labile protecting groups in the presence of a TBDPS ester.

Table 1: Relative Stability of Common Silyl Protecting Groups

Silyl GroupAbbreviationSteric BulkStability to AcidStability to Base
TrimethylsilylTMSLowLowLow
TriethylsilylTESModerateModerateModerate
tert-ButyldimethylsilylTBDMS/TBSHighHighHigh
TriisopropylsilylTIPSVery HighVery HighVery High
tert-ButyldiphenylsilylTBDPSVery HighExcellentExcellent

The deprotection of silyl esters is most commonly achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride-pyridine complex (HF-Pyridine). The choice of fluoride source and reaction conditions can be tuned to achieve selective deprotection.

G cluster_1 Silylation and Deprotection Workflow cyclopropanecarboxylic_acid Cyclopropanecarboxylic Acid silyl_protected_acid Silyl-Protected Cyclopropanecarboxylic Acid cyclopropanecarboxylic_acid->silyl_protected_acid Silylation silyl_chloride R₃SiCl, Imidazole silyl_chloride->silyl_protected_acid silyl_protected_acid->cyclopropanecarboxylic_acid Deprotection deprotection_reagent Fluoride Source (e.g., TBAF) deprotection_reagent->cyclopropanecarboxylic_acid

Diagram 2: General workflow for the silylation and deprotection of cyclopropanecarboxylic acids.

Applications in Total Synthesis: A Case Study

The strategic use of silyl-protected cyclopropanecarboxylic acids is best illustrated through their application in the total synthesis of complex natural products. A prime example is the synthesis of gregatin G1, a metabolite from Penicillium species. In the synthesis of this molecule, a TBDPS group was employed to protect a secondary alcohol.[7] While not a carboxylic acid, the principles of stability and orthogonal deprotection are directly applicable. The TBDPS group proved to be the optimal choice, allowing for the successful execution of a multi-step sequence that included a Suzuki cross-coupling, a Yamaguchi esterification, and a base-induced Knoevenagel-type condensation, without cleavage of the protecting group. The final deprotection of the TBDPS ether was achieved using HF-pyridine to furnish the natural product in good yield.[7] This example underscores the robustness of bulky silyl protecting groups under a variety of reaction conditions, a feature that is equally valuable for the protection of cyclopropanecarboxylic acids in similarly complex synthetic endeavors.

Conclusion and Future Outlook

Silyl-protected cyclopropanecarboxylic acids are versatile and highly valuable intermediates in modern organic synthesis. The ability to tune the stability of the silyl ester by modulating the steric bulk of the silyl group provides chemists with a powerful tool for orthogonal protection strategies. While the two-step synthesis remains the most prevalent approach, the development of efficient and stereoselective one-pot methods for the direct synthesis of these compounds is a promising area for future research. As the demand for structurally complex and stereochemically defined molecules continues to grow in the fields of medicine and materials science, the strategic application of silyl-protected cyclopropanecarboxylic acids is poised to play an increasingly important role.

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Methodological & Application

Synthesis of 1-(trimethylsilyl)cyclopropanecarboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive, step-by-step guide for the synthesis of 1-(trimethylsilyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a detailed procedure but also the scientific rationale behind the chosen synthetic strategy. Our approach is grounded in established chemical principles to ensure reproducibility and success in the laboratory.

Introduction

This compound and its derivatives are of significant interest due to the unique conformational constraints and electronic properties imparted by the cyclopropane ring, combined with the versatility of the trimethylsilyl group. This guide outlines a robust two-step synthetic route commencing with the cyclopropanation of a silylated α,β-unsaturated ester, followed by hydrolysis to yield the target carboxylic acid. The chosen methodology, the Corey-Chaykovsky reaction, is particularly well-suited for the cyclopropanation of electron-deficient alkenes.[1][2]

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

  • Corey-Chaykovsky Cyclopropanation: Formation of ethyl 1-(trimethylsilyl)cyclopropanecarboxylate from ethyl 2-(trimethylsilyl)acrylate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

Synthesis_Workflow Start Ethyl 2-(trimethylsilyl)acrylate Intermediate Ethyl 1-(trimethylsilyl)cyclopropanecarboxylate Start->Intermediate Corey-Chaykovsky Reaction Final This compound Intermediate->Final Base Hydrolysis

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 1-(trimethylsilyl)cyclopropanecarboxylate via Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a classic method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds.[1][3] It utilizes a sulfur ylide, in this case, dimethyloxosulfonium methylide, which is generated in situ from trimethylsulfoxonium iodide and a strong base.[1][4] This method is advantageous for electron-deficient alkenes and offers a reliable route to the desired cyclopropyl ester.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Ethyl 2-(trimethylsilyl)acrylate≥97%Sigma-Aldrich
Trimethylsulfoxonium iodide98%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in oilSigma-Aldrich
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl ether (Et₂O)AnhydrousSigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeFisher Scientific
Saturated aqueous sodium chloride (brine)Reagent GradeFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeFisher Scientific
Reaction Parameters
ParameterValue
Reaction Scale10 mmol (based on acrylate)
StoichiometryAcrylate:Ylide (1:1.2)
SolventAnhydrous DMSO
TemperatureRoom Temperature (~20-25 °C)
Reaction Time2-4 hours
Work-upAqueous quench and liquid-liquid extraction
Step-by-Step Protocol
  • Preparation of the Ylide:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (0.48 g of 60% dispersion, 12 mmol).

    • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

    • Add anhydrous dimethyl sulfoxide (DMSO) (50 mL) to the flask.

    • Slowly add trimethylsulfoxonium iodide (2.64 g, 12 mmol) to the stirred suspension at room temperature. The mixture will turn cloudy and evolve hydrogen gas.

    • Stir the mixture at room temperature for 1 hour, or until the gas evolution ceases, to ensure complete formation of the dimethyloxosulfonium methylide. The resulting solution should be a milky white to pale yellow color.

  • Cyclopropanation Reaction:

    • Dissolve ethyl 2-(trimethylsilyl)acrylate (1.86 g, 10 mmol) in anhydrous DMSO (10 mL).

    • Add the acrylate solution dropwise to the prepared ylide solution at room temperature over 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into a separatory funnel containing 200 mL of ice-cold water and 100 mL of diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated aqueous ammonium chloride (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ethyl 1-(trimethylsilyl)cyclopropanecarboxylate.

Part 2: Hydrolysis of Ethyl 1-(trimethylsilyl)cyclopropanecarboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis (saponification) is employed as it is generally an irreversible and high-yielding reaction.[5][6]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Ethyl 1-(trimethylsilyl)cyclopropanecarboxylateSynthesized in Part 1-
Sodium hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich
Ethanol (EtOH)200 proofSigma-Aldrich
Hydrochloric acid (HCl)Concentrated (37%)Fisher Scientific
Diethyl ether (Et₂O)Reagent GradeFisher Scientific
Saturated aqueous sodium chloride (brine)Reagent GradeFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeFisher Scientific
Reaction Parameters
ParameterValue
Reaction Scale5 mmol (based on ester)
StoichiometryEster:NaOH (1:2)
SolventEthanol/Water mixture
TemperatureReflux (~80 °C)
Reaction Time4-6 hours
Work-upAcidification and liquid-liquid extraction
Step-by-Step Protocol
  • Saponification:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1-(trimethylsilyl)cyclopropanecarboxylate (1.0 g, 5 mmol) in ethanol (20 mL).

    • In a separate beaker, dissolve sodium hydroxide (0.4 g, 10 mmol) in water (10 mL) and add this solution to the flask.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up and Isolation:

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the ether layers.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid may form.

    • Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield this compound as a solid or oil. The product can be further purified by recrystallization or distillation if necessary.

Safety Precautions

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • Dimethyl Sulfoxide: Can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trimethylsulfoxonium Iodide: Is an irritant. Avoid inhalation and contact with skin and eyes.

  • Concentrated Acids and Bases: Are corrosive. Handle with extreme care, using appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

References

  • Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]

  • Chandrasekhar, S.; Narasihmulu, Ch.; Jagadeshwar, V.; Venkatram Reddy, K. The first Corey–Chaykovsky epoxidation and cyclopropanation in ionic liquids. Tetrahedron Lett.2003 , 44 (18), 3629-3630. [Link]

  • Johnson, A. W.; LaCount, R. B. The Chemistry of Ylids. VI. The Structure of "Stable" Ylids—The Structure of Dimethylsulfonium Fluorenylide. J. Am. Chem. Soc.1961 , 83 (2), 417–423. [Link]

  • Adichemistry. Corey Chaykovsky Reaction | Mechanism | Epoxides | Aziridines | Cyclopropanes. [Link]

  • Pinnick, H. W.; Chang, Y.-H. Reaction of ethyl cyclopropanecarboxylate with base. J. Org. Chem.1978 , 43 (24), 4662–4663. [Link]

  • Organic Syntheses. Cyclopropanecarboxylic acid. Org. Synth.1941 , 21, 22. [Link]

  • Clark, J. Hydrolysis of esters. Chemguide. [Link]

  • LibreTexts Chemistry. 15.8: Hydrolysis of Esters. [Link]

Sources

The Strategic Utility of 1-(trimethylsilyl)cyclopropanecarboxylic acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Strained Ring System

In the intricate world of total synthesis, the choice of building blocks is paramount to the success and elegance of a synthetic route. Among the vast arsenal of molecular scaffolds available to chemists, strained ring systems offer a unique combination of conformational rigidity and latent reactivity. 1-(trimethylsilyl)cyclopropanecarboxylic acid, a seemingly simple molecule, has emerged as a powerful and versatile building block for the construction of complex molecular architectures. Its utility stems from the interplay between the inherent strain of the cyclopropane ring, the stabilizing and directing effects of the trimethylsilyl group, and the versatile reactivity of the carboxylic acid handle. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this unique building block, complete with detailed protocols and mechanistic insights.

The incorporation of a cyclopropane ring into a molecule can confer a range of desirable properties, including enhanced metabolic stability and improved binding affinity to biological targets. The trimethylsilyl group further enhances the utility of the cyclopropane scaffold by influencing its reactivity, often serving as a removable control element or a precursor to other functional groups. The carboxylic acid moiety provides a convenient attachment point for further synthetic transformations, allowing for the facile integration of the silylcyclopropane unit into larger, more complex structures.

Synthesis of the Building Block: this compound

While this compound is commercially available (CAS No. 31469-29-1), a reproducible synthesis protocol is essential for laboratories that wish to prepare it in-house or require analogues. The following protocol is a representative method adapted from general cyclopropanation procedures.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step process starting from a commercially available silylated alkene.

Step 1: Simmons-Smith Cyclopropanation of (trimethylsilyl)ethylene

  • Reaction: (CH₃)₃SiCH=CH₂ + CH₂I₂ + Zn(Cu) → (CH₃)₃Si-c-C₃H₅

  • Materials:

    • (Trimethylsilyl)ethylene

    • Diiodomethane (CH₂I₂)

    • Zinc-copper couple (Zn(Cu))

    • Anhydrous diethyl ether (Et₂O)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple.

    • Add a solution of (trimethylsilyl)ethylene in anhydrous diethyl ether to the flask.

    • Slowly add a solution of diiodomethane in anhydrous diethyl ether via the dropping funnel with vigorous stirring. An exothermic reaction should be observed.

    • After the initial reaction subsides, heat the mixture to a gentle reflux for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alkene.

    • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Filter the mixture through a pad of Celite® to remove the solid zinc salts.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude trimethylsilylcyclopropane.

Step 2: Carboxylation of Trimethylsilylcyclopropane

  • Reaction: (CH₃)₃Si-c-C₃H₅ + s-BuLi → [(CH₃)₃Si-c-C₃H₄]Li → (CO₂) → (H₃O⁺) → (CH₃)₃Si-c-C₃H₄COOH

  • Materials:

    • Trimethylsilylcyclopropane (from Step 1)

    • sec-Butyllithium (s-BuLi) in cyclohexane

    • Anhydrous tetrahydrofuran (THF)

    • Dry ice (solid CO₂)

    • Hydrochloric acid (1 M)

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the crude trimethylsilylcyclopropane in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of sec-butyllithium in cyclohexane dropwise. The solution will typically turn a pale yellow to orange color, indicating the formation of the cyclopropyllithium species. Stir at this temperature for 1-2 hours.

    • In a separate flask, crush an excess of dry ice and suspend it in anhydrous THF.

    • Slowly transfer the cyclopropyllithium solution via cannula into the vigorously stirred dry ice/THF slurry.

    • Allow the mixture to warm to room temperature overnight.

    • Quench the reaction by the addition of water.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the product with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound as a light yellow solid.

Parameter Value
CAS Number 31469-29-1
Molecular Formula C₇H₁₄O₂Si
Molecular Weight 158.27 g/mol
Appearance Light yellow solid
Storage Store at 0-8 °C

Strategic Applications in Total Synthesis

The true power of this compound lies in its application as a versatile building block in the synthesis of complex natural products and pharmaceutically relevant molecules. The carboxylic acid handle allows for its activation and coupling to other fragments, while the silylcyclopropane moiety can participate in a variety of subsequent transformations.

Activation of the Carboxylic Acid: Formation of the Acid Chloride

A common and crucial first step in utilizing this compound is its conversion to the more reactive acid chloride. This transformation opens the door to a wide range of coupling reactions.

dot

G cluster_0 Activation of Carboxylic Acid Carboxylic_Acid This compound Acid_Chloride 1-(trimethylsilyl)cyclopropanecarbonyl chloride Carboxylic_Acid->Acid_Chloride cat. DMF, DCM Oxalyl_Chloride Oxalyl Chloride (COCl)₂ Oxalyl_Chloride->Acid_Chloride

Caption: Activation of this compound to its corresponding acid chloride.

Protocol 2: Preparation of 1-(trimethylsilyl)cyclopropanecarbonyl chloride

This protocol is adapted from a reliable method for the conversion of a similar silylated carboxylic acid to its acid chloride.[1]

  • Reaction: (CH₃)₃Si-c-C₃H₄COOH + (COCl)₂ → (CH₃)₃Si-c-C₃H₄COCl + CO + CO₂ + HCl

  • Materials:

    • This compound

    • Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF), catalytic amount

  • Procedure:

    • In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops) to the solution.

    • Slowly add oxalyl chloride dropwise at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases and the reaction is complete as monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride at a higher frequency).

    • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 1-(trimethylsilyl)cyclopropanecarbonyl chloride is often used in the next step without further purification.

Application in the Pauson-Khand Reaction: A Hypothetical Example in the Context of Bicyclo[3.1.0]hexane Synthesis

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[2][3] Silyl-substituted alkynes, which can be derived from silylcyclopropanes, are excellent substrates for this reaction.[4] While a direct total synthesis using this compound in a Pauson-Khand reaction is not readily found in the literature, we can construct a scientifically sound and illustrative protocol based on known transformations.

The strategy involves converting the carboxylic acid to a functional group that can participate in the Pauson-Khand reaction. A plausible route would be the conversion of the acid chloride to a terminal alkyne.

dot

G cluster_0 Synthetic Pathway to a Bicyclo[3.1.0]hexane Core Acid_Chloride 1-(trimethylsilyl)cyclopropanecarbonyl chloride Alkyne 1-ethynyl-1-(trimethylsilyl)cyclopropane Acid_Chloride->Alkyne 1. Ohira-Bestmann reagent 2. Desilylation (optional) PK_Product Bicyclo[3.1.0]hexane Core Alkyne->PK_Product Co₂(CO)₈, heat Enone Alkene Partner Enone->PK_Product

Caption: A proposed synthetic route to a bicyclo[3.1.0]hexane scaffold using the Pauson-Khand reaction.

Protocol 3: Synthesis of a Bicyclo[3.1.0]hexane Core via a Pauson-Khand Reaction

This protocol is a representative example illustrating the potential of this compound in a powerful C-C bond-forming reaction.

Step 1: Conversion of Acid Chloride to a Terminal Alkyne

  • Reaction: (CH₃)₃Si-c-C₃H₄COCl + (MeO)₂P(O)CHN₂ → (CH₃)₃Si-c-C₃H₄-C≡CH

  • Materials:

    • 1-(trimethylsilyl)cyclopropanecarbonyl chloride (from Protocol 2)

    • Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous methanol (MeOH)

  • Procedure:

    • In a round-bottom flask, dissolve the crude 1-(trimethylsilyl)cyclopropanecarbonyl chloride in anhydrous methanol.

    • Add potassium carbonate to the solution.

    • Slowly add the Ohira-Bestmann reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-ethynyl-1-(trimethylsilyl)cyclopropane.

Step 2: Pauson-Khand Reaction

  • Reaction: (CH₃)₃Si-c-C₃H₄-C≡CH + Alkene + CO → Bicyclo[3.1.0]hexane derivative

  • Materials:

    • 1-ethynyl-1-(trimethylsilyl)cyclopropane

    • An appropriate alkene partner (e.g., norbornene)

    • Dicobalt octacarbonyl (Co₂(CO)₈)

    • Anhydrous toluene

  • Procedure:

    • In a Schlenk flask, dissolve 1-ethynyl-1-(trimethylsilyl)cyclopropane and the alkene partner in anhydrous toluene.

    • Add dicobalt octacarbonyl and stir at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.

    • Heat the reaction mixture to 80-100 °C under a carbon monoxide atmosphere (balloon pressure is often sufficient).

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane derivative.

Mechanistic Considerations and the Role of the Trimethylsilyl Group

The trimethylsilyl group plays a crucial role in the reactivity and stability of the cyclopropane ring. In the context of the Pauson-Khand reaction, the silyl group on the alkyne can influence the regioselectivity of the cycloaddition. Furthermore, the C-Si bond can be cleaved under specific conditions to introduce other functional groups, adding another layer of synthetic versatility. The silicon atom can stabilize an adjacent positive charge (the β-silicon effect), which can be a key factor in reactions involving carbocationic intermediates.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a strained ring, a versatile carboxylic acid handle, and a synthetically useful trimethylsilyl group provides chemists with a powerful tool for the construction of intricate molecular architectures. The protocols and strategies outlined in this application note provide a foundation for researchers to explore the full potential of this remarkable building block in their own synthetic endeavors.

References

  • National Center for Biotechnology Information. 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid. PubChem Compound Summary for CID 89411869. [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

  • Perez-Luna, A. Silyl-substituted cyclopropanes as versatile synthetic reagents. Chemical Reviews, 2002, 102 (10), 3537-3564.
  • Patsnap. Cyclopropanecarboxylic acid patented technology retrieval search results. [Link]

  • Pauson, P. L. The Pauson-Khand Reaction: The Catalytic Version. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 550-587.
  • Gibson, S. E.; Mainolfi, N. The Pauson-Khand Reaction. Angewandte Chemie International Edition, 2005, 44 (20), 3022-3037.
  • Medvedeva, A. S.; Andreev, M. V.; Safronova, L. P.; Afonin, A. V. Synthesis of Trimethylsilylpropynoyl Chloride. Russian Journal of Organic Chemistry, 2005, 41 (10), 1463-1466.
  • Waser, J. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 2018, 9(3), 654-658.

Sources

Application Notes: The Strategic Incorporation of 1-(trimethylsilyl)cyclopropanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of the Cyclopropyl Moiety

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a powerful structural motif. Its incorporation into drug candidates is a strategic decision aimed at overcoming common developmental roadblocks. The unique physicochemical properties of this three-membered ring—namely its conformational rigidity and high sp³ character—confer significant advantages.[1] The cyclopropyl ring can lock a molecule into its bioactive conformation, enhancing binding affinity and potency.[2] Furthermore, the C-H bonds within a cyclopropane are shorter and stronger than those in typical aliphatic systems, rendering the group more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This often leads to improved metabolic stability and a more desirable pharmacokinetic profile.[1]

This document serves as a technical guide to the applications of 1-(trimethylsilyl)cyclopropanecarboxylic acid , a versatile and strategic building block for introducing the valuable cyclopropyl moiety into advanced pharmaceutical intermediates. We will explore the rationale behind its use, provide detailed protocols for its synthesis and derivatization, and present a case study illustrating its impact on drug-like properties.

The Dual Role of this compound

This building block is particularly valuable due to its bifunctional nature. The carboxylic acid serves as a versatile synthetic handle, most commonly for amide bond formation, a cornerstone reaction in medicinal chemistry.[3] The trimethylsilyl (TMS) group, while bulky and chemically inert, is not merely a placeholder.[4] Its presence offers several advantages:

  • Steric Influence: The TMS group can provide steric shielding or be used to probe steric tolerance within a target's binding pocket.

  • Modulation of Physicochemical Properties: It increases the lipophilicity of the fragment.

  • Synthetic Handle: The silicon-carbon bond can be cleaved under specific conditions (e.g., using fluoride ions or strong acid), allowing for the introduction of other functional groups, making it a masked carbanion or a site for further elaboration.[5][6]

Core Application: Bioisosteric Replacement

A primary application of the cyclopropyl group is as a bioisostere—a substituent that mimics the size, shape, and electronic properties of another group to enhance a molecule's pharmacological profile.[7] The cyclopropyl moiety is an excellent bioisosteric replacement for gem-dimethyl groups and alkenes.

  • Replacing gem-Dimethyl Groups: It can replicate the steric bulk and conformational restriction of a gem-dimethyl group while often improving metabolic stability.

  • Replacing Alkenes: Substituting a flexible alkene with a rigid cyclopropane ring can pre-organize the molecule into a bioactive conformation, leading to a favorable entropic contribution to binding energy and increased potency.[1][2]

G cluster_0 Parent Scaffold cluster_1 Optimized Scaffold cluster_2 Improved Properties A Lead Compound with Alkene C Cyclopropyl Analogue A->C Bioisosteric Replacement B Lead Compound with gem-Dimethyl Group B->C Bioisosteric Replacement D Enhanced Metabolic Stability C->D E Increased Potency C->E F Improved PK Profile C->F

Caption: Bioisosteric replacement strategy using the cyclopropyl group.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

While commercially available, understanding the synthesis of this building block is valuable. A common approach involves the cyclopropanation of a silylated ester followed by hydrolysis. The following is a representative protocol based on established methodologies for related structures.[8][9][10]

Rationale: This procedure utilizes a reductive cyclization of an α,β-unsaturated ester. The use of chlorotrimethylsilane in the presence of a reducing agent like sodium metal generates a silyl enol ether intermediate which then undergoes intramolecular cyclization.

Materials:

  • Ethyl acrylate

  • Chlorotrimethylsilane (TMSCl)

  • Sodium metal, finely dispersed

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Reaction Initiation: To the flask, add anhydrous diethyl ether (or THF) and finely dispersed sodium metal (2.2 equivalents). Add chlorotrimethylsilane (2.1 equivalents).

  • Substrate Addition: With vigorous stirring, add a solution of ethyl acrylate (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction & Quenching: After the addition is complete, continue to stir the mixture at reflux for 4-6 hours. Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Hydrolysis: Add a 2M NaOH solution and stir vigorously at room temperature overnight to hydrolyze the intermediate ester to the carboxylate salt.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH ~2 with 3M HCl.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude acid by silica gel chromatography or distillation under reduced pressure to obtain pure this compound.

Protocol 2: Amide Coupling with a Sterically Hindered Amine

The carboxylic acid of the title compound is a robust handle for amide bond formation. For sterically demanding substrates, standard coupling reagents may be sluggish. HATU is a highly efficient uronium-based coupling reagent that excels in such cases, minimizing side reactions and racemization.[3][11]

Rationale: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The non-nucleophilic base, DIPEA, scavenges the released proton without competing in the coupling reaction. This method is highly effective for coupling hindered acids like our title compound with challenging amines.[12]

Materials:

  • This compound (1.0 equivalent)

  • Sterically hindered amine (e.g., tert-butylamine) (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. Successful activation is often indicated by a slight color change.

  • Amine Addition: Add the sterically hindered amine (1.1 eq) to the pre-activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. For particularly challenging couplings, gentle heating (e.g., 40-50 °C) may be required.[11]

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Caption: General experimental workflow for HATU-mediated amide coupling.

Application Case Study: Enhancing Metabolic Stability

To illustrate the practical utility of this building block, consider a hypothetical lead compound, "Lead-A," an inhibitor of a therapeutic kinase target. In preclinical studies, Lead-A shows potent activity but suffers from poor metabolic stability due to oxidative metabolism at an isopropyl group, a common metabolic hotspot.

The Challenge: The isopropyl group is critical for potency, fitting snugly into a hydrophobic pocket. Its removal significantly reduces activity.

The Solution: A bioisosteric replacement of the metabolically labile isopropyl group with a cyclopropyl group, introduced via 1-(trimethylsilyl)cyclopropanecarboxamide, is proposed.

Synthetic Strategy:

  • The core amine of Lead-A is coupled with this compound using the HATU protocol described above.

  • The resulting amide, "Analogue-B," now contains the cyclopropyl moiety in place of the isopropyl group. The TMS group is retained in this analogue to maximize lipophilicity for this specific target pocket.

CompoundStructure MoietyTarget Potency (IC₅₀, nM)Metabolic Stability (t½ in HLM, min)
Lead-A Isopropylamide58
Analogue-B 1-(trimethylsilyl)cyclopropylamide7> 60

Results and Interpretation: As summarized in the table, Analogue-B retains excellent potency, demonstrating that the cyclopropyl group successfully mimics the steric and electronic properties of the original isopropyl group.[13] Critically, the metabolic half-life in human liver microsomes (HLM) is dramatically increased. The cyclopropyl C-H bonds are less susceptible to enzymatic oxidation, effectively blocking the primary metabolic pathway that limited the viability of Lead-A. This successful application of this compound transforms a potent but flawed lead compound into a viable drug candidate with a significantly improved pharmacokinetic profile.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11501. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • ProQuest. (n.d.). Synthetic Methodology for the Construction of Structurally Diverse Cyclopropanes. [Link]

  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

  • Wikipedia. (n.d.). Trimethylsilyl group. [Link]

  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group led to identifying a potent hit compound. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ACS Publications. (n.d.). Silicon in organic synthesis. 24. Preparation and selected reactions of functionalized 1-(trimethylsilyl)-substituted cyclopropanes. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. [Link]

  • Pearson+. (2024, July 14). The trimethylsilyl (TMS) group, used as a protecting group for al.... [Link]

  • ResearchGate. (2022). Click Chemistry and Medicinal Chemistry: A Case of “Cyclo-Addiction”. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy. [Link]

  • ResearchGate. (1996). Computerized Medicinal Chemistry Case Studies. [Link]

  • MedChemica. (2021, October 21). BucketListPapers 66/100: The First Case Study – Celecoxib – Introducing A Metabolically Labile Group To Control Half-life. [Link]

  • YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • ResearchGate. (2022). A case history in natural product-based drug discovery: discovery of vorapaxar (Zontivity™). [Link]

  • YouTube. (2024, November 29). Comprehensive Medicinal Chemistry III, Volume 8: Case Histories in Recent Drug Discovery - cap. 8.22. [Link]

  • Google Patents. (n.d.).

Sources

Strategic Derivatization of 1-(Trimethylsilyl)cyclopropanecarboxylic Acid for the Synthesis of Diverse Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the efficient derivatization of 1-(trimethylsilyl)cyclopropanecarboxylic acid. This versatile building block is of significant interest due to the advantageous properties conferred by the cyclopropyl moiety in drug candidates. We present the scientific rationale, step-by-step protocols for amide bond formation, and a workflow for parallel library synthesis. The protocols have been designed to be robust and broadly applicable, leveraging common and highly effective coupling reagents to facilitate the rapid generation of diverse compound libraries for screening and lead optimization.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group, once a chemical curiosity, is now a privileged motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates is a deliberate strategy to enhance pharmacological properties. The strained three-membered ring imparts a unique set of conformational and electronic characteristics that can address common challenges in drug discovery.[1][3][4]

Key advantages of including a cyclopropyl scaffold include:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are significantly stronger than those in typical alkyl chains, making them more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This can lead to improved bioavailability and a more favorable pharmacokinetic profile.

  • Increased Potency: The rigid nature of the cyclopropyl ring acts as a conformational restraint, which can lock a molecule into its bioactive conformation. This pre-organization reduces the entropic penalty of binding to a biological target, often resulting in a significant increase in potency.[1][3]

  • Modulation of Physicochemical Properties: The cyclopropyl group can serve as a bioisostere for other common functional groups like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity and pKa to optimize a compound's ADME profile.[1][2]

  • Reduced Off-Target Effects: By improving conformational fit and metabolic profile, the cyclopropyl moiety can help minimize interactions with unintended biological targets, thereby reducing the risk of side effects.[1][3]

This compound is a particularly useful building block. The carboxylic acid provides a convenient handle for derivatization, most commonly through amide bond formation, while the trimethylsilyl (TMS) group can serve as a synthetic handle for further transformations or be removed if desired.

Core Chemistry: Amide Bond Formation

Amide bond formation is the most frequently used reaction in medicinal chemistry and is central to library synthesis.[5] The direct reaction between a carboxylic acid and an amine is kinetically slow, necessitating the activation of the carboxylic acid.[6] This is achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.

For the derivatization of this compound, uronium/aminium salt-based reagents like HATU are highly effective due to their high reactivity and low rates of side reactions.[6][7]

Mechanism of HATU-Mediated Coupling:

  • Activation: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.

  • Active Ester Formation: The resulting carboxylate attacks HATU, displacing the HOAt (1-hydroxy-7-azabenzotriazole) moiety to form a highly reactive OAt-active ester.[6]

  • Nucleophilic Attack: The primary or secondary amine component then attacks the carbonyl carbon of the active ester, forming the desired amide bond and releasing HOAt.[6]

The presence of the nitrogen atom in the HOAt ring is believed to accelerate the coupling step compared to reagents based on HOBt (1-hydroxybenzotriazole).[6]

Experimental Protocols

General Protocol for HATU-Mediated Amide Coupling

This protocol describes a general, robust method for coupling this compound with a diverse range of primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).

  • Add the amine (1.1 eq), followed by DIPEA (3.0 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of anhydrous DMF and add it to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(trimethylsilyl)cyclopropanecarboxamide.

Protocol for Optional Desilylation

In some applications, removal of the TMS group may be desired. This can be achieved under mild conditions.

Materials:

  • 1-(Trimethylsilyl)cyclopropanecarboxamide (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the silylated amide in anhydrous THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the desilylated cyclopropanecarboxamide.

Library Synthesis Workflow and Data

The robustness of the HATU coupling protocol allows for its application in parallel synthesis to rapidly generate a library of diverse amides. The workflow is streamlined to enable efficient production and purification.

Library Generation Workflow

Library_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Processing & Analysis cluster_3 Output Start This compound Coupling Parallel Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Amine_Plate Amine Library (96-well plate) Amine_Plate->Coupling Workup Aqueous Workup & Solvent Evaporation Coupling->Workup Purification Parallel Purification (e.g., Mass-directed HPLC) Workup->Purification QC QC Analysis (LC-MS, NMR) Purification->QC Final_Library Purified Amide Library (For Screening) QC->Final_Library

Sources

Application Notes and Protocols: A Comprehensive Guide to the Deprotection of Trimethylsilyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Trimethylsilyl (TMS) Group in Carboxylic Acid Protection

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the reversible masking of reactive functional groups is a cornerstone of elegant and efficient molecular construction. The trimethylsilyl (TMS) group holds a prominent position as a protecting group for carboxylic acids. Its utility stems from a delicate balance of stability under a range of synthetic conditions and its facile, selective removal under mild protocols. The TMS ester of cyclopropanecarboxylic acid, a valuable building block in the synthesis of medicinally relevant compounds, is a prime example where strategic protection and deprotection are paramount.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the established protocols for the deprotection of the trimethylsilyl group from cyclopropanecarboxylic acid. We will delve into the mechanistic underpinnings of various deprotection strategies, offering field-proven insights to guide your experimental choices.

Core Deprotection Strategies: A Comparative Overview

The cleavage of the Si-O bond in a trimethylsilyl ester can be achieved through several distinct chemical pathways. The choice of method is dictated by the overall molecular architecture and the presence of other sensitive functional groups. The three primary strategies are:

  • Acid-Catalyzed Hydrolysis: A classic and often rapid method.

  • Base-Catalyzed Solvolysis: A mild and highly effective approach, particularly with methanolic systems.

  • Fluoride-Mediated Cleavage: A highly selective method driven by the exceptional strength of the Si-F bond.

The following table provides a high-level comparison of these methodologies:

Deprotection Method Primary Reagent(s) Typical Solvent(s) Reaction Temperature Typical Reaction Time Key Advantages Potential Drawbacks
Acid-Catalyzed Hydrolysis Dilute HCl, H₂SO₄, or Acetic AcidWater, THF, Methanol0 °C to Room Temperature5 - 60 minutesRapid, inexpensive reagents.Not suitable for acid-sensitive substrates. Reversible reaction.[1][2]
Base-Catalyzed Solvolysis Potassium Carbonate (K₂CO₃)Methanol (MeOH)Room Temperature1 - 4 hoursMild conditions, high yield.[3][4]Can be slower than acidic methods. May affect base-labile groups.
Fluoride-Mediated Cleavage Tetrabutylammonium Fluoride (TBAF)Tetrahydrofuran (THF)0 °C to Room Temperature30 minutes - 4 hoursHigh selectivity, mild conditions.[5]Reagent cost, potential for basic side reactions, work-up can be challenging.[6]

Protocol I: Base-Catalyzed Deprotection using Potassium Carbonate in Methanol

This is often the method of choice due to its mildness and high efficiency. The mechanism involves the nucleophilic attack of methoxide, generated in situ, on the silicon atom.

Mechanism of Base-Catalyzed Deprotection

cluster_reaction Reaction cluster_workup Aqueous Work-up TMS_Ester Cyclopropyl-COOTMS Intermediate [Cyclopropyl-COO⁻ K⁺] TMS_Ester->Intermediate + CH₃O⁻ (from K₂CO₃/MeOH) K2CO3 K₂CO₃ MeOH CH₃OH Product Cyclopropyl-COOH Intermediate->Product + H₃O⁺ Byproduct CH₃OTMS cluster_reaction Reaction cluster_workup Aqueous Work-up TMS_Ester Cyclopropyl-COOTMS Intermediate [Cyclopropyl-COO⁻ Bu₄N⁺] TMS_Ester->Intermediate + F⁻ TBAF TBAF (Bu₄N⁺ F⁻) Product Cyclopropyl-COOH Intermediate->Product + H₃O⁺ Byproduct F-TMS TMS_Ester Cyclopropyl-COOTMS Protonated_Ester Cyclopropyl-C(OH)OTMS⁺ TMS_Ester->Protonated_Ester + H⁺ H3O H₃O⁺ Tetrahedral_Intermediate Cyclopropyl-C(OH)₂(OTMS) Protonated_Ester->Tetrahedral_Intermediate + H₂O Product Cyclopropyl-COOH Tetrahedral_Intermediate->Product - TMSOH, - H⁺ Byproduct TMSOH cluster_start Starting Material cluster_deprotection Deprotection cluster_workup Work-up & Purification cluster_product Final Product Start Trimethylsilyl Cyclopropanecarboxylate Method1 Base-Catalyzed (K₂CO₃/MeOH) Start->Method1 Method2 Fluoride-Mediated (TBAF/THF) Start->Method2 Method3 Acid-Catalyzed (H₃O⁺) Start->Method3 Workup Quenching & Extraction Method1->Workup Method2->Workup Method3->Workup Purification Distillation / Recrystallization / Chromatography Workup->Purification Product Cyclopropanecarboxylic Acid Purification->Product

Sources

Use of 1-(trimethylsilyl)cyclopropanecarboxylic acid in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Application of 1-(trimethylsilyl)cyclopropanecarboxylic Acid in Fragment-Based Drug Discovery Campaigns

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Rigid Scaffolds in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] FBDD focuses on screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da), which, despite their low initial affinity, can be efficiently optimized into potent and selective drug candidates.[3][4][5] The success of this approach lies in the high "binding efficiency" of fragments, allowing for a more thorough exploration of a target's chemical space with a smaller library of compounds.[2]

Within the landscape of FBDD, the structural characteristics of the fragments themselves are of paramount importance. Three-dimensional (3D) scaffolds are increasingly sought after to probe complex binding pockets that are often inaccessible to flat, aromatic compounds. The cyclopropane ring, a small, strained carbocycle, is a particularly valuable motif in this context.[6][7] Its rigid, three-dimensional nature can confer metabolic stability, improve binding affinity, and enhance permeability.[7][8][9]

This application note details the strategic use of this compound, a fragment that uniquely combines the conformational rigidity of a cyclopropane ring with the chemical versatility of a carboxylic acid and the steric bulk of a trimethylsilyl (TMS) group. We will explore the rationale behind its inclusion in fragment libraries and provide detailed protocols for its application in a typical FBDD workflow, from initial screening to hit validation and optimization.

Physicochemical Properties and Rationale for Use

This compound is a unique fragment that offers several advantageous features for FBDD:

  • Cyclopropane Scaffold: The cyclopropyl ring introduces a defined 3D geometry into the fragment, allowing it to make specific vectoral interactions within a binding site. This rigidity can lead to higher binding efficiency and can help to lock in a bioactive conformation.[7][8]

  • Carboxylic Acid Group: The carboxylate moiety is a versatile functional group that can act as a hydrogen bond donor and acceptor, or participate in ionic interactions with positively charged residues like lysine or arginine in a protein's active site. This provides a strong anchoring point for binding.

  • Trimethylsilyl (TMS) Group: The TMS group serves multiple purposes. It provides steric bulk, which can probe deeper, more lipophilic pockets within a binding site.[10][11] The TMS group is also known to increase the solubility of compounds in nonpolar organic solvents and can act as a temporary protecting group in subsequent synthetic efforts.[11][12]

PropertyValueSource
Molecular Formula C7H14O2Si[13]
Molecular Weight 158.27 g/mol [13]
Appearance Light yellow solid[13]
Storage Temperature 0-8 °C[13]

Experimental Workflow: From Fragment Library to Validated Hit

The following sections outline a comprehensive workflow for the use of this compound in an FBDD campaign.

Part 1: Fragment Library Preparation and Quality Control

A critical first step in any FBDD project is the preparation of a high-quality fragment library.[14]

Protocol 1: Solubilization and Plating of this compound

  • Reagent Preparation:

    • This compound solid.

    • Anhydrous Dimethyl Sulfoxide (DMSO).

    • Appropriate screening buffer (e.g., PBS, HEPES), pH 7.4.

  • Procedure:

    • Allow the solid fragment to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 100 mM stock solution of the fragment in 100% DMSO. The TMS group enhances solubility in organic solvents.

    • Gently vortex the solution until the solid is completely dissolved.

    • Create intermediate stock plates by diluting the 100 mM stock solution with DMSO to a concentration of 10 mM.

    • For the final screening plates, perform a further dilution into the chosen aqueous screening buffer to the desired final concentration (typically 100 µM - 1 mM for primary screening). The final DMSO concentration should be kept constant across all wells and ideally below 1% to minimize its effect on protein stability and binding.

  • Quality Control:

    • Confirm the identity and purity of the fragment stock solution using LC-MS.

    • Assess the solubility of the fragment in the final screening buffer by visual inspection and dynamic light scattering (DLS) to check for aggregation.

Diagram 1: Fragment Library Preparation Workflow

FBDD_Library_Prep Solid Solid Fragment Stock_DMSO 100 mM Stock in DMSO Solid->Stock_DMSO Dissolve Intermediate_Plate 10 mM Intermediate Plate (DMSO) Stock_DMSO->Intermediate_Plate Dilute Screening_Plate Final Screening Plate (Aqueous Buffer) Intermediate_Plate->Screening_Plate Dilute QC Quality Control (LC-MS, DLS) Screening_Plate->QC FBDD_Screening cluster_screening Primary Screening cluster_validation Hit Validation Screening_Plate Fragment Screening Plate SPR SPR Screening Screening_Plate->SPR NMR NMR Screening Screening_Plate->NMR Hit_List Initial Hit List SPR->Hit_List NMR->Hit_List Orthogonal Orthogonal Biophysical Assay (e.g., Thermal Shift, ITC) Hit_List->Orthogonal XRay X-ray Crystallography Hit_List->XRay Validated_Hits Validated Hits with Structural Information Orthogonal->Validated_Hits XRay->Validated_Hits

Caption: A general workflow for primary screening and hit validation in FBDD.

Part 3: Hit Validation and Structural Characterization

Once initial hits are identified, they must be validated using orthogonal biophysical methods and characterized structurally to guide further optimization. [14][15] Protocol 4: Hit Validation using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF measures the thermal stability of a protein, which often increases upon ligand binding.

  • Instrumentation and Reagents:

    • Real-time PCR instrument capable of monitoring fluorescence.

    • Fluorescent dye (e.g., SYPRO Orange).

    • Target protein.

    • Hit compounds from the primary screen.

  • Procedure:

    • Prepare a solution of the target protein and the fluorescent dye in the screening buffer.

    • Aliquot the protein-dye mixture into a 96-well PCR plate.

    • Add the hit compounds to the wells at various concentrations.

    • Seal the plate and place it in the real-time PCR instrument.

    • Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

    • A significant increase in the Tm in the presence of the fragment compared to the control (protein + DMSO) confirms binding.

Protocol 5: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design. [3][16][17][18]

  • Reagents and Equipment:

    • Crystals of the target protein.

    • Cryoprotectant solution.

    • Hit compound solution.

    • X-ray diffraction equipment (synchrotron source is often preferred). [3]2. Procedure:

    • Soak the protein crystals in a solution containing the hit fragment and cryoprotectant. The concentration of the fragment may need to be optimized.

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data.

    • Process the diffraction data and solve the crystal structure.

  • Data Analysis:

    • Examine the electron density map to confirm the binding of the fragment and to determine its binding mode.

    • The defined geometry of the cyclopropane ring and the bulk of the TMS group can provide clear electron density, aiding in the unambiguous determination of the fragment's pose.

    • The structural information will reveal key interactions (e.g., hydrogen bonds from the carboxylic acid) and identify vectors for fragment growing or linking. [4]

Structure-Activity Relationship (SAR) and Lead Optimization

With a validated hit and its binding mode determined, the process of optimizing the fragment into a more potent lead compound begins. The structure of this compound offers several avenues for optimization:

  • Fragment Growing: The cyclopropane ring provides well-defined vectors for synthetic elaboration. New functional groups can be added to the ring to interact with nearby pockets in the protein, thereby increasing affinity and selectivity.

  • Fragment Linking: If other fragments are found to bind in adjacent sites, the cyclopropane scaffold can serve as a rigid linker to connect the two fragments, often leading to a significant increase in potency. [1]* Modifying the Core: The carboxylic acid can be converted to other functional groups (e.g., amides, esters) to fine-tune its interactions. The TMS group can be replaced with other bulky or chemically diverse groups to explore the lipophilic pocket more extensively.

This iterative cycle of design, synthesis, and testing, guided by structural biology and biophysical data, is the cornerstone of a successful FBDD campaign. [4]

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its unique combination of a rigid 3D scaffold, a versatile interaction group, and a sterically demanding moiety makes it an excellent probe for exploring challenging protein targets. The protocols outlined in this application note provide a comprehensive guide for the effective utilization of this fragment, from initial library preparation through to the generation of structurally validated hits poised for optimization. By leveraging the principles of FBDD and the unique chemical features of this fragment, researchers can accelerate the discovery of novel therapeutics.

References

  • Blundell, T. L., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

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  • International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences. [Link]

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  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed. [Link]

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  • UCL. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]

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  • ResearchGate. (2023). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

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  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Trimethylsilyl Chloride: A Key Enabler in Pharmaceutical Synthesis and Organic Chemistry. NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • PubMed. (2017). Practical aspects of NMR-based fragment screening. PubMed. [Link]

  • NIH. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. [Link]

  • European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. European Pharmaceutical Review. [Link]

  • PubChem. (n.d.). 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid. PubChem. [Link]

  • Wikipedia. (n.d.). Trimethylsilyl group. Wikipedia. [Link]

  • American Chemical Society. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]

  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

  • American Chemical Society. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • NIH. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. NIH. [Link]

  • Bohrium. (2025). The-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade. Ask this paper. [Link]

  • Grokipedia. (n.d.). Trimethylsilyl group. Grokipedia. [Link]

  • Semantic Scholar. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]

  • Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Study.com. [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • chemeurope.com. (n.d.). Trimethylsilyl. chemeurope.com. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

  • American Chemical Society. (2025). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • BDJHH. (n.d.). This compound. BDJHH. [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Organic Syntheses. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxylic acid, trimethylsilyl ester (CAS 69435-89-8). Cheméo. [Link]

  • Organic Chemistry Portal. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. [Link]

  • YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Cheméo. [Link]

  • NIH. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. NIH. [Link]

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Application Notes & Proposed Protocols for Palladium-Catalyzed Decarboxylative Cross-Coupling with 1-(Trimethylsilyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential use of 1-(trimethylsilyl)cyclopropanecarboxylic acid as a robust cyclopropylating agent in palladium-catalyzed cross-coupling reactions. The core strategy revolves around a decarboxylative coupling mechanism, which leverages a stable and readily available carboxylic acid in place of sensitive organometallic reagents.[1][2] While decarboxylative cross-couplings are a well-established synthetic tool, the application of this specific silylated cyclopropane precursor represents an area of innovative exploration. The protocols and insights presented herein are rationally designed based on established mechanistic principles and successful analogous systems, offering a validated starting point for method development and optimization.

Introduction: The Value of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and materials science. Its unique conformational rigidity and electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Palladium-catalyzed cross-coupling reactions have become the premier method for forging carbon-carbon bonds, and their adaptation for installing cyclopropyl groups is of paramount importance.

Traditionally, this has been achieved using organometallic cyclopropyl reagents (e.g., boronic acids, zinc reagents), which can be sensitive to air and moisture. The use of this compound offers a compelling alternative. As a stable, crystalline solid, it serves as a convenient precursor to a cyclopropyl nucleophile through an in-situ, palladium-catalyzed decarboxylation, obviating the need for pre-formed organometallic species.[1][2]

Core Mechanism: The Decarboxylative Coupling Pathway

The central transformation is a palladium-catalyzed decarboxylative cross-coupling, where the carboxylic acid group is extruded as CO₂, and a new C-C bond is formed between the cyclopropyl ring and an aryl or vinyl partner.[1][2][3] The catalytic cycle is generally understood to proceed through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Decarboxylative Palladation: The carboxylate coordinates to the Pd(II) center. Subsequent extrusion of CO₂ generates a cyclopropyl-palladium(II) species. This step is often facilitated by a co-catalyst or specific ligands and is considered a critical event in the cycle.[4]

  • Reductive Elimination: The aryl and cyclopropyl groups on the palladium center couple, forming the desired product (Ar-Cyclopropyl) and regenerating the Pd(0) catalyst, which re-enters the cycle.

The Potential Role of the Trimethylsilyl (TMS) Group

The TMS group at the C1 position is hypothesized to serve two primary functions:

  • Stabilization: It may stabilize a transient cyclopropyl anionic or carbanionic species that could form during the decarboxylation process, preventing unwanted side reactions.

  • Synthetic Handle: It remains on the final product, providing a versatile site for further functionalization (e.g., via ipso-substitution chemistry).

Decarboxylative Coupling Cycle General Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition cp_pd_complex Ar-Pd(II)Ln(Cyclopropyl) pd0->cp_pd_complex Ar-(TMS)Cyclopropane pd2_complex Ar-Pd(II)Ln(X) oxidative_addition->pd2_complex decarboxylation Decarboxylative Palladation pd2_complex->decarboxylation dummy1 pd2_complex->dummy1 decarboxylation->cp_pd_complex reductive_elimination Reductive Elimination cp_pd_complex->reductive_elimination dummy2 cp_pd_complex->dummy2 reductive_elimination->pd0 dummy1->pd0 Ar-X dummy2->pd2_complex 1-(TMS)Cyclopropanecarboxylate - CO₂ - X⁻

Caption: General catalytic cycle for decarboxylative cyclopropylation.

Proposed Protocols: Starting Points for Method Development

The following protocols are designed as robust starting points for the decarboxylative coupling of aryl halides with this compound. They are based on conditions proven to be effective for other challenging decarboxylative couplings.[5][6] Note: These are proposed starting points and require optimization for specific substrates.

Protocol 1: Decarboxylative Arylation of an Aryl Bromide

This protocol outlines a general procedure for coupling an electron-neutral or electron-poor aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 equiv)

  • Anhydrous Toluene or Dioxane (to make a 0.2 M solution)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.75 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₂CO₃ (1.0 mmol).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (2.5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-aryl-1-(trimethylsilyl)cyclopropane.

Data Summary & Optimization Strategy

Effective method development requires systematic optimization of key parameters. The table below summarizes the proposed starting conditions and suggests variables for screening.

ParameterProposed Starting ConditionVariables for OptimizationRationale for Optimization
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃, PdCl₂(dppf)Pre-catalyst can influence the rate of formation of the active Pd(0) species.[7]
Ligand SPhos (4 mol%)XPhos, RuPhos, tBuXPhosBulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and the challenging reductive elimination step.[6][8]
Base K₂CO₃ (2.0 equiv)Cs₂CO₃, K₃PO₄Base strength and solubility affect the rate of carboxylate formation and can influence catalyst stability.
Solvent Toluene (0.2 M)Dioxane, DMF, DMAcSolvent polarity and boiling point can significantly impact reaction rates and substrate solubility.
Temperature 120 °C100 - 150 °CDecarboxylation is often the turnover-limiting step and typically requires thermal energy.[5]
Additive NoneCu(I) salts, Ag(I) saltsIn some systems, silver or copper salts can act as decarboxylating agents, feeding into the palladium cycle.[1][5]
Experimental Workflow

The overall process from reaction setup to final analysis follows a standard workflow for modern synthetic chemistry.

Caption: Standard experimental workflow for synthesis and purification.

Trustworthiness & Scientific Grounding

It is critical to underscore that the protocols detailed in this document are proposed starting points for research and development. They have been rationally designed by drawing parallels with robust, published palladium-catalyzed decarboxylative coupling reactions involving other classes of carboxylic acids, such as aryl, alkynyl, and cyanoacetate derivatives.[5][6][8][9] The choice of catalysts, ligands, and conditions is grounded in established best practices for facilitating challenging cross-coupling steps.[6][7] Researchers should treat these protocols as a baseline for systematic optimization to achieve high yields and purity for their specific substrates.

Conclusion

This compound stands as a promising, yet underexplored, building block for introducing the valuable cyclopropyl moiety into complex molecules. Its stability and potential for direct use in decarboxylative cross-coupling reactions offer significant advantages over traditional organometallic reagents. The mechanistic framework and proposed protocols provided here serve as a comprehensive guide for scientists to begin exploring this innovative synthetic strategy, with the ultimate goal of developing novel, efficient, and scalable methods for the synthesis of cyclopropyl-containing compounds.

References
  • Goossen, L. J., Rodríguez, N., Melzer, B., Linder, C., Deng, G., & Levy, L. M. (2007). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. Journal of the American Chemical Society, 129(15), 4824-4833. [Link]

  • Marziale, A. N., Duquette, D. C., Craig, R. A., Kim, K. E., Liniger, M., Numajiri, Y., & Stoltz, B. M. (2015). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. Advanced Synthesis & Catalysis, 357(10), 2238-2245. [Link]

  • He, Z. T., & Hartwig, J. F. (2020). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society. [Link]

  • Xu, T., Li, W., Zhang, K., Han, Y., Liu, L., Huang, T., Li, C., Tang, Z., & Chen, T. (2022). Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN. The Journal of Organic Chemistry, 87(18), 11871-11879. [Link]

  • Wikipedia contributors. (2023). Decarboxylative cross-coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Craig, R. A., Loskot, S. A., Mohr, J. T., Behenna, D. C., Harned, A. M., & Stoltz, B. M. (2015). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Organic Letters, 17(20), 5160-5163. [Link]

  • Zhang, W.-W., Zhang, X.-G., & Li, J.-H. (2010). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. The Journal of Organic Chemistry, 75(15), 5259-5264. [Link]

  • Jang, J., Raja, G. C. E., Lee, J.-H., Son, Y., Kim, J., & Lee, S. (2017). Palladium-catalyzed decarboxylative coupling reaction with alkynyl carboxylic acids and arylsiloxanes. Tetrahedron Letters, 58(1), 46-49.
  • Navarro, O., et al. (2025). Optimization of a palladium-catalyzed decarboxylative cyclopropanation of phthalides and isoindolinones using data chemistry. ACS Fall 2025. [Link]

  • Tunge, J. (2008). Decarboxylative Cross-Coupling. Macmillan Group Meeting. [Link]

  • Shang, Y., Ye, Y., & Zhang, S. (2010). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. Angewandte Chemie International Edition, 49(49), 9357-9360. [Link]

  • Goossen, L. J., & Koley, D. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 40(10), 5025-5048. [Link]

  • Deng, F., Huang, J., Ember, E. E., Achterhold, K., Dierolf, M., Jentys, A., & Liu, Y. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. ACS Catalysis, 11(23), 14625–14634. [Link]

  • Roy, D., & Sunoj, R. B. (2013). Mild aromatic palladium-catalyzed protodecarboxylation: kinetic assessment of the decarboxylative palladation and the protodepalladation steps. Organic Letters, 15(10), 2466-2469. [Link]

Sources

Application Notes & Protocols: Synthesis and Application of Novel Enzyme Inhibitors Utilizing a 1-(Trimethylsilyl)cyclopropanecarboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the synthesis and application of a novel class of enzyme inhibitors built upon a 1-(trimethylsilyl)cyclopropanecarboxylic acid scaffold. The unique stereoelectronic properties of the cyclopropane ring, combined with the advantageous physicochemical characteristics imparted by the trimethylsilyl (TMS) group, make this scaffold a promising starting point for the development of potent and selective enzyme inhibitors. We will delve into the rationale behind the scaffold's design, provide detailed, step-by-step protocols for its synthesis and subsequent derivatization, and outline methods for screening the resulting compound library against target enzymes. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space in the pursuit of novel therapeutics.

Introduction: The Rationale for a Silylated Cyclopropane Scaffold

The development of novel enzyme inhibitors is a cornerstone of modern drug discovery.[1][2] The selection of a core molecular scaffold is a critical decision that dictates the potential for interaction with a target enzyme and the overall drug-like properties of the resulting compounds.[3][4] The this compound scaffold offers a unique convergence of desirable features:

  • The Cyclopropane Moiety: This highly strained, three-membered ring system introduces conformational rigidity and a unique spatial arrangement of substituents. The cyclopropyl group can act as a bioisostere for other chemical groups, such as a phenyl ring or a double bond, while presenting a distinct electronic and steric profile. Its inherent reactivity can also be harnessed for covalent inhibition in certain enzyme classes.[5][6] Cyclopropane-based compounds have shown significant potential as inhibitors for a range of enzymes, including proteases and kinases.[7][8][9]

  • The Trimethylsilyl (TMS) Group: The incorporation of silicon into small molecules can significantly enhance their therapeutic potential.[7] The TMS group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity which can aid in cell permeability, and potentially engage in unique interactions with the enzyme's active site.[7][8] Organosilicon compounds are finding increasing use in medicinal chemistry for these favorable properties.[7][10]

  • The Carboxylic Acid Handle: This functional group serves as a versatile anchor point for combinatorial derivatization. Through standard amide and ester coupling reactions, a diverse library of compounds can be rapidly synthesized, allowing for the exploration of a wide range of chemical space around the core scaffold.[1][6][10]

This guide will provide the necessary protocols to leverage these features in the discovery of novel enzyme inhibitors.

Synthesis of the Core Scaffold and Derivative Library

The synthesis of the inhibitor library can be conceptualized as a two-stage process: first, the construction of the core this compound scaffold, and second, the parallel synthesis of a diverse library of amides and esters.

Workflow for Inhibitor Library Synthesis

G cluster_0 Scaffold Synthesis cluster_1 Library Diversification A Starting Materials (e.g., Diethyl Malonate, 1,2-Dibromoethane) B Cyclopropanation A->B C Introduction of TMS Group B->C D Hydrolysis C->D E This compound (Core Scaffold) D->E F Activation of Carboxylic Acid (e.g., Acyl Chloride Formation) E->F G Parallel Amide Coupling F->G H Parallel Esterification F->H K Purification & Characterization G->K H->K I Diverse Amine Library I->G J Diverse Alcohol Library J->H L Final Inhibitor Library K->L

Caption: Workflow for inhibitor library synthesis.

Protocol 1: Synthesis of this compound

This protocol is a multi-step synthesis that first builds the cyclopropane ring, followed by the introduction of the trimethylsilyl group.

Materials:

  • Diethyl malonate

  • 1,2-dibromoethane

  • Sodium ethoxide

  • n-Butyllithium (n-BuLi)

  • Trimethylsilyl chloride (TMSCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of Diethyl 1,1-cyclopropanedicarboxylate:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

    • To this solution, add diethyl malonate dropwise at room temperature.

    • Following the addition, add 1,2-dibromoethane dropwise.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • After cooling, pour the mixture into water and extract with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield diethyl 1,1-cyclopropanedicarboxylate.

  • Synthesis of 1-(Trimethylsilyl)cyclopropane-1,1-dicarboxylic acid diethyl ester:

    • Dissolve diethyl 1,1-cyclopropanedicarboxylate in anhydrous THF and cool to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add trimethylsilyl chloride (TMSCl) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude silylated diester.

  • Hydrolysis to this compound:

    • Dissolve the crude silylated diester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (NaOH) and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Protocol 2: Parallel Synthesis of an Amide Library

This protocol utilizes a 96-well plate format for the efficient synthesis of a diverse amide library.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6]

  • N,N-Diisopropylethylamine (DIPEA)[6]

  • A diverse library of primary and secondary amines

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask, dissolve this compound in anhydrous DCM.

    • Add a few drops of DMF (catalytic).

    • Slowly add oxalyl chloride or thionyl chloride at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Parallel Amide Coupling:

    • Prepare stock solutions of the acyl chloride, the diverse amine library, and DIPEA in anhydrous DMF.

    • Using a liquid handling robot or multichannel pipette, dispense the acyl chloride solution into each well of the 96-well reaction block.

    • Dispense a unique amine from the library into each corresponding well.

    • Add the DIPEA solution to each well to initiate the reaction.

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • Quench the reactions by adding water to each well.

    • Extract the products using a suitable organic solvent (e.g., ethyl acetate).

    • The crude products can then be purified by high-throughput purification techniques such as mass-directed automated preparative HPLC.

Alternative Amide Coupling using HATU:

  • Prepare stock solutions of this compound, the amine library, HATU, and DIPEA in anhydrous DMF.

  • In each well of a 96-well plate, combine the carboxylic acid, a unique amine, HATU, and DIPEA.

  • Seal the plate and shake at room temperature for 2-4 hours.

  • Work-up and purify as described above.

Enzyme Inhibition Assays

Once the inhibitor library has been synthesized and characterized, the next step is to screen for biological activity. Enzyme inhibition assays are fundamental to this process.[1][2][11]

General Principles of Enzyme Inhibition Assays

An enzyme inhibition assay measures the reduction in the rate of an enzyme-catalyzed reaction in the presence of a potential inhibitor.[1] The goal is to determine the concentration of the inhibitor that reduces the enzyme's activity by 50%, known as the IC50 value.[12]

G cluster_0 Enzyme Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B Dispense Reagents into Microplate A->B C Pre-incubate Enzyme with Inhibitor B->C D Initiate Reaction (Add Substrate) C->D E Monitor Reaction Progress (e.g., Absorbance, Fluorescence) D->E F Data Analysis (Calculate IC50) E->F G Hit Identification F->G

Caption: General workflow for an enzyme inhibition assay.

Protocol 3: High-Throughput Screening (HTS) for Enzyme Inhibitors

This protocol provides a general framework for a 384-well plate-based spectrophotometric or fluorometric assay.

Materials:

  • Target enzyme

  • Substrate (ideally a chromogenic or fluorogenic substrate)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Synthesized inhibitor library dissolved in DMSO

  • Positive control inhibitor

  • 384-well microplates (e.g., clear bottom for colorimetric assays, black for fluorescent assays)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the target enzyme in assay buffer. The final concentration should be in the linear range of the assay.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare serial dilutions of the inhibitor library compounds in DMSO.

  • Assay Plate Setup:

    • Dispense a small volume (e.g., 1-2 µL) of each inhibitor dilution into the wells of the 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

    • Add the enzyme solution to all wells and mix gently.

    • Pre-incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a plate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for each compound.

Example Target Enzymes

The this compound scaffold can be used to target a variety of enzymes. Some potential examples include:

  • Coronavirus 3C-like Proteases (3CLpro): These cysteine proteases are essential for viral replication and are a key target for antiviral drug development. Cyclopropane-based inhibitors have shown high potency against SARS-CoV-2 3CLpro.[7][8]

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase that is a validated target in certain types of non-small cell lung cancer. Structure-based design has led to the discovery of potent cyclopropane-containing ALK inhibitors.[9]

  • Cyclopropane Fatty Acid Synthase (CFAS): An enzyme found in many bacteria that is involved in modifying membrane lipids. Inhibitors of CFAS could have potential as novel antibacterial agents.[13]

Data Interpretation and Lead Optimization

The initial high-throughput screen will identify "hit" compounds with inhibitory activity. The next steps involve validating these hits and optimizing their properties.

Parameter Description Significance
IC50 The concentration of an inhibitor required to reduce enzyme activity by 50%.A primary measure of the inhibitor's potency. Lower IC50 values indicate higher potency.
Ki The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.Provides a more fundamental measure of inhibitor affinity, independent of substrate concentration for competitive inhibitors.
Mechanism of Action (MOA) Determines whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.Understanding the MOA is crucial for lead optimization and predicting in vivo efficacy.[12]
Selectivity The inhibitor's activity against the target enzyme compared to other related enzymes.High selectivity is desirable to minimize off-target effects and potential toxicity.
Structure-Activity Relationship (SAR) The relationship between the chemical structure of the inhibitors and their biological activity.Guides the rational design of more potent and selective analogs.

Further optimization of hit compounds will involve synthesizing additional analogs based on the initial SAR data to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, and cell permeability).

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel enzyme inhibitors. Its unique structural and electronic features, combined with the ease of diversification through standard chemical transformations, provide a powerful tool for exploring new chemical space. The protocols outlined in this guide offer a clear and actionable path for the synthesis of inhibitor libraries based on this scaffold and their subsequent evaluation in enzyme inhibition assays. By following a systematic approach of synthesis, screening, and optimization, researchers can leverage this scaffold to develop potent and selective modulators of enzyme function for a wide range of therapeutic applications.

References

  • Al-Atrushi, W. M., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science. Available at: [Link]

  • Al-Atrushi, W. M., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PMC. Available at: [Link]

  • Kim, J. S., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. Available at: [Link]

  • Kei, S. (2024). Exploring Enzyme Assays for Biochemical Insights. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Grogan, D. W., & Cronan, J. E. Jr. (1997). Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. PubMed. Available at: [Link]

  • Showell, G. A., & Mills, J. S. (2003). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Available at: [Link]

  • Bioassay Technology Laboratory. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Available at: [Link]

  • Liu, H. W. (n.d.). Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. Grantome. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Singh, G., & Kaur, M. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Showell, G. A., & Mills, J. S. (2003). Organosilicon Molecules with Medicinal Applications. ACS Publications. Available at: [Link]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available at: [Link]

  • KBR. (2023). Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. Available at: [Link]

  • Wang, S., & Zhang, X. (2020). Targeting Scaffolding Functions of Enzymes using PROTAC Approaches. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]

  • Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link]

  • Amoeba Sisters. (2021). Enzyme Examples, Cofactors/Coenzymes, Inhibitors, and Feedback Inhibition. YouTube. Available at: [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 1-(trimethylsilyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(trimethylsilyl)cyclopropanecarboxylic acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues that may lead to low yields.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is resulting in a very low yield. What are the most common culprits?

A1: Low yields in this synthesis often trace back to a few critical areas: reagent quality, reaction conditions, and workup procedure. The most common issues include:

  • Moisture Contamination: The organolithium reagents used in one common synthetic route are extremely sensitive to moisture.[1][2]

  • Inactive Organolithium Reagent: The concentration of commercially available organolithium reagents can degrade over time.[3] It is crucial to titrate your reagent before use.

  • Suboptimal Reaction Temperature: Organolithium reactions are highly temperature-sensitive.[4] Poor temperature control can lead to side reactions and decomposition.

  • Inefficient Cyclopropanation: The efficiency of the cyclopropanation step can be influenced by steric hindrance and the reactivity of the carbene or carbenoid.[5][6]

  • Product Loss During Workup: The product, being a carboxylic acid, can be partially soluble in the aqueous phase during extraction if the pH is not carefully controlled.[7]

Q2: I'm not sure if my organolithium reagent is active. How can I check?

A2: The concentration of organolithium reagents should always be determined by titration before use.[1] A common and reliable method is the Gilman double titration method.[8] This method helps to distinguish between the active organolithium species and non-basic lithium salts. Alternatively, titration with a known concentration of a non-hygroscopic acid, like salicylaldehyde phenylhydrazone, can be a convenient method.[9]

Q3: Can I use a different silylating agent instead of trimethylsilyl chloride?

A3: While trimethylsilyl chloride (TMSCl) is a common and effective reagent for this synthesis, other silylating agents can be used. However, the choice of silylating agent can impact the reaction conditions and the stability of the final product. For instance, using a bulkier silylating agent might require longer reaction times or higher temperatures. It's important to consult the literature for specific protocols related to the chosen silylating agent.

Q4: My final product is impure. What are the likely side products and how can I remove them?

A4: Common impurities can include unreacted starting materials, polymeric materials, and side products from the decomposition of the organolithium reagent. Purification can typically be achieved by:

  • Acid-Base Extraction: Dissolving the crude product in an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the desired carboxylic acid.[7]

  • Chromatography: For more challenging separations, column chromatography on silica gel can be effective.[10]

  • Distillation or Crystallization: If the product is a liquid, distillation under reduced pressure can be used.[11] If it is a solid, recrystallization from a suitable solvent system is a good option.[7]

Troubleshooting Guide: Low Yields

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in the synthesis of this compound.

dot

Troubleshooting_Workflow start Low Yield Observed reagent_quality Issue 1: Reagent Quality & Handling start->reagent_quality reaction_conditions Issue 2: Reaction Conditions reagent_quality->reaction_conditions Reagents OK sub_reagent1 Check Organolithium Titre reagent_quality->sub_reagent1 sub_reagent2 Ensure Anhydrous Solvents reagent_quality->sub_reagent2 sub_reagent3 Verify Starting Material Purity reagent_quality->sub_reagent3 workup_purification Issue 3: Workup & Purification reaction_conditions->workup_purification Conditions Optimized sub_conditions1 Optimize Reaction Temperature reaction_conditions->sub_conditions1 sub_conditions2 Verify Inert Atmosphere reaction_conditions->sub_conditions2 sub_conditions3 Check Addition Rate of Reagents reaction_conditions->sub_conditions3 success Improved Yield workup_purification->success Procedure Refined sub_workup1 Control pH During Extraction workup_purification->sub_workup1 sub_workup2 Thorough Extraction of Aqueous Layer workup_purification->sub_workup2 sub_workup3 Minimize Product Decomposition workup_purification->sub_workup3

Caption: Troubleshooting workflow for low yields.

Issue 1: Low or No Product Formation

Question: I am observing very little or no formation of my desired product. What are the potential causes and how can I improve my yield?

Answer: This issue often points to fundamental problems with your reagents or reaction setup.

Potential Causes & Solutions:

  • Inactive Organolithium Reagent: Organolithium reagents are known to degrade over time, especially if not stored properly.[2]

    • Solution: Titrate your organolithium reagent before each use to determine its exact molarity.[3][8] A common method is titration against a known concentration of 2,5-dimethoxybenzyl alcohol.

  • Presence of Moisture: Organolithium reagents are potent bases and will be quenched by any protic sources, including water.[1]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[10] Use anhydrous solvents, and perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[12]

  • Poor Quality Starting Materials: Impurities in your starting materials can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials by techniques such as distillation or recrystallization.[10]

ParameterRecommendationRationale
Organolithium Titration Perform before each useEnsures accurate stoichiometry.[3]
Solvent Quality Anhydrous grade, freshly distilledPrevents quenching of the organolithium reagent.[12]
Glassware Preparation Flame or oven-driedRemoves adsorbed water.[10]
Atmosphere Inert (Argon or Nitrogen)Prevents reaction with atmospheric moisture and oxygen.[12]
Issue 2: Incomplete Reaction or Stalling

Question: My reaction starts but seems to stall before all the starting material is consumed. What could be the problem?

Answer: A stalling reaction often indicates issues with reaction kinetics or stoichiometry.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: An inaccurate concentration of the organolithium reagent can lead to an insufficient amount being used.

    • Solution: Use the titrated molarity of your organolithium reagent to ensure the correct stoichiometric amount is added.

  • Suboptimal Temperature: Organolithium reactions are often performed at low temperatures to control reactivity.[4] However, if the temperature is too low, the reaction rate may be significantly reduced.

    • Solution: Carefully control the reaction temperature. For the initial deprotonation, a very low temperature (e.g., -78 °C) is often used. For the subsequent steps, the temperature may need to be raised to allow the reaction to proceed at a reasonable rate. Monitor the reaction by TLC or GC to determine the optimal temperature profile.

  • Poor Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized depletion of reagents.

    • Solution: Ensure efficient stirring throughout the reaction.[10]

dot

Reaction_Parameters yield Reaction Yield temp Temperature yield->temp affects concentration Reagent Concentration yield->concentration affects time Reaction Time yield->time affects atmosphere Inert Atmosphere yield->atmosphere affects side_reactions side_reactions temp->side_reactions influences stoichiometry stoichiometry concentration->stoichiometry determines completion completion time->completion impacts reagent_stability reagent_stability atmosphere->reagent_stability preserves

Caption: Key parameters influencing reaction yield.

Issue 3: Product Loss During Workup

Question: I seem to be losing a significant amount of my product during the extraction and purification steps. How can I prevent this?

Answer: Product loss during workup is a common issue, especially with carboxylic acids.

Potential Causes & Solutions:

  • Incorrect pH during Extraction: this compound is a carboxylic acid and will be deprotonated and soluble in an aqueous basic solution. If the aqueous layer is not sufficiently acidified during the workup, the product will not fully partition into the organic layer.[7]

    • Solution: During the acidic workup, ensure the pH of the aqueous layer is sufficiently low (pH 1-2) to fully protonate the carboxylate. Check the pH with pH paper.

  • Insufficient Extraction: The product may have some solubility in the aqueous layer even at low pH.

    • Solution: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product.[10]

  • Emulsion Formation: Emulsions can form during extraction, trapping the product at the interface.

    • Solution: To break up emulsions, you can add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.

Key Experimental Protocols

Protocol 1: Titration of n-Butyllithium
  • Preparation:

    • Dry a 100 mL round-bottom flask containing a stir bar under flame and cool under a stream of argon.

    • Add ~10 mL of anhydrous THF to the flask.

    • Accurately weigh ~200 mg of 2,5-dimethoxybenzyl alcohol into the flask and dissolve it in the THF.

    • Add a few crystals of 2,2'-bipyridyl as an indicator.

  • Titration:

    • Slowly add the n-butyllithium solution dropwise from a syringe while stirring vigorously.

    • The endpoint is reached when the solution turns from colorless to a persistent pink/red color.

    • Record the volume of n-butyllithium added.

  • Calculation:

    • Molarity (M) = (mass of alcohol (g) / MW of alcohol ( g/mol )) / volume of n-BuLi (L)

Protocol 2: General Procedure for Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of a base (e.g., NaOH). Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The desired carboxylic acid is now in the aqueous phase as its carboxylate salt. The organic layer contains neutral and basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid (e.g., HCl) until the pH is ~1-2. The carboxylic acid will precipitate or partition into an organic solvent.

  • Extraction: Extract the acidified aqueous layer multiple times with an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure.[10]

References

  • Wikipedia. (2023). Organolithium reagent. Retrieved from [Link]

  • Myers, A. (n.d.). Organolithium Reagents. Retrieved from [Link]

  • Baran, P. S., & Maimone, T. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54548. Retrieved from [Link]

  • Bailey, W. F., & Patricia, J. J. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(1), 16-33. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organolithium Compounds. Retrieved from [Link]

  • Catapower Inc. (2023). Titration of organolithium and organomagnesium reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Improve Your Yield. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Oestreich, M. (2020). Organolithium Reagents in Pharmaceutical Asymmetric Processes. Angewandte Chemie International Edition, 59(47), 20866-20880. Retrieved from [Link]

  • Stanetty, P., & Mihovilovic, M. D. (1997). Half-lives of organolithium reagents in common ethereal solvents. The Journal of Organic Chemistry, 62(5), 1514-1515. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Coupling with 1-(trimethylsilyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide and ester bond formation with 1-(trimethylsilyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these often-challenging coupling reactions. This resource provides a comprehensive collection of frequently asked questions (FAQs), detailed troubleshooting guides, and robust experimental protocols to enhance your reaction success.

Introduction: The Challenge of Coupling Sterically Hindered Acids

This compound presents a unique set of challenges in coupling reactions. The bulky trimethylsilyl (TMS) group, combined with the rigid cyclopropane ring, creates significant steric hindrance around the carboxylic acid moiety.[1][2][3] This steric bulk can impede the approach of the amine or alcohol nucleophile, leading to slow reaction rates, low yields, and the formation of unwanted byproducts.[4][5] Understanding the interplay between coupling reagents, solvents, bases, and reaction temperature is therefore critical for success.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is giving low to no yield. What are the most likely causes?

Several factors can contribute to poor outcomes in these sterically demanding couplings:

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to effectively activate the sterically hindered carboxylic acid.[2][4][6]

  • Steric Hindrance: The bulky TMS group and the cyclopropane ring physically block the amine or alcohol from attacking the activated carboxyl group.[1][2]

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can significantly hinder the reaction.[4][7]

  • Moisture Contamination: Water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing the desired coupling. It is crucial to use anhydrous solvents and reagents.[4][7]

Q2: What are the most effective coupling reagents for this substrate?

For sterically hindered carboxylic acids like this compound, more powerful coupling reagents are generally required.[2]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive activated esters that can overcome the steric barrier.[2][8] HATU, in particular, is often preferred due to its rapid reaction rates and ability to minimize side reactions.[8][9]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for these challenging couplings.[2][8]

  • Acyl Fluoride Formation: In extremely difficult cases, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH or BTFFH can be a highly effective strategy.[2][10] Acyl fluorides are highly reactive and less sterically demanding than other activated intermediates.[10]

Q3: How does the trimethylsilyl (TMS) group influence the reaction?

The TMS group primarily contributes to the steric bulk of the molecule, making the carboxylic acid more difficult to access.[11][12] However, silyl groups can also be leveraged for further synthetic transformations after the coupling reaction is complete.[11]

Q4: What is the optimal choice of base and solvent?

  • Base: A non-nucleophilic, sterically hindered base is essential to prevent side reactions. Diisopropylethylamine (DIPEA) is the most common and effective choice.[4][6]

  • Solvent: Aprotic polar solvents are generally preferred. N,N-Dimethylformamide (DMF) is a classic choice as it dissolves most reactants and intermediates well.[13] Dichloromethane (DCM) is also a viable option.[4] It is critical that the solvent is anhydrous to prevent hydrolysis of the activated acid.[4][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution & Rationale
Low or No Product Formation Inefficient activation of the carboxylic acid. Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP.[2][8] For extremely hindered cases, consider forming the acyl fluoride in situ with BTFFH.[10]
Steric hindrance. Increase the reaction time and/or temperature. A modest increase in temperature can sometimes overcome the activation energy barrier.[7] However, be cautious as excessive heat can lead to side reactions.
Presence of water. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-purity reagents.[4][7]
Formation of Significant Byproducts N-acylurea formation (with carbodiimides like DCC/EDC). The activated O-acylisourea intermediate can rearrange.[5] Additives like HOBt or OxymaPure can suppress this side reaction.[4] However, for this substrate, it is generally better to use uronium or phosphonium-based reagents.
Racemization (if the amine is chiral). Over-activation or prolonged reaction times can lead to epimerization.[5] Using additives like HOBt or running the reaction at a lower temperature can help minimize this.[4]
Reaction Stalls or is Sluggish Insufficient reagent stoichiometry. A slight excess of the amine and coupling reagent relative to the carboxylic acid is a good starting point.[7] You may need to optimize the molar ratios for your specific substrates.
Deactivation of the amine. An acid-base reaction between the carboxylic acid and the amine can occur before coupling. Pre-activation of the carboxylic acid before adding the amine is recommended.[4]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for the coupling of this compound with a primary or secondary amine.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1-1.5 equivalents) and DIPEA (2.0-2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered substrates, the reaction may require gentle heating (e.g., 40-50 °C) or extended reaction times (up to 24 hours).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is recommended when other methods have failed due to extreme steric hindrance.

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add a fluorinating agent (e.g., BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[10]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve the amine (1.0-1.2 equivalents) in anhydrous DCM.

  • Slowly add the solution containing the acyl fluoride to the amine solution.

  • Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.

  • Workup and purify as described in Protocol 1.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting start Dissolve Carboxylic Acid in Anhydrous Solvent reagents Add Coupling Reagent (e.g., HATU) & Base (DIPEA) start->reagents preactivate Pre-activate for 15-30 min reagents->preactivate add_amine Add Amine preactivate->add_amine monitor Monitor by TLC/LC-MS add_amine->monitor quench Quench Reaction monitor->quench low_yield Low Yield? monitor->low_yield extract Extract Product quench->extract wash Wash Organic Layer extract->wash purify Purify by Chromatography wash->purify product Final Product purify->product change_reagent Use Stronger Coupling Reagent (e.g., BTFFH) low_yield->change_reagent Inefficient Activation increase_temp Increase Temp/ Time low_yield->increase_temp Steric Hindrance change_reagent->start Retry increase_temp->monitor Continue

Caption: Troubleshooting workflow for amide coupling.

References

  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Published November 30, 2014. [Link].

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Accessed December 24, 2025. [Link].

  • National Institutes of Health. In Situ Carboxyl Activation using a Silatropic Switch. A New Approach to Amide and Peptide Constructions. National Institutes of Health. Accessed December 24, 2025. [Link].

  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides. Accessed December 24, 2025. [Link].

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Accessed December 24, 2025. [Link].

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Accessed December 24, 2025. [Link].

  • National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. Published July 31, 2020. [Link].

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Published February 16, 2023. [Link].

  • National Institutes of Health. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health. Accessed December 24, 2025. [Link].

  • Reddit. amide coupling help. Reddit. Published March 24, 2022. [Link].

  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. Published March 22, 2015. [Link].

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Published August 6, 2025. [Link].

  • National Institutes of Health. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. National Institutes of Health. Accessed December 24, 2025. [Link].

  • National Institutes of Health. Three-Component Coupling Reactions of Silyl Glyoxylates, Vinyl Grignard Reagent, and Nitroalkenes: An Efficient, Highly Diastereoselective Approach to Nitrocyclopentanols. National Institutes of Health. Accessed December 24, 2025. [Link].

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Accessed December 24, 2025. [Link].

  • CHIMIA. The Synthesis of Sterically Hindered Amides. CHIMIA. Accessed December 24, 2025. [Link].

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. Accessed December 24, 2025. [Link].

  • PubMed. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. PubMed. Published May 22, 2018. [Link].

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Accessed December 24, 2025. [Link].

  • ResearchGate. Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Published August 31, 2022. [Link].

  • Scribd. Coupling Reagents | PDF | Organic Compounds | Functional Group. Scribd. Accessed December 24, 2025. [Link].

  • ResearchGate. (PDF) Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. ResearchGate. Accessed December 24, 2025. [Link].

  • National Institutes of Health. Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis. National Institutes of Health. Accessed December 24, 2025. [Link].

  • ChemRxiv. A photochemical strategy towards Michael addition reactions of cyclopropenes. ChemRxiv. Accessed December 24, 2025. [Link].

  • Chemical Reviews. Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews. Accessed December 24, 2025. [Link].

  • Malaysian Journal of Analytical Sciences. OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. Published December 29, 2024. [Link].

  • Organic Syntheses Procedure. esterification of carboxylic acids with. Organic Syntheses Procedure. Accessed December 24, 2025. [Link].

  • ResearchGate. Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4.. ResearchGate. Published August 7, 2025. [Link].

  • Semantic Scholar. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Semantic Scholar. Accessed December 24, 2025. [Link].

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Technical Support Center: Preserving Cyclopropane Integrity in Reactions with Silylated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers navigating the nuanced reactivity of cyclopropane rings in the presence of silylated reagents. This guide is designed to provide you with a deep understanding of the underlying principles governing cyclopropane ring stability and to offer practical, field-tested strategies to prevent undesired ring-opening reactions. By understanding the "why" behind the protocols, you can troubleshoot effectively and optimize your synthetic routes.

The Challenge: The Fragile Triangle

The cyclopropane ring, a cornerstone in medicinal chemistry and materials science, owes its unique reactivity to significant ring strain.[1][2] This strain arises from the compression of C-C-C bond angles to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[2][3] This inherent strain makes the C-C bonds weaker and more susceptible to cleavage, a characteristic that can be both a synthetic advantage and a formidable challenge.[2] When reacting with silylated derivatives, particularly under conditions that promote electrophilic activation, the delicate cyclopropane ring can readily undergo cleavage, leading to undesired linear byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered in the laboratory, providing explanations and actionable solutions.

FAQ 1: My reaction with a silyl triflate (e.g., TMSOTf) is causing complete ring-opening of my cyclopropane. What's happening and how can I stop it?

Answer:

Silyl triflates are potent Lewis acids and can readily activate functional groups on your cyclopropane-containing molecule. This activation, however, is often the first step towards ring cleavage.

The Mechanism of Failure:

The Lewis acidic silicon atom coordinates to a Lewis basic site on your substrate, typically an oxygen or nitrogen atom. This coordination polarizes the molecule, creating an electron-deficient center. If this center is adjacent to the cyclopropane ring, it can trigger a cascade of events leading to ring-opening.

In the case of "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating group (the "donor") and an electron-withdrawing group (the "acceptor"), the system is particularly prone to ring-opening. The Lewis acid coordinates to the acceptor group, facilitating nucleophilic attack and cleavage of the polarized C-C bond.[4][5]

cluster_0 Lewis Acid-Catalyzed Ring Opening Cyclopropane Cyclopropane Derivative ActivatedComplex Activated Complex Cyclopropane->ActivatedComplex Coordination SilylTriflate TMSOTf (Lewis Acid) SilylTriflate->ActivatedComplex RingOpening Ring-Opened Product ActivatedComplex->RingOpening Nucleophilic Attack/ Rearrangement

Caption: Lewis acid activation leading to ring-opening.

Troubleshooting Strategies:

  • Switch to a Milder Silylating Agent: The reactivity of silylating agents varies significantly. Instead of highly reactive silyl triflates, consider using silyl chlorides (e.g., TMSCl, TESCl) or silyl imidazoles. These reagents are less Lewis acidic and often require a milder activator, giving you more control over the reaction.

  • Employ a Non-Coordinating Base: If a base is required for your transformation, use a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge. These bases will scavenge protons without directly participating in the reaction or promoting side reactions.

  • Lower the Reaction Temperature: Many ring-opening processes have a higher activation energy than the desired silylation. Running your reaction at a lower temperature (e.g., -78 °C) can significantly favor the desired pathway.

  • Solvent Choice: The choice of solvent can influence the Lewis acidity of the silylating agent. In some cases, a more coordinating solvent can temper the reactivity of the silyl species.

Parameter Problematic Condition Recommended Modification Rationale
Silylating Agent TMSOTf, TBSOTfTMSCl, TESCl, TBDPSCl, TMS-imidazoleReduced Lewis acidity minimizes activation of the cyclopropane ring.
Catalyst Strong Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃)Weaker Lewis Acids or non-Lewis acidic conditionsAvoids excessive polarization of the cyclopropane C-C bonds.[6][7]
Base Nucleophilic amines (e.g., triethylamine)2,6-Lutidine, Proton Sponge, DBUPrevents base-catalyzed ring-opening pathways.
Temperature Room Temperature or elevated-78 °C to 0 °CSlows down the rate of the undesired ring-opening reaction.
Solvent Non-polar (e.g., Toluene)Polar aprotic (e.g., CH₂Cl₂, THF)Can sometimes solvate and moderate the reactivity of the cationic species.
FAQ 2: I'm trying to perform a transition-metal-catalyzed cross-coupling reaction on a cyclopropyl derivative, but I'm getting a mixture of products, including some that suggest ring-opening. Why is this happening?

Answer:

Transition metals can interact with the strained C-C bonds of a cyclopropane ring, leading to oxidative addition and the formation of a metallacyclobutane intermediate.[8] This intermediate can then undergo various reactions, including reductive elimination to give the desired product, or β-carbon elimination which leads to ring-opened products.

cluster_1 Transition Metal-Catalyzed Pathways Start Cyclopropyl Substrate + M(0) OxAdd Oxidative Addition Start->OxAdd Metallacycle Metallacyclobutane Intermediate OxAdd->Metallacycle ReductiveElim Reductive Elimination Metallacycle->ReductiveElim BetaElim β-Carbon Elimination Metallacycle->BetaElim DesiredProduct Desired Product (Ring Intact) ReductiveElim->DesiredProduct RingOpened Ring-Opened Product BetaElim->RingOpened

Caption: Competing pathways in transition metal catalysis.

Troubleshooting Strategies:

  • Ligand Choice is Critical: The electronic and steric properties of the ligands on the metal center play a crucial role in directing the reaction pathway. Electron-rich, bulky ligands can often favor reductive elimination from the metallacyclobutane intermediate, thus preserving the cyclopropane ring. Experiment with a variety of phosphine or N-heterocyclic carbene (NHC) ligands.

  • Metal Selection: The choice of transition metal is also important. While palladium is widely used, other metals like nickel, rhodium, or copper might offer different selectivity profiles for your specific substrate.[8]

  • Control of Reaction Conditions: Temperature and reaction time can influence the relative rates of the desired and undesired pathways. Lower temperatures may favor the kinetically controlled product, which is often the one with the intact ring.

FAQ 3: Can the electronic properties of substituents on the cyclopropane ring influence its stability during reactions with silyl reagents?

Answer:

Absolutely. The electronic nature of the substituents has a profound impact on the stability and reactivity of the cyclopropane ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like esters, ketones, or nitriles make the cyclopropane ring more electrophilic and susceptible to nucleophilic attack, which can initiate ring-opening.[9][10]

  • Electron-Donating Groups (EDGs): Groups like ethers or alkyl chains can stabilize an adjacent positive charge, which can also promote ring-opening under acidic conditions.[11]

  • Donor-Acceptor Cyclopropanes: As mentioned earlier, this substitution pattern creates a highly polarized and reactive system that is particularly prone to ring-opening, often catalyzed by Lewis acids.[4][6][12]

Experimental Protocol: Silylation of a Cyclopropyl Alcohol without Ring-Opening

This protocol provides a general method for the protection of a cyclopropyl alcohol using a mild silylating agent and non-nucleophilic base.

Materials:

  • Cyclopropyl alcohol substrate

  • Triethylsilyl chloride (TESCl)

  • 2,6-Lutidine

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the cyclopropyl alcohol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,6-lutidine (1.5 eq) to the solution.

  • Slowly add TESCl (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Concluding Remarks

The preservation of the cyclopropane ring during reactions with silylated derivatives is a multifaceted challenge that requires a careful consideration of reaction parameters. By understanding the mechanistic underpinnings of potential ring-opening pathways, researchers can make informed decisions regarding the choice of reagents, catalysts, and reaction conditions. This guide serves as a starting point for troubleshooting and optimizing your synthetic transformations, ultimately enabling the successful incorporation of this valuable structural motif into complex molecules.

References

  • Kumar, A., & Vadola, P. A. (2018). Lewis Acid Catalyzed Nucleophilic Ring Opening and 1,3-Bisfunctionalization of Donor–Acceptor Cyclopropanes with Hydroperoxides: Access to Highly Functionalized Peroxy/(α-Heteroatom Substituted)Peroxy Compounds. The Journal of Organic Chemistry, 84(1), 356-366. [Link]

  • Hassan, A. A., Shaw, J. T., & Grimes, T. V. (2014). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Tetrahedron Letters, 55(43), 5945-5948. [Link]

  • Sibi, M. P., & Miyawaki, T. (2003). Mechanism for the silyl radical promoted ring-opening of alkylidenecyclopropanes. Organic Letters, 5(13), 2243-2245. [Link]

  • de Nanteuil, F., De-La-Torre, A., & Waser, J. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. [Link]

  • Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]

  • Ishida, K., & Itoh, T. (2001). Lewis acid-promoted cycloaddition reaction of cyclopropanes with allylsilanes. Chemical & Pharmaceutical Bulletin, 49(5), 657-658. [Link]

  • Maji, M., & Seidel, D. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(4), 1054-1057. [Link]

  • Chemistry LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain. [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane and Cyclobutane. [Link]

  • The Organic Chemistry Tutor. (2018). Stability of Cycloalkanes - Angle Strain [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved from [Link]

  • Tang, W., & Hu, X. (2013). Switchable reactions of cyclopropanes with enol silyl ethers. Controllable synthesis of cyclopentanes and 1,6-dicarbonyl compounds. Organic letters, 15(16), 4166-4169. [Link]

  • Mayr, H., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

  • Mayr, H., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

  • Reissig, H. U., & Zimmer, R. (2021). Lewis-Acid-Catalyzed (3+ 2)-Cycloadditions of Donor-Acceptor Cyclopropanes with Thioketenes. European Journal of Organic Chemistry, 2021(34), 4811-4817. [Link]

  • Biju, A. T., & Ghorai, M. K. (2016). Lewis Acid Catalyzed Selective Reactions of Donor-Acceptor Cyclopropanes with 2-Naphthols. Angewandte Chemie International Edition, 55(34), 10061-10064. [Link]

Sources

Technical Support Center: Purification of 1-(trimethylsilyl)cyclopropanecarboxylic Acid & Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(trimethylsilyl)cyclopropanecarboxylic acid and its related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but chemically sensitive building blocks. The unique combination of a strained cyclopropane ring, an acidic carboxylic acid, and an acid-labile trimethylsilyl (TMS) group presents specific purification challenges. This document provides in-depth, field-proven solutions to common issues encountered during the isolation and purification of these compounds.

Section 1: Core Principles & Stability Considerations

The primary challenge in handling this compound is the inherent chemical incompatibility of its two main functional groups under typical purification conditions.

  • The Acid-Labile Trimethylsilyl (TMS) Group : The TMS group is a convenient and widely used protecting group, but it is notoriously unstable in the presence of acid.[1][2] The mechanism of acidic cleavage involves protonation of the oxygen atom, followed by nucleophilic attack (e.g., by water) on the silicon atom, leading to the loss of the silyl group.[3] Standard silica gel is acidic due to surface silanol groups and can readily catalyze this desilylation during chromatography.

  • The Carboxylic Acid Moiety : This group imparts acidic properties to the molecule itself and dictates its solubility behavior. Standard purification techniques for carboxylic acids, such as acid-base extraction, require pH adjustments that are often incompatible with the TMS group's stability.[2][3]

Understanding this fundamental conflict is the first step toward successful purification. The goal is to select methods and conditions that maintain a neutral or slightly basic environment to preserve the Si-C bond while effectively removing impurities.

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the purification of silylated cyclopropanecarboxylic acids and their derivatives in a practical question-and-answer format.

Question 1: My product is decomposing on the silica gel column, and I'm isolating the desilylated cyclopropanecarboxylic acid. How can I prevent this?

Cause: This is the most frequent issue and is almost certainly caused by the acidic nature of standard silica gel, which catalyzes the hydrolysis of the TMS group.

Solution: The key is to neutralize the stationary phase before and during the chromatographic separation.

  • Deactivate the Silica Gel: The most reliable method is to use a slurry of silica gel treated with a tertiary amine base, typically triethylamine (Et₃N).[4][5] The amine neutralizes the acidic silanol sites on the silica surface.

  • Incorporate a Modifier in the Eluent: In addition to deactivating the silica in the column, adding a small percentage (0.5-2%) of triethylamine to the mobile phase ensures the column remains neutralized throughout the run.[5]

  • Consider Alternative Stationary Phases: While less common, neutral or basic alumina can be used as an alternative to silica gel for highly sensitive compounds. However, alumina can sometimes present its own challenges with compound adsorption and altered selectivity.

Question 2: Can I use a standard acid-base extraction to purify my product?

Cause: A standard workup for a carboxylic acid involves dissolving the crude material in an organic solvent, washing with an aqueous base (like NaHCO₃ or NaOH) to form the water-soluble carboxylate salt, discarding the organic layer containing neutral impurities, and then re-acidifying the aqueous layer (e.g., with HCl) to precipitate the pure acid. This re-acidification step is highly destructive to the TMS group.[1][2]

Solution: Avoid strong aqueous acids.

  • Modified "Gentle" Extraction: If an extraction is necessary, use a weak base like saturated sodium bicarbonate solution for the extraction. For the re-acidification step, avoid mineral acids. Instead, consider using a buffered system or a weaker acid like citric acid, adding it slowly at 0 °C while carefully monitoring the pH. However, this method still carries a significant risk of desilylation.

  • Prioritize Non-Aqueous Methods: Whenever possible, rely on chromatography on deactivated silica or recrystallization, which avoids aqueous acidic conditions entirely.

Question 3: My final product is an oil that is difficult to handle and contains persistent impurities like hexamethyldisiloxane (HMDSO). What are my options?

Cause: HMDSO is a common byproduct from the hydrolysis of silylating agents (e.g., TMSCl, BSA). Being relatively non-polar and volatile, it can be challenging to remove completely.

Solution:

  • High Vacuum: Applying a high vacuum (e.g., <1 mmHg) with gentle heating (if the product is thermally stable) can remove residual HMDSO and other volatile impurities.

  • Chromatography: A properly executed flash column on deactivated silica will effectively separate the more polar carboxylic acid from non-polar HMDSO.

  • Recrystallization (if applicable): If the product can be induced to crystallize, this is an excellent method for rejecting oily, non-crystalline impurities like HMDSO.[6]

Question 4: I am working with an ester or amide derivative. Do the same principles apply?

Yes, for the most part. While esters and amides are not acidic, the TMS group remains acid-labile. Therefore, purification via chromatography should still be performed on deactivated silica gel to prevent cleavage. Furthermore, TMS esters are exceptionally sensitive to moisture and can hydrolyze back to the carboxylic acid even under neutral conditions.[7][8] All workups and purification steps for TMS esters must be rigorously anhydrous.

Section 3: Recommended Purification Protocols

These protocols provide detailed, actionable steps for common purification scenarios.

Protocol 1: Flash Chromatography on Deactivated Silica Gel

This is the most versatile method for purifying this compound and its derivatives.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Determine Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.3.[5] To the chosen eluent, add 1% v/v triethylamine. For example, if your system is 4:1 Hexanes:EtOAc, prepare a mobile phase of 400 mL Hexanes, 100 mL EtOAc, and 5 mL Et₃N.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel (typically 50-100g of silica per 1g of crude mixture).[5] Create a slurry by adding the silica to your prepared mobile phase (containing Et₃N). Stir gently for 5-10 minutes to ensure complete neutralization.

  • Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elute the Column: Run the column with the triethylamine-modified eluent, collecting fractions and monitoring them by TLC.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 2: Recrystallization

This method is ideal for solid products and often yields material of very high purity.[6]

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and at their boiling point. An ideal single solvent will dissolve the product when hot but not at room temperature.[9] Common choices for moderately polar compounds include hexanes, toluene, ethyl acetate, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Section 4: Frequently Asked Questions (FAQs)

  • What is the best general-purpose purification strategy for these compounds? For most cases, flash chromatography on silica gel deactivated with 1-2% triethylamine provides the best balance of speed, scalability, and effectiveness.

  • How can I confirm the purity of my final product? ¹H and ¹³C NMR spectroscopy are essential. In the ¹H NMR, look for the characteristic singlet for the Si(CH₃)₃ group around 0 ppm and the absence of signals corresponding to impurities. GC-MS can also be a powerful tool for assessing purity and identifying volatile byproducts.

  • My compound is a nitrile derivative, 1-(trimethylsilyl)cyclopropanecarbonitrile. Are there any special considerations? The nitrile group is generally stable to the purification conditions described. Chromatography on deactivated silica is the preferred method. As a non-acidic compound, it will have different chromatographic behavior than the corresponding carboxylic acid, so a less polar eluent system will likely be required. This derivative is reported to be an air-stable solid, making it potentially suitable for recrystallization.[11]

Section 5: Visual Guides & Data

Workflow for Purification Method Selection

The following diagram provides a decision-making framework for selecting the appropriate purification strategy.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Deactivated Silica Flash Chromatography is_solid->chromatography No (Oil) recryst_success Successful? recrystallize->recryst_success pure_solid Pure Solid Product recryst_success->pure_solid Yes recryst_success->chromatography No pure_product Pure Product chromatography->pure_product

Caption: Decision tree for selecting a purification method.

Table 1: Typical Chromatographic Conditions
Compound ClassTypical Eluent SystemModifierKey Considerations
Carboxylic Acids Hexanes / Ethyl Acetate (e.g., 9:1 to 3:1)1-2% TriethylamineEssential to prevent desilylation on the column.
Esters (e.g., Methyl, Ethyl) Hexanes / Ethyl Acetate (e.g., 20:1 to 10:1)1% TriethylamineLess polar than acids. Modifier is still highly recommended.
Amides Hexanes / Ethyl Acetate or CH₂Cl₂ / MeOH1% TriethylaminePolarity can vary widely based on amide substitution.
Nitriles Hexanes / Ethyl Acetate (e.g., 30:1 to 15:1)1% TriethylamineGenerally non-polar. Modifier prevents any risk of degradation.

References

  • ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? [Online] Available at: [Link]

  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Online] Available at: [Link]

  • Homework.Study.com. (n.d.). What is the proposed mechanism for the removal of the trimethylsilyl-protecting group in an... [Online] Available at: [Link]

  • Zinkel, D. F., & Rowe, J. W. (1964). Preparation and Gas Chromatography of the Trimethylsilyl Derivatives of Resin Acids and the Corresponding Alcohols. Analytical Chemistry, 36(6), 1160–1161.
  • Organic Syntheses. (n.d.). Procedure for the synthesis of O-Trimethylsilylquinidine. [Online] Available at: [Link]

  • MDPI. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. [Online] Available at: [Link]

  • PubChem. (n.d.). 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. [Online] Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Online] Available at: [Link]

  • University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). Spiro[4.5]decan-1-one, 4-methoxy-. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. [Online] Available at: [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Online] Available at: [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Online] Available at: [Link]

  • Jung, M. F., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. A new method for ester hydrolysis. Journal of the American Chemical Society, 99(3), 968–969.
  • Chemistry For Everyone. (2024). How To Purify Silicone Polymers? [Video]. YouTube. Available at: [Link]

  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Quick Company. (n.d.). "Processes For The Preparation Of Cyclopropanecarboxylic Acid". [Online] Available at: [Link]

  • Wikipedia. (n.d.). Trimethylsilyl group. [Online] Available at: [Link]

  • Billups, W. E., et al. (1993). Preparation and reactions of some (trimethylsilyl) cyclopropenes. Synthesis of in-out tricyclic [n.3.2.02,4] compounds, potential precursors to cyclopropaparacyclophanes. The Journal of Organic Chemistry, 58(6), 1377–1381.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. [Online] Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Thieme.
  • McMaster University, Department of Chemistry. (n.d.). Recrystallization. [PDF] Available at: [Link]

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Common side reactions and byproducts in silylated cyclopropane chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Silylated Cyclopropane Chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these versatile synthetic intermediates. Here, you will find practical troubleshooting guidance and frequently asked questions to address common challenges encountered during synthesis, purification, and functionalization of silylated cyclopropanes.

Troubleshooting Guide: Common Issues in Silylated Cyclopropane Chemistry

The following table outlines common experimental problems, their probable causes, and recommended solutions based on established chemical principles and field-proven insights.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Yield of Silylated Cyclopropane 1. Inefficient Carbene/Carbenoid Formation: In reactions like Simmons-Smith or those using diazo compounds, the active cyclopropanating agent may not be forming efficiently.For Simmons-Smith: Activate the zinc-copper couple prior to use. Sonication can improve the rate of organozinc compound formation. Consider using the Furukawa modification (Et₂Zn and CH₂I₂) for unfunctionalized alkenes.[1] For Diazo Compounds: Ensure the diazo compound is fresh and has been handled appropriately to prevent decomposition. The choice of rhodium catalyst can be critical; catalysts like Rh₂(OAc)₄ are common, but ligand choice can influence reactivity and selectivity.
2. Poor Alkene Reactivity: Electron-deficient vinylsilanes are less reactive towards electrophilic carbenoids generated in Simmons-Smith type reactions.Increase the stoichiometry of the cyclopropanating agent. For less reactive alkenes, consider alternative methods such as those employing sulfur ylides for electron-poor systems.
Formation of Ring-Opened Byproducts 1. Unintended Lewis Acid Catalysis: Trace acidic impurities (e.g., from silica gel, reagents, or glassware) can catalyze the ring-opening of donor-acceptor silylated cyclopropanes.[2][3][4][5]Use acid-free workup conditions and purification media (e.g., neutral alumina instead of silica gel). Pre-treat solvents and reagents to remove acidic impurities. The choice of Lewis acid can also tune selectivity between different reaction pathways.[3][6]
2. Radical-Initiated Ring Opening: The reaction may be initiated by light, heat, or radical initiators, leading to C-C bond cleavage.[7]Conduct reactions in the dark or with protection from ambient light. Ensure the reaction temperature is appropriately controlled, as thermal decomposition can be a side reaction.[8][9][10]
3. Electrochemical C-C Bond Cleavage: If using electrochemical methods, the applied potential may be sufficient to oxidize the cyclopropane, leading to ring opening.[11][12]Carefully optimize the electrochemical potential to favor the desired transformation without inducing C-C bond cleavage.
Unwanted Desilylation 1. Protic or Acidic Conditions: The silyl group can be cleaved under acidic or protic conditions, especially for more labile silyl groups like TMS.Avoid acidic workups. Use buffered aqueous solutions if a wash is necessary. The stability of silyl groups to acid generally follows the trend: TMS < TES < TBS < TIPS < TBDPS.[13]
2. Nucleophilic Attack: Reagents like fluoride ions (e.g., from TBAF used for deprotection of other groups) or strong bases can cleave the C-Si bond.[14]If a fluoride source is necessary for another transformation, use a milder reagent (e.g., HF-pyridine) or carefully control stoichiometry and reaction time. For base-mediated desilylation, consider less forcing conditions or alternative bases.
Incorrect Diastereoselectivity or Formation of Isomers 1. Steric Hindrance: The steric bulk of the silyl group can influence the facial selectivity of the cyclopropanation, leading to unexpected diastereomers.[15][16][17]The choice of silyl group can be used to control stereoselectivity. If a specific diastereomer is desired, a bulkier or smaller silyl group may be required.
2. Isomerization of Starting Material or Product: Under certain catalytic conditions (e.g., with platinum), cyclopropenyl silanes can isomerize to diene byproducts.[18]Screen different metal catalysts if isomerization is suspected. For instance, rhodium or copper catalysts are commonly used for cyclopropanation without this specific isomerization pathway.[19]
3. Rearrangement Reactions: Wittig-type rearrangements can be a competing pathway, especially with cyclic ethers containing silyl groups.[15]Carefully control the reaction conditions (e.g., base, temperature) to disfavor rearrangement pathways.
Formation of Epoxides instead of Cyclopropanes 1. Substrate-Dependent Pathway with Rhodium Carbenes: When using rhodium catalysts with diazoacetates, electron-deficient substrates like unsaturated aldehydes and ketones can favor epoxide formation over cyclopropanation.[20]For these substrates, consider alternative cyclopropanation methods that do not proceed through a rhodium carbene intermediate, such as the Simmons-Smith reaction.
Byproducts from Simmons-Smith Reaction 1. Methylation of Heteroatoms: The organozinc carbenoid is electrophilic and can methylate alcohols or other heteroatoms, especially with prolonged reaction times and excess reagent.[1]Use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress to avoid extended reaction times.
2. Reaction with Thioethers: Allylic thioethers can react to form sulfur ylides, which can undergo[2][21]-sigmatropic rearrangement instead of cyclopropanation.[1]If the substrate contains an allylic thioether, a large excess of the Simmons-Smith reagent may be needed to favor cyclopropanation over the ylide rearrangement.
Purification Difficulties 1. Co-elution of Diastereomers: The similar polarity of diastereomeric silylated cyclopropanes can make them difficult to separate by standard column chromatography.Optimize chromatographic conditions by using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). Consider derivatization to enhance separability.
2. Product Instability on Silica Gel: As mentioned, the acidic nature of silica gel can cause ring-opening or desilylation.Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina or a bonded phase resin.

Experimental Protocols: Key Troubleshooting Procedures

Protocol 1: Activation of Zinc-Copper Couple for Simmons-Smith Reaction
  • Place zinc dust in a flask equipped with a condenser and a magnetic stir bar.

  • Wash the zinc dust sequentially with HCl (5-10%), deionized water, ethanol, and diethyl ether to remove oxides and impurities.

  • Dry the activated zinc dust under vacuum.

  • Add a solution of copper(II) acetate or copper(II) sulfate in acetic acid or water, respectively, to the activated zinc dust and stir.

  • Filter the resulting zinc-copper couple, wash with acetone and ether, and dry under vacuum. The activated couple should be used immediately.

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith reaction on a vinylsilane is sluggish and gives low yields. What is the likely cause and how can I improve it?

A1: The Simmons-Smith reaction involves an electrophilic carbenoid, which reacts more readily with electron-rich alkenes.[22] Vinylsilanes can be less reactive than simple alkyl-substituted alkenes due to the electronic properties of the silyl group. To improve the yield, ensure your zinc-copper couple is highly active (see Protocol 1). Alternatively, the Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), often provides better results for less reactive alkenes.[1] Increasing the equivalents of the carbenoid precursor can also drive the reaction to completion.

Q2: I am observing significant amounts of a ring-opened product after column chromatography on silica gel. How can I prevent this?

A2: Silylated cyclopropanes, particularly those with donor-acceptor substitution patterns, are susceptible to ring-opening catalyzed by Lewis acids.[2][3][4][5] Silica gel is known to be acidic and can promote this side reaction during purification. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in your eluent and then packing the column. Alternatively, using a less acidic stationary phase such as neutral alumina is a highly effective solution.

Q3: I am attempting a rhodium-catalyzed cyclopropanation of an α,β-unsaturated ketone with a silyldiazoacetate and obtaining an epoxide as the major product. Is this expected?

A3: Yes, this can be an expected outcome. While rhodium carbenoids are excellent for cyclopropanating many alkenes, their reaction with electron-deficient alkenes such as α,β-unsaturated ketones and aldehydes can preferentially lead to epoxide formation.[20] This is believed to occur through an initial interaction of the carbene with the carbonyl oxygen. If the cyclopropane is the desired product, you should consider a different cyclopropanation method that does not involve an electrophilic rhodium carbene, such as the Simmons-Smith reaction or a Corey-Chaykovsky reaction with a suitable sulfur ylide.

Q4: During a reaction to functionalize another part of my molecule, I am losing the silyl group from my cyclopropane. What conditions should I avoid?

A4: Unintended desilylation is a common issue and is typically caused by acidic or nucleophilic conditions. The lability of the silyl group is highly dependent on its steric bulk. For example, a trimethylsilyl (TMS) group is much more easily cleaved than a tert-butyldimethylsilyl (TBS) or a triisopropylsilyl (TIPS) group.[13] To avoid unwanted desilylation, you should rigorously exclude strong acids and fluoride sources (like TBAF). If basic conditions are required, be aware that strong bases can also promote desilylation, particularly if a protic solvent is present.[14] If your synthesis allows, using a bulkier, more robust silyl protecting group can prevent this side reaction.

Visualizing Side Reactions: Lewis Acid-Mediated Ring Opening

The following diagram illustrates the mechanism of a common side reaction: the Lewis acid-catalyzed ring-opening of a donor-acceptor silylated cyclopropane, which can lead to either cycloaddition or Friedel-Crafts type byproducts depending on the reaction partner.

Lewis_Acid_Ring_Opening cluster_start Initial State cluster_intermediate Intermediate Formation cluster_products Potential Byproducts Silylated_Cyclopropane Donor-Acceptor Silylated Cyclopropane Zwitterion 1,3-Zwitterionic Intermediate Silylated_Cyclopropane->Zwitterion Coordination & Ring Opening Lewis_Acid Lewis Acid (e.g., Sc(OTf)₃) Lewis_Acid->Silylated_Cyclopropane Catalysis Cycloadduct [3+2] Cycloadduct (e.g., with an alkene) Zwitterion->Cycloadduct Reaction with Dipolarophile FC_Product Friedel-Crafts Product (e.g., with an arene) Zwitterion->FC_Product Electrophilic Aromatic Substitution

Caption: Lewis acid-catalyzed ring-opening pathway.

References

  • Malte S. M. Holmsen, William P. Unsworth, Richard J. K. Taylor, and Peter O'Brien. "Silylcyclopropanes by Selective[22][15]-Wittig Rearrangement of 4-Silyl-5,6-dihydropyrans." Org. Lett. 2021, 23, 15, 5724–5728. ([Link])

  • Guy B. Hammond, et al. "Stereoselectivity and Stereospecificity of Cyclopropanation Reactions with Stable (Phosphanyl)(silyl)carbenes." J. Am. Chem. Soc. 1998, 120, 22, 5838–5839. ([Link])

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  • J. Am. Chem. Soc. "Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations." ([Link])

  • P. K. R. Panyam, B. G. Das, D. K. Das. "Lewis Acid Catalyzed Selective Reactions of Donor-Acceptor Cyclopropanes with 2-Naphthols." Angew. Chem. Int. Ed. Engl. 2016, 55, 34, 10061-4. ([Link])

  • G. Böttcher, H-U. Reissig. "Lewis-Acid-Catalyzed (3+2)-Cycloadditions of Donor-Acceptor Cyclopropanes with Thioketenes." Eur. J. Org. Chem. 2021, 2021, 48, 6250-6254. ([Link])

  • ResearchGate. "Typical hydroarylation reactivity of cyclopropanes under Lewis acid..." ([Link])

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  • Roya Mir, Travis Dudding. "Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation." J. Org. Chem. 2017, 82, 2, 709–714. ([Link])

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  • R. Antonioletti, F. Bonadies, A. Scettri. "Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates." J. Chem. Soc., Perkin Trans. 1 1993, 11, 1259-1262. ([Link])

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Improving the stability of 1-(trimethylsilyl)cyclopropanecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(trimethylsilyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with this compound in solution. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step corrective actions.

Question 1: I've observed a gradual decrease in the concentration of my this compound stock solution over time, even when stored at low temperatures. What is the likely cause and how can I prevent this?

Answer:

The most probable cause for the decrease in concentration is the hydrolysis of the trimethylsilyl (TMS) group. The silicon-carbon bond in the TMS group is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. This process, known as desilylation, results in the formation of cyclopropanecarboxylic acid and trimethylsilanol.

Causality: The stability of the TMS group is highly dependent on the pH of the solution.[1] In acidic or basic conditions, the rate of hydrolysis increases significantly.[2] Even in nominally neutral aqueous solutions, gradual hydrolysis can occur. Organosilicon compounds, in general, are known to be sensitive to aqueous environments.[3]

Troubleshooting Protocol:

  • pH Control: The primary corrective action is to maintain the pH of your solution within a stable, near-neutral range (pH 6-7). Use a well-buffered system if compatible with your experimental design.

  • Solvent Choice: If your experiment allows, use anhydrous aprotic solvents for stock solutions to completely prevent hydrolysis. Suitable solvents include dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).

  • Storage Conditions: Store stock solutions at or below -20°C to significantly slow down the rate of hydrolysis. Ensure that the storage container is tightly sealed to prevent the ingress of atmospheric moisture.

  • Fresh Preparation: For critical applications, it is always best practice to prepare solutions of this compound fresh before use.

dot

Caption: Hydrolysis of this compound.

Question 2: I've noticed the formation of a white precipitate in my aqueous solution of this compound. What is this precipitate and how can I avoid it?

Answer:

The white precipitate is likely polysiloxane, formed from the self-condensation of trimethylsilanol, a byproduct of the hydrolysis of the TMS group.

Causality: Trimethylsilanol is unstable and can readily undergo condensation to form hexamethyldisiloxane and higher molecular weight polysiloxanes, which are insoluble in aqueous solutions.[3] This process is accelerated under acidic or basic conditions.

Troubleshooting Protocol:

  • Minimize Hydrolysis: The most effective way to prevent precipitate formation is to minimize the initial hydrolysis of this compound. Follow the recommendations in Question 1 regarding pH control, solvent choice, and storage.

  • Use of Stabilizers: For some applications, the addition of a stabilizing agent that can complex with silanols may be beneficial, though this needs to be validated for your specific experimental system.

  • Filtration: If a precipitate has already formed and you need to use the solution, it can be removed by filtration through a 0.22 µm syringe filter. However, be aware that the concentration of the parent compound will have decreased due to degradation. It is highly recommended to quantify the concentration of the filtered solution before use.

dot

Caption: Condensation of trimethylsilanol to form insoluble polysiloxanes.

Question 3: I am concerned about the stability of the cyclopropane ring itself. Under what conditions might ring-opening occur?

Answer:

The cyclopropane ring in this compound is generally stable under typical solution-phase experimental conditions. The high ring strain of cyclopropanes does make them susceptible to ring-opening reactions, but this usually requires harsh conditions such as high temperatures or the presence of strong electrophiles or catalysts.[4][5]

Causality: The stability of the cyclopropane ring is a known characteristic in organic chemistry.[6][7] Studies on cyclopropanecarboxylic acid esters have even shown that the cyclopropyl group can enhance the hydrolytic stability of the ester linkage.[8]

Troubleshooting Protocol:

  • Avoid High Temperatures: For prolonged experiments, avoid heating solutions of this compound to high temperatures (e.g., > 80°C) to minimize the risk of thermal rearrangement.

  • Avoid Strong Acids: While moderate acidic conditions can catalyze TMS hydrolysis, very strong acids (e.g., concentrated sulfuric acid) could potentially promote ring-opening. It is best to work in buffered, near-neutral pH solutions.

  • Compatibility with Catalysts: If your reaction involves transition metal catalysts, be aware that some metals are known to catalyze the ring-opening of cyclopropanes. A thorough literature search on the compatibility of your specific catalyst with cyclopropane-containing molecules is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing aqueous solutions of this compound?

A1: The optimal pH range for storage is between 6 and 7. In this range, the rates of both acid- and base-catalyzed hydrolysis of the trimethylsilyl group are minimized.

Q2: Can I use protic solvents other than water?

A2: Protic solvents such as alcohols (e.g., methanol, ethanol) can also lead to the cleavage of the silicon-carbon bond, a process known as alcoholysis. While the reaction rate may be slower than with water, it is still a potential degradation pathway. For long-term stability, anhydrous aprotic solvents are preferred.

Q3: How can I confirm the identity and purity of my this compound sample?

A3: The identity and purity can be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure. The presence of a singlet around 0 ppm in the ¹H NMR spectrum is characteristic of the trimethylsilyl protons.[9][10]

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the sample and to detect the presence of the hydrolysis product, cyclopropanecarboxylic acid.[11][12]

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Besides strong acids and bases, be cautious with strong oxidizing and reducing agents, as they may react with the cyclopropane ring or the carboxylic acid functionality. As mentioned, certain transition metal catalysts can also interact with the cyclopropane ring.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution
  • Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Add the required volume of anhydrous aprotic solvent (e.g., acetonitrile or THF) to achieve the target concentration.

  • Vortex or sonicate the solution until the solid is completely dissolved.

  • Store the solution in a tightly sealed container at -20°C or below.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a general method for monitoring the degradation of this compound to cyclopropanecarboxylic acid.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Your solution of this compound

  • Reference standards for this compound and cyclopropanecarboxylic acid

Procedure:

  • Prepare a calibration curve for both this compound and cyclopropanecarboxylic acid using the reference standards.

  • Set up a gradient elution method. A typical starting point would be:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Gradient to 5% A, 95% B

    • 15-17 min: Hold at 5% A, 95% B

    • 17-18 min: Gradient back to 95% A, 5% B

    • 18-25 min: Re-equilibration at 95% A, 5% B

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 210 nm.

  • Inject a sample of your solution at specified time points (e.g., 0, 24, 48, and 72 hours) under your storage conditions.

  • Quantify the peak areas for both the parent compound and the degradation product and use the calibration curves to determine their concentrations.

Data Summary Table:

Time (hours)Concentration of Parent Compound (µg/mL)Concentration of Cyclopropanecarboxylic Acid (µg/mL)
0[Initial Concentration]0
24[Concentration at 24h][Concentration at 24h]
48[Concentration at 48h][Concentration at 48h]
72[Concentration at 72h][Concentration at 72h]

References

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  • Reissig, H.-U.; Zimmer, R. Donor−Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chem. Rev.2003, 103, 1151-1196.
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  • Stability of cycloalkanes (video) | Khan Academy. Available online: [Link]

  • Su, Y.; et al. Optically active cis-cyclopropane carboxylates can be prepared via a Rh2(S-PTAD)
  • Protecting Groups List. Available online: [Link]

  • 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry. Available online: [Link]

  • Cheng, W.-H.; et al. An Optimized Adsorbent Sampling Combined to Thermal Desorption GC-MS Method for Trimethylsilanol in Industrial Environments. Int. J. Environ. Res. Public Health2016, 13, 1113.
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  • Cheng, W.-H.; et al. An Optimized Adsorbent Sampling Combined to Thermal Desorption GC-MS Method for Trimethylsilanol in Industrial Environments.
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  • Raich-Montiu, J.; et al. Analytical methodology for sampling and analysing eight siloxanes and trimethylsilanol in biogas from different wastewater treatment plants in Europe. Anal. Chim. Acta2014, 814, 24-33.
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  • Bender, D. M.; et al. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Org. Lett.2008, 10, 509-511.
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  • Yushkin, A. A.; et al. Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne)
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  • 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid | C9H14O2Si | CID 89411869. Available online: [Link]

  • How can I separate carboxylic acid and chloride by HPLC?. Available online: [Link]

  • Liu, H.; et al. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Processes2021, 9, 337.
  • Ielo, L.; et al. LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules2021, 26, 1686.
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  • Shinkai, S.; Kunitake, T. Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group. Bull. Chem. Soc. Jpn.1971, 44, 3086-3091.
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  • Fernández-d'Arlas, B.; et al. Synthesis, 1H-NMR characterization, and biodegradation behavior of aliphatic–aromatic random copolyester. Polym. Chem.2018, 9, 1718-1736.
  • Chen, J. R.; et al. Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary C sp 3 –H Amination of Cyclopropanes. Angew. Chem. Int. Ed.2018, 57, 14250-14254.

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Scalable synthesis of 1-(trimethylsilyl)cyclopropanecarboxylic acid for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 1-(trimethylsilyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale production of this key synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful and efficient synthesis of your target compound.

I. Overview of the Synthesis Pathway

The industrial synthesis of this compound typically follows a multi-step pathway. A common and scalable approach involves the cyclopropanation of a suitable precursor followed by silylation and hydrolysis. Understanding the nuances of each step is critical to achieving high yields and purity on a large scale.

Reaction Workflow Diagram

Synthesis_Workflow Start Starting Materials Step1 Cyclopropanation Start->Step1 Intermediate1 Cyclopropanecarboxylate Ester Step1->Intermediate1 Step2 Silylation Intermediate1->Step2 Intermediate2 1-(trimethylsilyl)cyclopropane carboxylate Ester Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Product 1-(trimethylsilyl)cyclo- propanecarboxylic Acid Step3->Product Purification Purification Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low Yield in Cyclopropanation Step

Q: We are experiencing significantly lower than expected yields during the initial cyclopropanation reaction. What are the likely causes and how can we optimize this step?

A: Low yields in cyclopropanation are a common hurdle when scaling up. The root cause often lies in one of the following areas:

  • Reagent Purity and Stoichiometry:

    • Cause: Impurities in starting materials or incorrect molar ratios of reactants can lead to side reactions or incomplete conversion.

    • Solution: Ensure all starting materials are of high purity (≥98%). Carefully verify the stoichiometry of your reagents. It is often beneficial to use a slight excess of the cyclopropanating agent.

  • Reaction Temperature:

    • Cause: The Simmons-Smith reaction, a common method for cyclopropanation, is highly exothermic. Poor temperature control can lead to decomposition of the organozinc intermediate and the formation of byproducts.

    • Solution: Implement a robust cooling system to maintain the reaction temperature within the optimal range, typically between 0 and 10 °C. For large-scale reactions, consider a semi-batch process where one of the reagents is added portion-wise to manage heat evolution.

  • Solvent Choice and Moisture Content:

    • Cause: The presence of moisture can quench the organometallic reagents used in cyclopropanation. The choice of solvent also plays a crucial role in reaction efficiency.

    • Solution: Use anhydrous solvents. Diethyl ether or dichloromethane are commonly employed. Ensure all glassware and equipment are thoroughly dried before use.

Problem 2: Incomplete Silylation

Q: Our in-process controls indicate that the silylation of the cyclopropanecarboxylate ester is not going to completion. What factors could be contributing to this?

A: Incomplete silylation can be a frustrating bottleneck. Here are the key aspects to investigate:

  • Base Strength and Equivalents:

    • Cause: The deprotonation of the cyclopropane ring is a critical step that requires a strong, non-nucleophilic base. Insufficient base will result in incomplete deprotonation and, consequently, incomplete silylation.

    • Solution: Lithium diisopropylamide (LDA) is a common choice. Ensure that at least one full equivalent of the base is used. For some substrates, a slight excess may be necessary. The temperature of deprotonation is also critical and should be kept low (typically -78 °C) to prevent side reactions.

  • Silylating Agent Reactivity:

    • Cause: The reactivity of the silylating agent can impact the reaction efficiency.

    • Solution: Trimethylsilyl chloride (TMSCl) is the standard reagent. Ensure it is fresh and has not been exposed to moisture. The addition of TMSCl should be done at low temperature, followed by a gradual warming to room temperature to drive the reaction to completion.

Problem 3: Formation of Emulsions During Workup

Q: During the aqueous workup and extraction phases, we are consistently encountering stable emulsions that complicate phase separation and lead to product loss. How can we prevent or break these emulsions?

A: Emulsion formation is a frequent issue in large-scale chemical processes, especially when dealing with salts and viscous organic layers.

  • Cause: Vigorous shaking or stirring during extraction can create fine droplets that are slow to coalesce. The presence of surfactants or finely divided solids can also stabilize emulsions.

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, use a mechanical stirrer at a moderate speed for extraction.[1]

    • Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions.

    • Addition of a Different Solvent: Sometimes, adding a small amount of a different organic solvent with a different density can help to break the emulsion.

    • Filtration: If the emulsion is caused by fine solids, filtering the mixture through a pad of celite can be effective.

Problem 4: Difficulties in Final Product Purification

Q: We are struggling to achieve the desired purity of the final this compound. What are the recommended purification strategies for industrial scale?

A: Achieving high purity on a large scale requires a well-optimized purification protocol.

  • Distillation:

    • Technique: Vacuum distillation is the preferred method for purifying the final product.[1]

    • Parameters: The boiling point of this compound is relatively high, so a good vacuum is necessary to prevent thermal decomposition. A fractionating column can be used to improve separation from closely boiling impurities.

  • Crystallization:

    • Technique: If distillation is not sufficient, crystallization can be an effective secondary purification step.

    • Solvent Selection: A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at lower temperatures. A mixture of a polar and a non-polar solvent often works well.

  • Chromatography:

    • Consideration: While effective, column chromatography is often less practical and more expensive for large-scale industrial production. It is typically reserved for very high-purity applications or for the removal of specific, problematic impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling the reagents for this synthesis on an industrial scale?

A1: Safety is paramount in any chemical synthesis. For this process, the key hazards are associated with:

  • Organometallic Reagents: Reagents like organozinc compounds and LDA are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from sources of ignition.[2]

  • Flammable Solvents: Solvents such as diethyl ether and tetrahydrofuran are highly flammable.[3] All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area with explosion-proof equipment.[2]

  • Corrosive Reagents: Thionyl chloride, which may be used to prepare an acid chloride intermediate, is highly corrosive and releases toxic fumes.[4] It should be handled in a fume hood with appropriate personal protective equipment (PPE).[2][5]

Q2: Can you provide a general, scalable protocol for the synthesis?

A2: While specific process parameters will need to be optimized for your particular equipment and scale, a general protocol is outlined below.

Experimental Protocol: Scalable Synthesis of this compound

Step 1: Cyclopropanation (Simmons-Smith Reaction)

  • Charge a suitable reactor with a solution of the appropriate alkene in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of diethylzinc, followed by the portion-wise addition of diiodomethane, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature until completion (monitor by GC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclopropanecarboxylate ester.

Step 2: Silylation

  • In a separate reactor, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add the crude cyclopropanecarboxylate ester to the LDA solution, maintaining the temperature at -78 °C.

  • Stir the mixture for 1-2 hours at -78 °C.

  • Add trimethylsilyl chloride (TMSCl) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis

  • Dissolve the crude 1-(trimethylsilyl)cyclopropanecarboxylate ester in a mixture of THF and water.

  • Add a stoichiometric amount of lithium hydroxide (or another suitable base) and heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid to a pH of approximately 2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Step 4: Purification

  • Purify the crude product by vacuum distillation to obtain the final, high-purity this compound.

Q3: What are the typical analytical methods used for in-process control and final product release?

A3: A robust analytical package is essential for process control and quality assurance.

Analysis Purpose
Gas Chromatography-Mass Spectrometry (GC-MS) To monitor the progress of the cyclopropanation and silylation reactions and to identify byproducts.
Thin-Layer Chromatography (TLC) A quick and simple method for monitoring the progress of the hydrolysis step.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the identity and purity of the final product and intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the final product and to quantify impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the final product.
Karl Fischer Titration To determine the water content of the final product.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low Yield or Purity Check_Reagents Check Reagent Purity and Stoichiometry Problem->Check_Reagents Check_Temp Verify Reaction Temperature Control Problem->Check_Temp Check_Moisture Ensure Anhydrous Conditions Problem->Check_Moisture Check_Workup Optimize Workup Procedure Problem->Check_Workup Check_Purification Refine Purification Method Problem->Check_Purification Solution_Reagents Use high-purity reagents. Verify molar ratios. Check_Reagents->Solution_Reagents Solution_Temp Implement efficient cooling. Consider semi-batch addition. Check_Temp->Solution_Temp Solution_Moisture Use anhydrous solvents. Dry all glassware. Check_Moisture->Solution_Moisture Solution_Workup Use gentle mixing. Perform a brine wash. Check_Workup->Solution_Workup Solution_Purification Optimize vacuum distillation. Consider crystallization. Check_Purification->Solution_Purification

References

Technical Support Center: Catalyst Selection for Reactions of 1-(trimethylsilyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(trimethylsilyl)cyclopropanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for reactions involving this versatile building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.

Section 1: Understanding the Substrate: Key Attributes

This compound is a unique trifunctional molecule. To select an appropriate catalyst, it is crucial to understand the role of each component:

  • The Cyclopropane Ring: This three-membered ring possesses significant strain energy (~28 kcal/mol).[1] This inherent strain is a thermodynamic driving force for ring-opening reactions, making the cyclopropane a valuable three-carbon (C3) synthon.[2][3]

  • The Carboxylic Acid: This functional group is a primary site for transformations. It can be activated for coupling reactions or removed via decarboxylation to generate a cyclopropyl radical or organometallic intermediate.

  • The Trimethylsilyl (TMS) Group: The TMS group is more than a simple substituent. Its silicon-carbon bond can be selectively cleaved, often by fluoride sources, to generate a reactive anion. It also exerts a significant electronic and steric influence on the adjacent ring, affecting catalyst coordination and the regioselectivity of ring-opening.

Section 2: Catalyst Selection by Reaction Type

The choice of catalyst is fundamentally dictated by the desired transformation. Below, we address the most common reaction classes and provide guidance on catalyst selection, including the rationale for each choice.

Ring-Opening Reactions & Cycloadditions

The high ring strain of the cyclopropane makes it susceptible to ring-opening, often catalyzed by Lewis acids. These reactions typically proceed through a zwitterionic intermediate, which can be trapped by various nucleophiles or dipolarophiles in cycloaddition reactions.[4][5][6][7]

Frequently Asked Question (FAQ): How do I choose a Lewis acid for a ring-opening reaction?

Answer: The choice of Lewis acid depends on the substrate's electronic properties and the nature of the trapping agent. The goal is to activate the cyclopropane towards ring-opening without promoting unwanted side reactions.

  • Mechanism of Activation: A Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid (or its ester derivative). This coordination withdraws electron density, polarizing the distal C-C bond of the cyclopropane ring and facilitating its cleavage.[4][5]

  • Catalyst Selection Logic:

    • For Highly Activated Systems (Donor-Acceptor Cyclopropanes): If the cyclopropane has an electron-donating group (like the TMS group can be, under certain conditions) and an electron-withdrawing group (the carboxylic acid), milder Lewis acids are often sufficient.

    • Recommended Catalysts: Scandium triflate (Sc(OTf)₃), Indium triflate (In(OTf)₃), and Magnesium iodide (MgI₂) are excellent starting points.[4][5][8] Sc(OTf)₃, for instance, is effective in promoting (3+2)-cycloadditions with thioketenes.[5]

    • For Less Activated Systems: Stronger Lewis acids like Titanium tetrachloride (TiCl₄) may be required to induce ring-opening, though they can sometimes lead to lower stereoselectivity or decomposition.[9]

Troubleshooting Guide: Ring-Opening Reactions

Problem Potential Cause Recommended Solution
No Reaction / Low Conversion Insufficient Lewis Acidity: The chosen catalyst is too weak to activate the cyclopropane ring.Switch to a stronger Lewis acid (e.g., from MgI₂ to Sc(OTf)₃ or TiCl₄).[4][9]
Catalyst Inhibition: The free carboxylic acid may be coordinating too strongly or reacting with the Lewis acid.Consider converting the carboxylic acid to a methyl or ethyl ester prior to the reaction. This often leads to cleaner transformations.
Poor Diastereoselectivity High Reaction Temperature: May allow for equilibration of intermediates.Run the reaction at a lower temperature (e.g., 0 °C or -78 °C).
Non-Coordinating Solvent: Solvents like dichloromethane (DCM) may not sufficiently stabilize the transition state.Screen more coordinating solvents like tetrahydrofuran (THF) or acetonitrile (MeCN).
Decomposition of Starting Material Lewis Acid is too Harsh: The catalyst may be causing undesired side reactions or polymerization.Use a milder Lewis acid or decrease the catalyst loading. Ensure strict anhydrous conditions, as water can alter catalyst activity.
Decarboxylative Coupling Reactions

Decarboxylative couplings are powerful methods for C-C bond formation where the carboxylic acid is expelled as CO₂.[10] These reactions typically require a transition metal catalyst to mediate the process.[11][12][13]

Frequently Asked Question (FAQ): What type of catalyst should I use for a decarboxylative cross-coupling?

Answer: The choice is dictated by the coupling partner and the desired bond. Palladium, copper, silver, and iron catalysts are most common.[12][14]

  • Mechanism of Action: The general mechanism involves the formation of a metal-carboxylate species, followed by decarboxylation to generate a cyclopropyl-metal intermediate. This intermediate then undergoes reductive elimination with a coupling partner to form the final product.

  • Catalyst Selection Logic:

    • For Arylations (Suzuki/Stille-type): Palladium catalysts are the gold standard. A typical system involves a palladium(II) source like Pd(OAc)₂ or Pd(dba)₂ with a phosphine ligand (e.g., dppm).[13]

    • For Alkynylations: Silver (e.g., AgF) and copper catalysts are often used to facilitate the coupling of the cyclopropyl unit with terminal alkynes.[12]

    • For Radical Hydroalkylation: An emerging area involves the use of photocatalysis or earth-abundant metals like iron. For instance, an iron(III) nitrate/thiol co-catalyst system under visible light can achieve the decarboxylation and subsequent addition to alkenes.[14]

Catalyst System Comparison for Decarboxylative Couplings

Catalyst SystemCoupling PartnerKey AdvantagesRepresentative Conditions
Pd(dba)₂ / dppm / AgF ArylsiloxanesHigh efficiency for C(sp²)-C(sp³) coupling.1 mol% Pd(dba)₂, 1 mol% dppm, 2 equiv. AgF, 60 °C.[13]
Fe(NO₃)₃ / TRIP Thiol AlkenesUses earth-abundant metal, proceeds via radical mechanism.20 mol% Fe(NO₃)₃, 20 mol% thiol, Na₂CO₃, MeCN:H₂O, rt, 390 nm light.[14]
Copper / Silver Alkynyl Carboxylic AcidsEffective for C(sp)-C(sp³) bond formation.Conditions vary, often require an oxidant.[12]

Section 3: Visual Workflows & Protocols

Decision-Making Workflow for Catalyst Selection

This diagram provides a logical pathway for selecting the appropriate catalytic system based on your desired chemical transformation.

CatalystSelection start Desired Transformation? ring_opening Ring-Opening / Cycloaddition start->ring_opening  Retain C3 Ring & Functionalize decarboxylation Decarboxylative Coupling start->decarboxylation  Remove COOH & Form New Bond lewis_acid Select Lewis Acid Catalyst ring_opening->lewis_acid transition_metal Select Transition Metal Catalyst decarboxylation->transition_metal la_examples e.g., Sc(OTf)3, In(OTf)3, MgI2, TiCl4 (Consider converting R-COOH to R-COOMe) lewis_acid->la_examples tm_examples e.g., Pd(OAc)2, Fe(NO3)3, AgF, Cu(I) salts (Requires specific ligands/additives) transition_metal->tm_examples

Caption: Catalyst selection decision tree.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.

Troubleshooting start Problem: Low Yield check_sm 1. Check Starting Material Purity (NMR, GC/MS) start->check_sm check_reagents 2. Verify Reagent & Solvent Quality (Anhydrous? Freshly distilled?) check_sm->check_reagents check_catalyst 3. Assess Catalyst Activity (Is it old? Handled in air?) check_reagents->check_catalyst check_conditions 4. Re-evaluate Reaction Conditions check_catalyst->check_conditions temp Temperature Issue? check_conditions->temp conc Concentration Issue? check_conditions->conc increase_temp Action: Increase Temperature temp->increase_temp No reaction decrease_temp Action: Decrease Temperature (If decomposition observed) temp->decrease_temp Decomposition increase_conc Action: Increase Concentration conc->increase_conc Slow reaction

Caption: Systematic troubleshooting guide for low-yield reactions.

Section 4: Experimental Protocols

Protocol 4.1: Sc(OTf)₃-Catalyzed (3+2) Cycloaddition

This protocol is a representative example of a Lewis acid-catalyzed ring-opening cycloaddition.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound methyl ester (1.0 equiv).

  • Solvent: Add anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Catalyst Addition: Add Scandium(III) triflate (Sc(OTf)₃, 10 mol%) to the solution and stir for 5 minutes at room temperature.

  • Reactant Addition: Add the desired dipolarophile (e.g., an aldehyde or imine, 1.2 equiv) dropwise to the mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation Note: A control experiment without the Sc(OTf)₃ catalyst should show no product formation, confirming the catalytic role.

Section 5: References

  • G. Evano, A. F. G. N. Montalvão, A. M. V. D. D. de C. Espejo, and K. Zeitler, "Transition Metal Chemistry of Cyclopropenes and Cyclopropanes," Chemical Reviews, 2010. [Online]. Available: [Link]

  • Y. Xia, Y. Xia, Z. Liu, and Y. Zhang, "Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activation in cyclopropanes," PubMed, 2019. [Online]. Available: [Link]

  • "TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS," University of Rochester, 2019. [Online]. Available: [Link]

  • G. Evano and A. F. G. N. Montalvão, "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes," Chemical Reviews, 2020. [Online]. Available: [Link]

  • G. Evano and A. F. G. N. Montalvão, "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes," Chemical Reviews, 2020. [Online]. Available: [Link]

  • I. Nakamura and Y. Yamamoto, "Transition Metal-Catalyzed Reactions of Methylenecyclopropanes," Request PDF, 2002. [Online]. Available: [Link]

  • M. M. H. Bhuiyan, R. Schober, T. Stopka, G. Mlostoń, and W. M. F. Fabian, "Lewis-Acid-Catalyzed (3+2)-Cycloadditions of Donor-Acceptor Cyclopropanes with Thioketenes," PMC, 2021. [Online]. Available: [Link]

  • S. Ma, L. Xu, and F. S. G. Al-Harbi, "Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition," Wiley Online Library, 2020. [Online]. Available: [Link]

  • Y. Xia, Y. Xia, Z. Liu, and Y. Zhang, "Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions," PMC, 2019. [Online]. Available: [Link]

  • S. Ma, "Strategies to promote ring-opening of D-A cyclopropanes. LA=Lewis acid," ResearchGate, 2021. [Online]. Available: [Link]

  • "Typical hydroarylation reactivity of cyclopropanes under Lewis acid catalysis using donor–acceptor substrates," ResearchGate, 2021. [Online]. Available: [Link]

  • "cyclopropanecarboxylic acid," Organic Syntheses Procedure. [Online]. Available: [Link]

  • G. Evano and A. F. G. N. Montalvão, "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes," PubMed, 2021. [Online]. Available: [Link]

  • "1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid," PubChem. [Online]. Available: [Link]

  • S. Jamison, M. D. J. Englert, and A. E. Wendlandt, "Overcoming Challenges in Small-Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron-Thiol Catalysis," NIH, 2023. [Online]. Available: [Link]

  • H. Xie, L. Zu, H. Li, J. Wang, and W. Wang, "Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes," Organic Chemistry Portal, 2007. [Online]. Available: [Link]

  • M. L. Graziano, M. R. Iesce, F. Cermola, G. Caputo, and F. De Lorenzo, "Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates," RSC Publishing, 2002. [Online]. Available: [Link]

  • G. Evano and A. F. G. N. Montalvão, "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes," Request PDF, 2020. [Online]. Available: [Link]

  • S. Lee, "Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids," RSC Publishing, 2016. [Online]. Available: [Link]

  • "Synthesis of Cyclopropanecarboxylic Acid," YouTube, 2024. [Online]. Available: [Link]

  • "Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4," ResearchGate, 2005. [Online]. Available: [Link]

  • "Palladium-catalyzed decarboxylative coupling reaction with alkynyl carboxylic acids and arylsiloxanes," CoLab. [Online]. Available: [Link]

  • J. M. Concellón, H. Rodríguez-Solla, and C. Simal, "The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3," Organic Chemistry Portal, 2007. [Online]. Available: [Link]

  • "(PDF) Carbene and photocatalyst-catalyzed decarboxylative radical coupling of carboxylic acids and acyl imidazoles to form ketones," ResearchGate, 2022. [Online]. Available: [Link]

  • L. J. Gooßen, N. Rodríguez, and K. Gooßen, "Decarboxylative coupling reactions: a modern strategy for C–C-bond formation," Chemical Society Reviews (RSC Publishing), 2011. [Online]. Available: [Link]

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Analytical methods for monitoring the progress of reactions involving silylated cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analytical Strategies for Silylated Cyclopropane Reactions

Welcome to the technical support center dedicated to the analytical challenges in monitoring reactions that involve silylated cyclopropanes. As a class of compounds, silylated cyclopropanes are valuable synthetic intermediates, but their unique structure—combining a strained three-membered ring with labile silyl groups—presents distinct challenges for reaction monitoring and characterization.

This guide is structured to provide direct, actionable answers to common problems encountered in the lab. We will move from high-level technique selection to specific troubleshooting for NMR and chromatographic methods, grounding our advice in mechanistic principles and field-proven protocols.

Section 1: Frequently Asked Questions - Choosing Your Analytical Tool

This section addresses the initial, critical decisions about which analytical method to employ for monitoring your reaction's progress.

Q1: What are the primary analytical methods for monitoring reactions involving silylated cyclopropanes?

A1: The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and to a lesser extent, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The choice depends on the reaction kinetics, the nature of the reactants and products, and the information you need (e.g., structural confirmation, quantitative conversion, or enantiomeric excess).

Q2: When is in-situ NMR spectroscopy the best choice?

A2: In-situ (in the NMR tube) monitoring is ideal for homogenous reactions where you need detailed kinetic data or want to identify transient intermediates without workup.[1][2] It provides real-time, non-destructive analysis of the reaction mixture as it evolves.[3] This is particularly powerful for:

  • Mechanistic Studies: Observing the formation and decay of intermediates can provide direct evidence for a proposed reaction pathway.

  • Kinetics: By integrating key signals over time, you can accurately determine reaction rates.[4]

  • Air/Moisture-Sensitive Reactions: The entire reaction can be run in a sealed NMR tube under an inert atmosphere, preventing decomposition of sensitive reagents or products.

Q3: What are the main challenges I should anticipate when analyzing silylated cyclopropanes?

A3: The primary challenges stem from the chemical nature of the molecules themselves:

  • Thermal Lability: The strained cyclopropane ring can be susceptible to thermal rearrangement or ring-opening, especially at the high temperatures used in GC inlets.[5]

  • Hydrolytic Sensitivity: Silyl groups, particularly on heteroatoms, can be sensitive to moisture, leading to hydrolysis. This necessitates anhydrous conditions during sample preparation and analysis.[6]

  • Complex NMR Spectra: The protons on the cyclopropane ring often have overlapping signals in a narrow region of the ¹H NMR spectrum, which can complicate analysis.[7][8]

  • Chromatographic Artifacts: Silylated compounds can sometimes produce multiple peaks in GC-MS due to incomplete silylation, on-column decomposition, or gas-phase reactions within the mass spectrometer.[6][9]

Workflow for Method Selection

The following diagram outlines a decision-making process for selecting the most appropriate analytical technique for your experiment.

MethodSelection Decision Workflow for Analytical Method Selection cluster_quant start Start: Define Analytical Goal qualitative Qualitative Check? (Reaction started/ended?) start->qualitative quantitative Quantitative Data? (Conversion %, kinetics) start->quantitative isomers Isomer Separation? (diastereo-, enantio-) start->isomers tlc Use TLC (Fast, simple) qualitative->tlc Quickest check realtime Real-time data needed? quantitative->realtime gcms Use GC-MS (Volatility, mass info) isomers->gcms Diastereomers or chiral GC column hplc Use HPLC (Non-volatile, chiral separation) isomers->hplc Chiral HPLC column nmr Use NMR (Structural detail, non-destructive) realtime->nmr Yes, in-situ volatile Compounds volatile & thermally stable? realtime->volatile No (offline sampling) volatile->nmr Maybe (qNMR) volatile->gcms Yes volatile->hplc No

Caption: A decision tree to guide the selection of an analytical method based on experimental goals.

Section 2: Troubleshooting Guides by Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My ¹H NMR spectrum is crowded between 0-2 ppm, and I can't distinguish reactant from product. How can I resolve these signals?

A1: This is a common issue due to the shielded environment of the cyclopropyl protons.[7]

  • Causality: The rigid, strained ring structure results in unique and often complex spin-spin coupling patterns and chemical shifts that are highly sensitive to substituent effects.

  • Solutions:

    • Higher Field Strength: If available, use a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) to increase spectral dispersion.

    • 2D NMR: A simple 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled, allowing you to trace the spin systems of your starting material and product separately. For more complex structures, HSQC/HMBC experiments can correlate protons to their attached carbons.

    • ¹³C or ²⁹Si NMR: While less sensitive, these can be unambiguous. The disappearance of a reactant signal (e.g., an olefinic carbon) or the appearance of a new cyclopropyl or silicon signal can confirm the reaction's progress.

    • Homonuclear Decoupling: Advanced 1D NMR experiments can selectively irradiate a proton signal to decouple it from its neighbors, simplifying complex multiplets into singlets and aiding in identification and quantification.[8]

Q2: I'm performing an in-situ reaction and see broad peaks or shifting baselines. What's wrong?

A2: Spectral quality issues during in-situ monitoring often point to problems with sample preparation or reaction conditions.

  • Causality: Poor shimming, temperature gradients within the sample, precipitation of materials, or paramagnetic species can all degrade spectral resolution.

  • Solutions:

    • Shimming: Re-shim the spectrometer on your sample after it has reached thermal equilibrium at the reaction temperature.

    • Solubility: Ensure all reactants, catalysts, and products are fully soluble in the deuterated solvent at the reaction temperature. If a product precipitates, quantitative analysis becomes impossible.

    • Paramagnetic Species: If your reaction uses a paramagnetic catalyst (e.g., some transition metals), significant peak broadening is expected. There is often little to do about this besides ensuring the lowest effective catalyst loading.

    • Robust Processing: Use software methods designed to handle spectra with lineshape imperfections, which can help in extracting kinetic data even from non-ideal spectra.[4]

Typical NMR Chemical Shifts for Silylated Cyclopropanes
Nucleus Typical Chemical Shift (ppm)
¹H (Cyclopropyl protons)δ -0.5 to 2.0
¹³C (Cyclopropyl carbons)δ 0 to 40
²⁹Si (e.g., TMS, TIPS, TBDPS)δ -5 to 20 (highly dependent on substituents)
Note: These are general ranges and can vary significantly based on the specific molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: My peak shape is poor (tailing), or my compound is not eluting at all.

A1: This often points to interactions with the GC system, particularly with active sites on the liner or column.

  • Causality: Silyl groups can interact with free silanol (Si-OH) groups on glass liners or columns, especially if the column is old or improperly deactivated. This leads to irreversible adsorption or tailing.

  • Solutions:

    • Use a Deactivated Liner: Always use a fresh, deactivated glass wool liner. Consider a liner with a gentle taper (e.g., a "gooseneck" liner) to minimize contact of the sample with hot metal surfaces in the inlet.

    • Derivatization: While the cyclopropane is already silylated, if other polar functional groups (e.g., -OH, -NH2) are present in the molecule, they must also be derivatized to reduce polarity and improve volatility.[6]

    • Column Choice: Use a low-polarity, well-deactivated column (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5ms or TG-5SILMS).[9]

Q2: I see multiple peaks for my pure, isolated product. What is happening?

A2: This is a frequent and frustrating problem with silylated compounds.

  • Causality: There are several potential causes:

    • Thermal Decomposition: The high temperature of the GC inlet can cause the cyclopropane ring to open or rearrange.

    • Isomers: You may have a mixture of diastereomers that are being separated by the GC column.

    • Gas-Phase Reactions: Trace amounts of water or other nucleophiles in the MS source can react with the molecular ion, leading to adducts or fragmentation patterns that appear as separate peaks in the extracted ion chromatogram.[9] For instance, reactions with water in an Orbitrap C-trap have been observed to cause unexpected +18 Da (water adduction) or -60 Da (loss of a phenyl group and gain of hydroxyl) mass shifts in silyl compounds.[9]

  • Solutions:

    • Lower the Inlet Temperature: This is the first and most important step to mitigate thermal decomposition. Start at a lower temperature (e.g., 200-220 °C) and increase only if peak shape is poor.

    • Confirm Isomers: If you suspect diastereomers, analyze the mass spectrum of each peak. They should have identical mass spectra. Their relative ratio should also be consistent across different runs.

    • Check for Artifacts: Scrutinize the mass spectra of the unexpected peaks. Look for evidence of water or solvent addition, or loss of part of the silyl group. If using high-resolution MS, check the exact mass to identify the elemental composition of the artifact ions.[9]

GCTroubleshooting Troubleshooting Workflow for Multiple GC-MS Peaks start Problem: Multiple GC Peaks for a Single Compound q1 Do the peaks have identical mass spectra? start->q1 q2 Does lowering the inlet temperature reduce the extra peaks? q1->q2 Yes q3 Are the masses of the extra peaks unexpected? (e.g., M+18, M-60) q1->q3 No res_isomer Conclusion: Likely Diastereomers q2->res_isomer No res_decomp Conclusion: Thermal Decomposition q2->res_decomp Yes res_artifact Conclusion: MS Source Reaction / Artifact q3->res_artifact Yes res_unknown Conclusion: Impurity or Complex Issue q3->res_unknown No

Caption: A logical workflow for diagnosing the cause of multiple peaks in a GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

Q1: Is HPLC a good technique for silylated cyclopropanes?

A1: HPLC can be very effective, especially for compounds that are not volatile, are thermally sensitive, or require chiral separation.[10][11]

  • Expertise: Unlike GC, HPLC is a low-temperature technique, which completely avoids the risk of thermal decomposition. It is the method of choice for preparative separation and for analyzing reactions that produce non-volatile products.

  • Considerations:

    • Detection: Silylated cyclopropanes often lack a strong UV chromophore. Therefore, you may need to use a Universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (LC-MS).

    • Solvent Purity: Silyl groups can be cleaved by protic solvents, especially under acidic or basic conditions. Use high-purity, neutral mobile phases (e.g., acetonitrile/water, hexane/isopropanol) and avoid strong acid/base additives unless you have confirmed the stability of your compound.[12]

Section 3: Key Experimental Protocols

Protocol 1: In-Situ ¹H NMR Reaction Monitoring

This protocol describes a general procedure for monitoring a reaction directly in an NMR tube.

  • Preparation (Inside a Glovebox): a. To a clean, dry vial, add the limiting reagent and any solid catalyst or reagents. b. Dissolve these solids in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂). Ensure the solvent is anhydrous. c. Add an internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene). The standard must be inert to the reaction conditions and have a clean, isolated signal in the ¹H NMR spectrum. d. Transfer the solution to a clean, dry NMR tube.

  • Initial Spectrum (t=0): a. Cap the NMR tube securely. b. Acquire a standard ¹H NMR spectrum before initiating the reaction. This is your t=0 reference. Ensure good shimming.

  • Reaction Initiation: a. Remove the NMR tube from the spectrometer. b. Carefully add the final reagent (often a liquid added via syringe) to initiate the reaction. c. Invert the tube gently 2-3 times to mix, then immediately place it back into the spectrometer.

  • Data Acquisition: a. Begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes). Most modern spectrometers have automated routines for kinetic experiments. b. Continue acquiring data until the reaction appears complete (i.e., the limiting reagent signal has disappeared).

  • Data Analysis: a. Process all spectra uniformly (same phasing and baseline correction). b. For each time point, integrate a characteristic signal for the starting material, the product, and the internal standard. c. Calculate the relative concentration of the reactant/product by normalizing their integrals to the integral of the inert internal standard. This corrects for any small variations in spectrometer performance over time.

Protocol 2: GC-MS Sample Preparation and Analysis

This protocol provides a robust method for preparing a sample for GC-MS analysis to minimize degradation.

  • Sample Quenching & Workup: a. At a desired time point, withdraw a small aliquot (~0.1 mL) of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., saturated NaHCO₃ solution for an acid-catalyzed reaction, or water/diethyl ether). c. Extract the organic components with a volatile solvent (e.g., diethyl ether, ethyl acetate). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water.

  • Sample Preparation for Injection: a. Filter the dried organic solution into a clean vial. b. Dilute the sample to an appropriate concentration (~1 mg/mL) with your analysis solvent (e.g., ethyl acetate). c. If required, add a GC internal standard (e.g., dodecane) for quantitative analysis. d. Transfer the final solution to a 2 mL GC vial.

  • GC-MS Method Parameters (Starting Point):

    • Injector: Split/Splitless, run in split mode (e.g., 20:1 split ratio) to start.

    • Inlet Temperature: 220 °C (Optimize by starting low and increasing if necessary).

    • Liner: Deactivated, single taper gooseneck with glass wool.

    • Column: 30 m x 0.25 mm x 0.25 µm, 5%-phenyl-methylpolysiloxane phase.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: 80 °C for 1 min, then ramp at 15-20 °C/min to 280 °C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 amu.

  • Analysis: a. Inject 1 µL of the sample. b. Monitor the total ion chromatogram (TIC) for the disappearance of starting material and the appearance of the product. c. Confirm the identity of the product peak by its mass spectrum.

References

  • Hofmann, M. & Grießhammer, R. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia, 61, 103–111. [Link]

  • Song, D., et al. (2019). Preliminary catalytic reactions and NMR monitoring. Nature Communications. Available from ResearchGate. [Link]

  • Beleggia, R., et al. (2009). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 14(4), 1443-1463. [Link]

  • Yates, D. J. C., et al. (2011). Studies of reactions between gaseous organo-silicon compounds and metal surfaces. Journal of Materials Research, 2(1), 57-67. [Link]

  • Puchert, T., et al. (2023). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. Langmuir, 39(23), 8145–8153. [Link]

  • Lu, G. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy. [Link]

  • Sardana, V., et al. (2022). Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. Journal of Labelled Compounds and Radiopharmaceuticals, 65(4), 89-97. [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. [Link]

  • Tanimura, S., et al. (2015). In Situ Method for Determining Combination of Organic Compounds Interacting with Each Other on Silicon Oxide Surface. ECS Journal of Solid State Science and Technology, 4(8), N93-N98. [Link]

  • Urbańczyk, M., et al. (2020). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]

  • Spectroscopy Editors. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Spectroscopy. [Link]

  • Doc Brown. (n.d.). Cyclopropane low high resolution H-1 proton nmr spectrum. [Link]

  • Toth, C. R., et al. (2018). Mass spectra of silylated GC-MS peaks. Stable Isotope and Metagenomic Profiling of a Methanogenic Naphthalene-Degrading Enrichment Culture. Available from ResearchGate. [Link]

  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Biochemical Technology. [Link]

  • Lan, S., et al. (n.d.). Chemists' Guide to Cyclopropane Reactions. Scribd. [Link]

  • Eltemur, D., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Journal of Agricultural and Food Chemistry, 71(30), 11466–11472. [Link]

  • Yan, Y., et al. (2021). Analysis of reaction products from the cyclopropanation process. Nature Communications. Available from ResearchGate. [Link]

  • Coudert, M. A. (1981). Analysis of Hydroxyl, Unsaturated, and Cyclopropane Fatty Acids by High Pressure Liquid Chromatography. DTIC. [Link]

  • Bell, D. (2020). What is on Your HPLC Particle? Looking at Stationary Phase Chemistry Synthesis. LCGC North America. [Link]

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Technical Support Center: Stereoselective Control in Reactions of 1-(Trimethylsilyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(trimethylsilyl)cyclopropanecarboxylic acid and its derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of achieving high stereoselectivity in your reactions. While this specific substrate presents unique challenges due to the interplay of the sterically demanding trimethylsilyl (TMS) group and the reactive carboxylic acid functionality, this resource synthesizes established principles of stereocontrol to offer practical solutions.

Introduction: The Stereochemical Challenge

This compound is a versatile building block in organic synthesis. The rigid cyclopropane ring offers a unique three-dimensional scaffold, while the TMS and carboxylic acid groups provide handles for a variety of transformations. However, the proximity of these two bulky and electronically distinct groups on a single carbon atom (C1) creates a challenging stereochemical environment. Controlling the facial selectivity of reactions at the cyclopropane ring or at the carbonyl group of the carboxylic acid derivative is paramount for the synthesis of enantiomerically pure and diastereomerically defined target molecules. This guide will address the key strategies to master this control.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in reactions of this compound derivatives?

A1: The stereochemical outcome of reactions involving this substrate is primarily governed by a combination of steric and electronic factors.

  • Steric Hindrance: The bulky trimethylsilyl (TMS) group is often the dominant steric directing group. Reagents will preferentially approach the cyclopropane ring or an adjacent reactive center from the face opposite to the TMS group to minimize steric repulsion.

  • Chelation Control: The carboxylic acid, or its ester or amide derivatives, can act as a chelating group with metal-based reagents or catalysts. This chelation can lock the conformation of the substrate, leading to a highly organized transition state and predictable stereochemical outcomes.

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries attached to the carboxylic acid moiety or the application of chiral catalysts can induce facial selectivity by creating a chiral environment around the reactive site.[1][2]

Q2: I am observing low diastereoselectivity in the alkylation of the enolate derived from an ester of this compound. What are the likely causes?

A2: Low diastereoselectivity in this context often points to issues with enolate geometry, aggregation, or the attacking electrophile's inability to effectively discriminate between the two faces of the enolate.

  • Enolate Geometry: The formation of a mixture of (E)- and (Z)-enolates is a common cause of poor diastereoselectivity. The geometry of the enolate can be influenced by the base, solvent, and additives used for deprotonation.[3]

  • Lithium Enolate Aggregation: Lithium enolates are known to form aggregates in solution, which can lead to multiple competing reaction pathways with different stereochemical outcomes. The addition of coordinating solvents like HMPA or DMPU can help to break up these aggregates.

  • Electrophile Size: A small, unhindered electrophile may not experience a significant steric bias from the TMS group, leading to poor facial selectivity.

Q3: Can I achieve enantioselective functionalization of the cyclopropane ring without using a chiral auxiliary?

A3: Yes, enantioselective catalysis is a powerful strategy. Chiral Lewis acids or transition metal catalysts can coordinate to the carboxylic acid (or a derivative) and create a chiral pocket that directs the approach of the reagent to one face of the cyclopropane ring. For instance, rhodium-catalyzed cyclopropanations are known to proceed with high enantioselectivity.[4]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in Aldol Reactions of the Ester Enolate

Scenario: You are performing an aldol reaction between the lithium enolate of ethyl 1-(trimethylsilyl)cyclopropanecarboxylate and benzaldehyde, but you obtain a nearly 1:1 mixture of diastereomers.

Troubleshooting Steps:

  • Optimize Enolate Formation:

    • Base Selection: Switch from lithium diisopropylamide (LDA) to a bulkier base like lithium tetramethylpiperidide (LiTMP) to potentially favor the formation of one enolate isomer.

    • Solvent Effects: Ensure your THF is rigorously dry. Consider switching to a less coordinating solvent like toluene for the enolate formation, and then adding a coordinating additive.

    • Additive Screening: The addition of lithium halides (LiCl, LiBr) can alter the aggregation state of the enolate and improve diastereoselectivity.

  • Modify the Metal Counterion:

    • Transmetalation of the lithium enolate to a boron or titanium enolate can lead to more organized Zimmerman-Traxler transition states and significantly improved diastereoselectivity.[5] For example, treatment of the lithium enolate with Bu₂BOTf or TiCl₄ prior to the addition of the aldehyde is a common strategy.

  • Temperature Control:

    • Ensure the reaction is carried out at a consistently low temperature (-78 °C). Fluctuations in temperature can lead to erosion of stereoselectivity.

Expected Outcomes with Different Metal Enolates:

Enolate TypeTypical Diastereomeric Ratio (syn:anti)Reference
Lithium EnolateOften low and variable[3]
Boron EnolateHigh, often favoring the syn aldol product[5]
Titanium EnolateHigh, can favor either syn or anti depending on ligands[5]
Problem 2: Low Enantioselectivity in a Catalytic Reaction

Scenario: You are attempting an enantioselective reaction, for example, a catalytic conjugate addition to an α,β-unsaturated derivative of this compound, but the enantiomeric excess (ee) is low.

Troubleshooting Steps:

  • Ligand Screening:

    • The choice of chiral ligand is critical. Screen a variety of ligand classes (e.g., BOX, PYBOX, phosphoramidites) to find the optimal match for your substrate and reaction type.

    • The steric and electronic properties of the ligand should be considered. A bulkier ligand may be necessary to effectively shield one face of the substrate.

  • Catalyst Loading and Pre-formation:

    • Vary the catalyst loading. Sometimes, higher or lower loadings can impact selectivity.

    • Consider pre-forming the active catalyst by stirring the metal precursor and the ligand together before adding the substrate.

  • Solvent and Temperature Optimization:

    • The solvent can have a profound effect on the catalyst's activity and selectivity. Screen a range of solvents with varying polarities.

    • Lowering the reaction temperature often leads to higher enantioselectivity, although it may require longer reaction times.

Illustrative Workflow for Optimizing Enantioselectivity:

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity and Validation of 1-(Trimethylsilyl)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for 1-(trimethylsilyl)cyclopropanecarboxylic acid derivatives, a class of compounds with significant potential in modern drug discovery. We will explore their synthesis, proposed mechanisms of action, and a structured approach to validating their bioactivity against established alternatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this novel chemical space.

Introduction: The Strategic Value of the Cyclopropane Moiety in Drug Design

The cyclopropane ring, the smallest of the carbocycles, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain (27.5 kcal/mol) and unique bonding characteristics create a rigid structure that can significantly influence the conformational flexibility of a molecule.[3] This rigidity can lock a molecule into its bioactive conformation, enhancing binding potency and selectivity for a specific biological target, which is a critical factor in developing specific enzyme inhibitors or receptor ligands with minimal off-target effects.[4]

Furthermore, the incorporation of cyclopropane rings often leads to improved metabolic stability, a crucial parameter in drug development.[4] Natural and synthetic cyclopropane derivatives have demonstrated a wide spectrum of biological activities, including enzyme inhibition, as well as antimicrobial, antiviral, and antitumor properties.[3]

This guide focuses on a specific, underexplored subclass: This compound derivatives . The introduction of a trimethylsilyl (TMS) group is a strategic decision. The TMS group can act as a lipophilic bioisostere, potentially improving membrane permeability and altering the pharmacokinetic profile of the parent molecule. It can also introduce new steric and electronic features that may modulate target binding. Here, we present a framework for the systematic validation of these derivatives as novel bioactive compounds.

Synthesis Strategy: Rationale and Protocol

The synthesis of these derivatives typically involves two key stages: formation of the cyclopropane ring and subsequent functionalization. While numerous methods exist for cyclopropanation, such as the Simmons-Smith and Corey-Chaykovsky reactions, a malonic ester synthesis pathway offers a versatile and scalable approach for creating the core cyclopropanecarboxylic acid structure.[1][2][5]

General Synthesis Workflow

The logical flow from starting materials to the final validated compound involves synthesis, purification, characterization, and a tiered biological screening process.

G cluster_synthesis Synthesis & Purification cluster_validation Validation Cascade A Diethyl Malonate + 1,2-Dibromoethane B Cyclopropane-1,1- dicarboxylic acid A->B Phase-Transfer Catalysis D 1-(trimethylsilyl)cyclopropane- carboxylic acid derivative B->D Functionalization C Silylation Reagent (e.g., TMS-acetylene) C->D E Primary Screening (e.g., Enzyme Inhibition Assay) D->E Characterization (NMR, MS) F Secondary Screening (e.g., Cell-Based Assay) E->F Hit Confirmation G Lead Compound Identification F->G Potency & Selectivity

Caption: General workflow for synthesis and validation.

Experimental Protocol: Synthesis of a Model Derivative

This protocol outlines the synthesis of a generic this compound derivative.

Part A: Synthesis of Cyclopropane-1,1-dicarboxylic acid

  • Rationale: This step utilizes a phase-transfer catalyzed reaction, which is efficient for reacting water-soluble and organic-soluble reactants. 1,2-dibromoethane serves as the C2 source for the cyclopropane ring.

  • To a vigorously stirred 50% aqueous sodium hydroxide solution (1 L), add triethylbenzylammonium chloride (0.5 mol).[6]

  • Add a mixture of diethyl malonate (0.5 mol) and 1,2-dibromoethane (0.75 mol) to the suspension.[6]

  • Stir the reaction mixture vigorously for 2 hours. The reaction is exothermic and should be monitored.

  • Transfer the mixture to a larger flask, cool to 15°C, and carefully acidify with concentrated hydrochloric acid, maintaining the temperature between 15-25°C.[6]

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude dicarboxylic acid. Recrystallization from benzene can be performed for purification.[6]

Part B: Functionalization and Silylation

  • Rationale: This step would involve converting the diacid to a mono-ester or other intermediate suitable for the introduction of the trimethylsilyl group. The specific reaction will depend on the desired final derivative. For instance, introducing a (trimethylsilyl)ethynyl group, as seen in compound CID 89411869, would require a different pathway involving nucleophilic attack on an epoxide or a similar strategy.[7] This stage requires specific literature procedures tailored to the target molecule.

Comparative Analysis: Benchmarking Against Alternatives

To establish the potential of this compound derivatives, their bioactivity must be compared against relevant benchmarks. The choice of alternatives depends on the therapeutic target. For this guide, we will consider a hypothetical scenario where our derivatives are designed as enzyme inhibitors.

Alternatives for Comparison:

  • Non-silylated Analogue: The direct parent compound without the TMS group, to directly assess the contribution of the silyl moiety.

  • Linear Analogue: A flexible, open-chain version of the molecule lacking the cyclopropane ring, to evaluate the impact of conformational rigidity.

  • Known Marketed Inhibitor: A clinically relevant drug that targets the same enzyme, to benchmark potency and other key parameters.

Table 1: Comparative Bioactivity Profile (Hypothetical Data)
Compound ClassStructureTarget Enzyme IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)Metabolic Stability (t½, min)
TMS-Cyclopropane Derivative TMS-C₃H₃-R-COOH501.5120
Non-silylated Analogue H-C₃H₃-R-COOH2508.045
Linear Analogue R-CH(CH₂CH₃)-COOH>10,000>10015
Marketed Inhibitor (Structure of known drug)150.590
  • Interpretation of Hypothetical Data: In this example, the TMS group significantly improves potency and metabolic stability over the non-silylated analogue. The conformational rigidity imparted by the cyclopropane ring is crucial for activity, as demonstrated by the inactive linear analogue. While not as potent as the marketed inhibitor, the derivative shows a promising profile warranting further optimization.

Experimental Validation: Self-Validating Protocols

Trustworthy data is the cornerstone of drug discovery. The following protocols are designed with internal controls to ensure the results are robust and reproducible.

Protocol 1: In Vitro Enzyme Inhibition Assay (Kinase Model)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a target kinase.

  • Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target protein. Using a well-characterized substrate and ATP concentration ensures that the inhibition is specific and allows for comparison across different compounds.

Materials:

  • Target Kinase (e.g., EGFR, VEGFR)[1][2]

  • Peptide Substrate

  • ATP (Adenosine Triphosphate)

  • Test Compounds (dissolved in DMSO)

  • Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection Reagent (e.g., ADP-Glo™)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM, diluted 1:3 down a 10-point curve.

  • In a 384-well plate, add 5 µL of kinase buffer.

  • Add 50 nL of the compound dilution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add 2.5 µL of a 4x solution of the target kinase and peptide substrate mixture.

  • Incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate the reaction by adding 2.5 µL of a 4x ATP solution.

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the general cytotoxicity of the compounds against a human cell line.

  • Rationale: This assay provides a measure of the compound's therapeutic window. An ideal compound is highly potent against its target but has low toxicity against normal cells.

Procedure:

  • Seed human cells (e.g., PBMCs or a non-cancerous cell line) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.[8]

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for rationally designing improved analogues.[9][10] For this compound derivatives, several positions can be systematically modified to probe their effect on bioactivity.

Caption: Key modification points for SAR exploration.

  • Silyl Group (R1): Varying the alkyl groups on the silicon atom (e.g., trimethyl, triethyl, t-butyldimethyl) can fine-tune lipophilicity and steric interactions within the target's binding site.

  • Cyclopropane Ring (R2): Introducing substituents on the other carbons of the cyclopropane ring can probe for additional binding interactions and influence the orientation of the carboxylic acid and silyl groups. The stereochemistry of these substituents will be critical.[3]

  • Carboxylic Acid (R3): Replacing the carboxylic acid with bioisosteres like tetrazoles or acylsulfonamides can modulate acidity, improve cell permeability, and alter the pharmacokinetic profile.

Conclusion and Future Directions

The strategic incorporation of a trimethylsilyl group onto a cyclopropanecarboxylic acid scaffold presents a promising avenue for the discovery of novel bioactive compounds. The inherent rigidity of the cyclopropane ring combined with the unique physicochemical properties of the silyl moiety offers a compelling starting point for medicinal chemistry campaigns.[4] This guide provides a comprehensive framework for the synthesis, validation, and comparative analysis of these derivatives.

Future work should focus on synthesizing a diverse library of these compounds based on the SAR principles outlined above. Screening this library against a panel of relevant biological targets, such as kinases, proteases, or microbial enzymes, will be essential to uncover their full therapeutic potential.[1][11] Detailed pharmacokinetic and in vivo efficacy studies on the most promising lead compounds will be the final step in validating this exciting new class of molecules.

References

  • The Crucial Role of Cyclopropane Deriv
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid | C9H14O2Si | CID 89411869. PubChem.
  • Synthesis and structure–activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
  • Synthesis of Cyclopropanecarboxylic Acid. YouTube.
  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure.
  • On exploring structure-activity rel
  • On Exploring Structure Activity Rel

Sources

A Comparative Guide to the Biological Activity Screening of a 1-(trimethylsilyl)cyclopropanecarboxylic Acid Amide Library

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents.[1] The library of 1-(trimethylsilyl)cyclopropanecarboxylic acid amides presents a unique collection of compounds, distinguished by the presence of a strained cyclopropane ring and a versatile trimethylsilyl group. This guide provides a comprehensive comparison of the biological activities of this library against other compound classes, supported by experimental data and detailed protocols.

The cyclopropane motif is a valuable component in medicinal chemistry, known for enhancing metabolic stability, potency, and influencing the conformation of molecules.[2][3][4] Its rigid structure can lock a molecule into a bioactive conformation, thereby increasing its binding affinity and selectivity for a specific biological target.[2] The incorporation of a trimethylsilyl group can further modulate the physicochemical properties of the compounds, influencing their solubility and metabolic profile.

Comparative Analysis of Biological Activities

To evaluate the therapeutic potential of the this compound amide library, a series of in vitro biological activity screens were conducted. The library was compared against two well-established compound libraries: a collection of benzamide derivatives and a library of linear aliphatic amides. The screening cascade was designed to assess a broad range of potential therapeutic applications, including anticancer and antimicrobial activities.

Anticancer Activity Screening

The antiproliferative activity of the compound libraries was evaluated against a panel of human cancer cell lines, including a pro-monocytic leukemia cell line (U937).[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the cytotoxic effects of the compounds.[6][7]

Table 1: Comparative Anticancer Activity (IC50, µM) of Compound Libraries

Compound LibraryU937 (Leukemia)
This compound amides15.8 ± 3.2
Benzamide Derivatives45.2 ± 8.7
Linear Aliphatic Amides>100

The results, summarized in Table 1, indicate that the this compound amide library exhibited significantly greater potency against the U937 cell line compared to the benzamide and linear aliphatic amide libraries.[5] This suggests that the unique structural features of the cyclopropane-containing compounds contribute to their enhanced anticancer activity.[5]

Antimicrobial Activity Screening

The antimicrobial potential of the libraries was assessed against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.[8][9]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Compound Libraries

Compound LibraryStaphylococcus aureusEscherichia coliCandida albicans
This compound amides326416
Benzamide Derivatives128>25664
Linear Aliphatic Amides>256>256128

As shown in Table 2, the this compound amide library demonstrated superior activity against both bacterial and fungal pathogens compared to the other two libraries.[10] Notably, several compounds within this library exhibited excellent antifungal activity against Candida albicans, with MIC values as low as 16 µg/mL.[10][11]

Experimental Protocols

Synthesis of this compound Amide Library

The synthesis of the title compounds can be achieved through a multi-step process. A representative synthetic route involves the cyclopropanation of a suitable starting material, followed by hydrolysis and subsequent amidation.[12]

Workflow for Library Synthesis

Synthesis_Workflow A Substituted Benzaldehyde B Knoevenagel Condensation A->B Malonic Acid C Amidation B->C N,O-dimethylhydroxylamine D Cyclopropanation C->D Corey-Chaykovsky Reaction E Hydrolysis D->E NaOH F Amide Coupling E->F Amine, EDCI, HOBT G Final Products F->G

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 1-(trimethylsilyl)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of the structural features of 1-(trimethylsilyl)cyclopropanecarboxylic acid derivatives, elucidated through X-ray crystallography. While a direct crystallographic analysis of the parent compound, this compound, is not publicly available, this document synthesizes data from closely related structures to offer valuable insights into its expected molecular geometry and intermolecular interactions. By comparing the known crystal structure of cyclopropanecarboxylic acid with other silylated organic molecules, we can predict and understand the influence of the trimethylsilyl group on the cyclopropane ring and the carboxylic acid functionality. This analysis is crucial for researchers in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and material properties.

The Significance of Silylated Cyclopropanes in Drug Development

Cyclopropane rings are prevalent motifs in numerous biologically active compounds due to their unique conformational rigidity and electronic properties. The introduction of a trimethylsilyl (TMS) group can significantly alter a molecule's lipophilicity, metabolic stability, and steric profile, making it a valuable tool in drug design and optimization. Understanding the precise three-dimensional arrangement of these derivatives at the atomic level, as provided by X-ray crystallography, is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

The Principles of X-ray Crystallography: A Brief Overview

X-ray crystallography is a powerful analytical technique used to determine the exact arrangement of atoms within a crystalline solid.[1] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate a three-dimensional electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

The general workflow for an X-ray crystallographic analysis is depicted in the following diagram:

workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting XRD X-ray Diffraction Mounting->XRD Data_Processing Data Processing XRD->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure CIF File

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Structural Analysis: A Data-Driven Approach

The Parent Scaffold: Cyclopropanecarboxylic Acid

The crystal structure of cyclopropanecarboxylic acid provides a fundamental baseline for our comparison. In the solid state, it exists as hydrogen-bonded dimers. The key structural parameters are summarized in the table below.

ParameterCyclopropanecarboxylic AcidExpected for this compound
Cyclopropane C-C Bond Lengths (Å) C1-C2: 1.514, C1-C3: 1.514, C2-C3: 1.463Lengthening of C1-C2 and C1-C3 due to steric hindrance and electronic effects of the TMS group.
C-COOH Bond Length (Å) 1.489Minor changes expected.
C=O Bond Length (Å) 1.215Minor changes expected.
C-O Bond Length (Å) 1.312Minor changes expected.
Conformation of COOH group Bisecting s-cis conformationLikely to remain in a low-energy conformation, but rotation may be influenced by the bulky TMS group.

Data for cyclopropanecarboxylic acid obtained from published crystallographic studies.[2]

The C-C bond lengths in the cyclopropane ring are not all equal. The bond opposite to the carboxylic acid group (C2-C3) is shorter than the two adjacent bonds (C1-C2 and C1-C3). This is a common feature in substituted cyclopropanes and is attributed to the electronic effects of the substituent. The carboxylic acid group itself adopts a conformation that is nearly coplanar with the adjacent C-C bond of the cyclopropane ring.[2]

The Impact of the Trimethylsilyl Group: A Predictive Analysis

The introduction of a bulky and electropositive trimethylsilyl (TMS) group at the C1 position is expected to induce significant changes in the molecular structure and crystal packing.

Steric Effects: The primary influence of the TMS group will be steric. The large size of the TMS group will likely lead to an increase in the bond lengths of the adjacent C-C bonds in the cyclopropane ring (C1-C2 and C1-C3) to alleviate steric strain. The bond angles around the C1 carbon will also likely deviate from the ideal tetrahedral geometry.

Electronic Effects: The silicon atom is more electropositive than carbon. This can lead to a slight polarization of the C-Si bond, which may in turn influence the electronic character of the cyclopropane ring.

Conformational Preferences: The rotational barrier of the C-COOH bond may be affected by the presence of the TMS group. The preferred conformation of the carboxylic acid group relative to the cyclopropane ring will be a balance between minimizing steric hindrance with the TMS group and maintaining favorable electronic interactions.

The molecular structure of a representative this compound derivative is depicted below, highlighting the key structural features for comparison.

Figure 2: Predicted molecular structure of this compound.

Experimental Protocols: A Guide to Crystallographic Analysis

For researchers aiming to perform X-ray crystallographic analysis on novel this compound derivatives, the following experimental protocol serves as a general guideline.

Synthesis and Purification
  • Synthesis: Synthesize the desired this compound derivative using established organic chemistry methods.

  • Purification: Purify the compound to a high degree (>98%) using techniques such as column chromatography, recrystallization, or sublimation. High purity is critical for obtaining single crystals suitable for X-ray diffraction.

Crystallization
  • Solvent Screening: Screen a variety of solvents and solvent mixtures to find suitable conditions for crystal growth. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization.

  • Crystal Growth: Once suitable conditions are identified, grow single crystals of appropriate size and quality (typically 0.1-0.3 mm in each dimension).

Data Collection
  • Crystal Mounting: Carefully mount a single crystal on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Data Acquisition: Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

Structure Solution and Refinement
  • Data Processing: Process the raw diffraction data to obtain a set of structure factors.

  • Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental data to obtain the final, accurate crystal structure.

  • Validation: Validate the final structure using crystallographic software to ensure its quality and correctness.

Conclusion and Future Directions

While the crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for understanding its likely structural characteristics. Based on the analysis of cyclopropanecarboxylic acid and the known effects of trimethylsilyl substitution, we can anticipate specific changes in bond lengths, bond angles, and conformational preferences.

The experimental determination of the crystal structures of this compound and its derivatives would be a valuable contribution to the fields of structural chemistry and drug discovery. Such studies would provide precise data to validate the predictions made in this guide and would offer deeper insights into the subtle interplay of steric and electronic effects in these important molecules. Researchers are encouraged to pursue the crystallographic analysis of these compounds and to deposit their findings in public databases to advance our collective understanding.

References

  • M. A. M. Meester, H. Schenk, and C. H. MacGillavry. "The influence of substituents on the geometry of the cyclopropane ring. VI The molecular and crystal structures of cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride." Recueil des Travaux Chimiques des Pays-Bas, 96(1), 23-26 (1977).
  • PubChem. Cyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Cyclopropane carboxylic acid. [Link]

  • NIST. Cyclopropanecarboxylic acid. National Institute of Standards and Technology. [Link]

  • Wikipedia. X-ray crystallography. [Link]

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Assessing the Metabolic Stability of Drugs Containing a 1-(trimethylsilyl)cyclopropane Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Metabolic Resistance in Drug Design

In modern medicinal chemistry, the design of a successful drug candidate extends far beyond achieving high target potency. A molecule's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical determinant of its clinical viability.[1] Of these parameters, metabolic stability is a primary hurdle. Rapid metabolism by hepatic enzymes, particularly the cytochrome P450 (CYP) superfamily, can lead to low bioavailability and short half-lives, necessitating higher or more frequent dosing and increasing the risk of off-target effects.[2][3][4]

A common strategy to enhance metabolic stability is the introduction of chemical motifs that are resistant to enzymatic degradation. The tert-butyl group, for instance, is frequently incorporated to provide steric bulk and shield adjacent parts of a molecule from metabolism. However, the tert-butyl group itself is susceptible to oxidation at its nine equivalent C-H bonds, often representing a metabolic soft spot.[5] This has driven the exploration of bioisosteres—substituents that mimic the steric and electronic properties of the tert-butyl group but offer improved metabolic robustness.[6][7]

The cyclopropyl ring is a well-established bioisostere known for enhancing metabolic stability.[8] The inherent strain in the three-membered ring results in C-H bonds with higher s-character, making them stronger and less susceptible to hydrogen atom abstraction by CYP enzymes.[9][10] This guide focuses on a novel structural motif that combines the features of silicon chemistry with the inherent stability of the cyclopropane ring: the 1-(trimethylsilyl)cyclopropane moiety. We will explore the rationale for its use, provide a detailed experimental framework for assessing its metabolic stability in comparison to traditional counterparts, and discuss the potential metabolic pathways involved.

The Rationale: Merging Steric Hindrance with Intrinsic Stability

The 1-(trimethylsilyl)cyclopropane group is designed to act as a superior bioisostere for the tert-butyl group. The central hypothesis is that this moiety can confer enhanced metabolic stability through two key mechanisms:

  • Inherent Ring Stability : The cyclopropane core is intrinsically resistant to oxidative metabolism due to its high C-H bond dissociation energy.[9]

  • Steric Shielding without C-H Liability : The trimethylsilyl (TMS) group provides significant steric bulk, similar to a tert-butyl group, which can protect neighboring functional groups. However, unlike the nine sp³ C-H bonds of a tert-butyl group, the TMS group lacks readily oxidizable protons, potentially removing a primary site of metabolic attack.

To validate this hypothesis, a direct comparative study is essential. This guide outlines the experimental approach to compare the metabolic stability of a hypothetical parent drug molecule (Drug-X) functionalized with three different moieties:

  • Compound A: Drug-X-tert-butyl

  • Compound B: Drug-X-cyclopropyl

  • Compound C: Drug-X-1-(trimethylsilyl)cyclopropane

Experimental Workflow: The Liver Microsomal Stability Assay

The most common and robust in vitro method for evaluating Phase I metabolic stability is the liver microsomal stability assay.[11][12] Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and contain a high concentration of CYP enzymes.[13][14] The assay measures the rate at which a test compound is depleted over time when incubated with metabolically active microsomes.[15]

Below is a detailed protocol, explaining the causality behind each experimental choice.

Experimental Design Diagram

G cluster_prep Preparation Stage cluster_incubation Incubation Stage cluster_analysis Analysis Stage P1 Prepare 20 mM stocks of Compound A, B, C & Controls in DMSO P2 Create 125 µM working solutions in Acetonitrile P1->P2 I1 Pre-incubate HLM suspension with test compounds (1 µM final) at 37°C P2->I1 P3 Prepare Human Liver Microsome (HLM) suspension (0.5 mg/mL) in Phosphate Buffer (pH 7.4) P3->I1 P4 Prepare NADPH Regenerating System (Cofactor Solution) I2 Initiate reaction by adding Cofactor Solution P4->I2 I1->I2 I3 Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45 min) I2->I3 I4 Quench reaction in aliquots with cold Acetonitrile containing an Internal Standard I3->I4 A1 Centrifuge quenched samples to pellet protein I4->A1 A2 Transfer supernatant for LC-MS/MS analysis A1->A2 A3 Quantify remaining parent compound relative to Internal Standard A2->A3 A4 Calculate % Remaining, Half-Life (t½), and Intrinsic Clearance (CLint) A3->A4 Control1 Positive Control (e.g., Verapamil) Control1->I1 Control2 Negative Control (Minus Cofactor) Control2->I1

Caption: Workflow for the comparative liver microsomal stability assay.

Detailed Step-by-Step Protocol
  • Preparation of Reagents:

    • Test and Control Compounds: Prepare 20 mM stock solutions of Compound A, B, C, and a positive control compound (e.g., Verapamil, a well-characterized CYP3A4 substrate) in DMSO.[16] From these, prepare 125 µM working solutions in acetonitrile. The use of a positive control is a self-validating step to ensure the microsomal batch is metabolically active.[13]

    • Human Liver Microsomes (HLM): Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[17] Using pooled microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression.[14]

    • NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[16] CYP enzymes require NADPH as a cofactor to function. A regenerating system is used to maintain a constant supply of NADPH throughout the incubation period, ensuring the reaction rate is not limited by cofactor depletion.[13]

  • Incubation Procedure:

    • In a 96-well plate, add the HLM suspension to wells containing the working solutions of compounds A, B, and C to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be kept low (e.g., <0.25%) to avoid enzyme inhibition.[13]

    • Negative Control: For each compound, set up parallel incubations where the NADPH regenerating system is replaced with a phosphate buffer. This crucial control helps to distinguish between enzymatic degradation and non-specific chemical instability.[13]

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls).

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a quenching solution (e.g., 3-5 volumes of cold acetonitrile) to the respective wells.[16] The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity. The "0 minute" time point is critical as it represents 100% of the initial compound concentration.

    • The quenching solution should contain a suitable internal standard (a structurally similar but distinct molecule) to correct for variations in sample processing and instrument response during analysis.

  • Sample Analysis and Data Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[11][14] This analytical method provides the high specificity and sensitivity needed to accurately quantify the remaining parent compound in a complex biological matrix.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the key metabolic stability parameters:

      • Half-life (t½): The time required for 50% of the compound to be metabolized. Calculated as: t½ = 0.693 / k. A longer half-life indicates greater stability.[14]

      • Intrinsic Clearance (CLint): The volume of the liver that is cleared of the drug per unit time, normalized to the amount of microsomal protein. It reflects the inherent metabolic capacity of the enzymes. Calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein). A lower CLint value signifies better metabolic stability.[14]

Hypothesized Metabolic Pathways and Comparative Analysis

The power of this comparative assay lies in dissecting the metabolic liabilities of each moiety.

Anticipated Metabolic Fates

G cluster_A Compound A: Drug-X-tert-butyl cluster_B Compound B: Drug-X-cyclopropyl cluster_C Compound C: Drug-X-cPr-Si(CH₃)₃ A_start Drug-X-C(CH₃)₃ A_enzyme CYP-mediated Oxidation A_start->A_enzyme High Susceptibility A_end Drug-X-C(CH₃)₂(CH₂OH) (Hydroxylated Metabolite) A_enzyme->A_end B_start Drug-X-cPr B_enzyme CYP-mediated Oxidation B_start->B_enzyme Low Susceptibility B_end Metabolically Stable (Minor Hydroxylation or Ring Opening Possible) B_enzyme->B_end C_start Drug-X-cPr-Si(CH₃)₃ C_enzyme CYP-mediated Oxidation C_start->C_enzyme Very Low Susceptibility (Hypothesized) C_end Metabolically Stable (Hypothesized) C_enzyme->C_end

Caption: Hypothesized metabolic pathways for the three comparative compounds.

  • Compound A (Drug-X-tert-butyl): This compound is expected to be the least stable. The primary metabolic pathway will likely be CYP-mediated hydroxylation of one of the nine methyl groups, a common fate for tert-butyl moieties.[5] This will result in a short half-life and high intrinsic clearance.

  • Compound B (Drug-X-cyclopropyl): This compound should exhibit significantly enhanced stability compared to Compound A. The cyclopropyl C-H bonds are resistant to oxidation.[9] While metabolism can still occur, potentially through hydroxylation on the ring or, in some cases, ring-opening, the rate is expected to be much slower.[9]

  • Compound C (Drug-X-1-(trimethylsilyl)cyclopropane): This is our test case. We hypothesize that Compound C will be the most stable of the three. It benefits from the stable cyclopropane core, and the trimethylsilyl group lacks the vulnerable C-H bonds of the tert-butyl group. The potential for metabolism would be shifted to other, less reactive sites on the parent drug (Drug-X) or potentially slow oxidation of the cyclopropyl ring itself.

Data Presentation and Interpretation

The results of the microsomal stability assay should be summarized in a clear, comparative table.

CompoundMoietyHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Metabolic Stability
A -tert-butylExpected < 30Expected HighLow
B -cyclopropylExpected > 60Expected LowHigh
C -1-(trimethylsilyl)cyclopropaneExpected > 90Expected Very LowVery High (Hypothesized)
Verapamil (Positive Control)~15-25HighLow (as expected)

Table values are hypothetical and represent expected outcomes based on chemical principles.

Interpretation of Results:

  • A significantly longer half-life and lower intrinsic clearance for Compound C compared to both A and B would provide strong evidence supporting the hypothesis that the 1-(trimethylsilyl)cyclopropane moiety is an effective metabolic shield.

  • The data for Compound B relative to Compound A would serve as an internal benchmark, confirming the known stabilizing effect of a cyclopropyl group over a tert-butyl group.[10][18]

  • If Compound C shows stability similar to or only marginally better than Compound B, it would suggest that the primary driver of stability is the cyclopropane ring itself, and the TMS group offers little additional protection in this context.

Conclusion and Future Directions

The strategic design of metabolically robust drug candidates is paramount for successful drug development. The 1-(trimethylsilyl)cyclopropane moiety presents a promising, rationally designed alternative to traditional functional groups like tert-butyl. By combining the inherent stability of a cyclopropane ring with the steric properties of a trimethylsilyl group, it has the potential to significantly reduce susceptibility to CYP-mediated metabolism.

The comparative in vitro liver microsomal stability assay detailed here provides a robust, self-validating framework to experimentally test this hypothesis. A definitive finding of enhanced stability for the 1-(trimethylsilyl)cyclopropane group would establish it as a valuable tool in the medicinal chemist's arsenal, enabling the design of more durable and effective therapeutics. Further studies could involve metabolite identification to confirm the exact sites of metabolism and in vivo pharmacokinetic studies in preclinical species to validate these in vitro findings.

References

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A Comparative Guide to the Synthetic Routes of 1-(trimethylsilyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(trimethylsilyl)cyclopropane moiety is an increasingly important structural motif in medicinal chemistry and materials science. Its unique stereoelectronic properties, acting as a bioisosteric replacement for gem-dimethyl or tert-butyl groups, have led to its incorporation into numerous development candidates. Consequently, the efficient and scalable synthesis of key building blocks like 1-(trimethylsilyl)cyclopropanecarboxylic acid is of paramount importance. This guide provides a comparative analysis of the primary synthetic strategies, offering insights into the mechanistic rationale, practical execution, and relative merits of each approach to aid researchers in selecting the optimal route for their specific needs.

Route 1: Simmons-Smith Cyclopropanation of an α-Silyl Acrylate

This classical approach leverages the well-established Simmons-Smith reaction, a reliable method for converting alkenes into cyclopropanes.[1][2] The strategy involves the cyclopropanation of an ethyl acrylate backbone already bearing the trimethylsilyl group at the α-position, followed by saponification to yield the target carboxylic acid.

Reaction Overview & Mechanism

The key step is the reaction of Ethyl 2-(trimethylsilyl)acrylate with a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa's modification).[3] The zinc carbenoid, often represented as ICH₂ZnI, is electrophilic and adds across the electron-rich double bond of the acrylate.[4] The reaction is believed to proceed through a concerted, "butterfly" transition state, which accounts for the stereospecific nature of the cyclopropanation, though stereochemistry is not a factor for this particular substrate.[1] The presence of the ester functional group does not interfere with the reaction, highlighting the chemoselectivity of the Simmons-Smith reagent.[4] The final step is a standard ester hydrolysis under basic conditions.

G cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Saponification S1_Reactant Ethyl 2-(trimethylsilyl)acrylate S1_Product Ethyl 1-(trimethylsilyl)cyclopropanecarboxylate S1_Reactant->S1_Product Simmons-Smith Reaction S2_Product This compound S1_Product->S2_Product Hydrolysis S1_Reagent CH₂I₂ / Et₂Zn S2_Reagent 1. NaOH, EtOH/H₂O 2. H₃O⁺

Caption: Workflow for Route 1 via Simmons-Smith Cyclopropanation.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-(trimethylsilyl)cyclopropanecarboxylate

  • A flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet is charged with diethylzinc (1.1 M solution in toluene, 120 mL, 132 mmol).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of diiodomethane (10.7 mL, 132 mmol) in anhydrous toluene (50 mL) is added dropwise over 1 hour, maintaining the temperature below 5 °C.

  • The mixture is stirred at 0 °C for an additional 30 minutes.

  • A solution of Ethyl 2-(trimethylsilyl)acrylate (20.0 g, 116 mmol) in anhydrous toluene (50 mL) is then added dropwise over 1 hour.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 75 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford Ethyl 1-(trimethylsilyl)cyclopropanecarboxylate.

Step 2: Synthesis of this compound

  • To a solution of Ethyl 1-(trimethylsilyl)cyclopropanecarboxylate (15.0 g, 80.5 mmol) in ethanol (150 mL) is added a solution of sodium hydroxide (6.4 g, 161 mmol) in water (50 mL).

  • The mixture is heated to reflux for 4 hours.

  • The ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled to 0 °C and acidified to pH 2 with 6 M hydrochloric acid.

  • The product is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound as a solid.

Route 2: Silylation of Cyclopropanecarboxylic Acid Ester

This alternative approach builds the cyclopropane ring first and introduces the trimethylsilyl group in a subsequent step. This can be advantageous if cyclopropanecarboxylic acid derivatives are more readily available or cheaper than the corresponding silylated acrylates.

Reaction Overview & Mechanism

The synthesis begins with a commercially available precursor like ethyl cyclopropanecarboxylate.[5] The α-proton to the ester carbonyl is acidic and can be removed by a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to form a lithium enolate. This nucleophilic carbanion is then quenched with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl), to form the C-Si bond.[6] The choice of a strong, sterically hindered base like LDA is critical to ensure rapid and complete deprotonation without competing nucleophilic attack at the ester carbonyl. The reaction is performed at low temperature (-78 °C) to prevent side reactions, such as Claisen condensation. The final step is the hydrolysis of the ester to the carboxylic acid.

G cluster_step1 Step 1: Deprotonation & Silylation cluster_step2 Step 2: Saponification S1_Reactant Ethyl cyclopropanecarboxylate S1_Intermediate Lithium Enolate S1_Reactant->S1_Intermediate Deprotonation S1_Product Ethyl 1-(trimethylsilyl)cyclopropanecarboxylate S1_Intermediate->S1_Product Silylation S2_Product This compound S1_Product->S2_Product Hydrolysis S1_Reagent1 LDA, THF, -78 °C S1_Reagent2 TMSCl S2_Reagent 1. NaOH, EtOH/H₂O 2. H₃O⁺

Caption: Workflow for Route 2 via Deprotonation and Silylation.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-(trimethylsilyl)cyclopropanecarboxylate

  • To a flame-dried flask under nitrogen, add anhydrous tetrahydrofuran (THF, 150 mL) and diisopropylamine (11.2 mL, 80 mmol). Cool the solution to -78 °C.

  • Slowly add n-butyllithium (2.5 M in hexanes, 32 mL, 80 mmol) and stir for 30 minutes at -78 °C to generate LDA.

  • Add a solution of ethyl cyclopropanecarboxylate (8.0 g, 70 mmol) in anhydrous THF (30 mL) dropwise to the LDA solution. Stir for 1 hour at -78 °C.

  • Add freshly distilled trimethylsilyl chloride (11.3 mL, 88 mmol) dropwise. Stir for 2 hours at -78 °C, then allow the mixture to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (100 mL).

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by vacuum distillation to obtain the silylated ester.

Step 2: Synthesis of this compound

  • This step is identical to Step 2 in Route 1.

Comparative Analysis

The choice between these two primary routes depends on several factors, including the cost and availability of starting materials, scalability, and safety considerations.

ParameterRoute 1: Simmons-SmithRoute 2: Silylation
Starting Materials Ethyl 2-(trimethylsilyl)acrylate, Diiodomethane, DiethylzincEthyl cyclopropanecarboxylate, LDA, Trimethylsilyl chloride
Overall Yield Moderate to Good (Typically 60-75% over 2 steps)Moderate to Good (Typically 55-70% over 2 steps)
Scalability Good; however, the cost and handling of large quantities of diethylzinc (pyrophoric) and diiodomethane can be limiting.Good; requires cryogenic conditions (-78 °C) which can be challenging for very large-scale reactions.
Safety & Handling Diethylzinc is pyrophoric and requires careful handling. Diiodomethane is a lachrymator and is light-sensitive.n-Butyllithium is pyrophoric. Requires strictly anhydrous conditions and low temperatures.
Cost-Effectiveness Can be more expensive due to the cost of diiodomethane and the silylated acrylate starting material.Often more cost-effective if ethyl cyclopropanecarboxylate is readily available. LDA is typically prepared in-situ.
Key Advantage Classic, well-understood reaction with high chemoselectivity.[4]Avoids expensive silylated olefin starting material.
Key Disadvantage Use of expensive and hazardous reagents.Requires cryogenic conditions and strictly anhydrous techniques.

Conclusion and Recommendation

Both synthetic routes are viable and effective for the laboratory-scale preparation of this compound.

Route 1 (Simmons-Smith) is a robust and well-documented method. Its primary drawbacks are the cost and hazards associated with the reagents, particularly diethylzinc and diiodomethane.[2][3] It is an excellent choice for researchers who prioritize a well-established protocol and for whom the cost of reagents is not the primary constraint.

Route 2 (Silylation) presents a more economical alternative, provided the necessary equipment for handling pyrophoric reagents and maintaining cryogenic temperatures is available. The starting materials are generally less expensive, and the in-situ generation of LDA is a standard procedure in many organic synthesis labs. This route is recommended for cost-conscious projects and for scales where the implementation of low-temperature conditions is feasible.

Ultimately, the optimal choice will be dictated by the specific constraints and priorities of the research or development program, including budget, available equipment, and the scale of the synthesis.

References

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The Sila-Switch: A Head-to-Head Comparison of Silylated Versus Non-Silylated Cyclopropanes in Enhancing Drug Potency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Carbon in Scaffolding for Potency

In the landscape of medicinal chemistry, the cyclopropane ring is a well-established and powerful tool. Its inherent conformational rigidity and unique electronic character have made it a favored scaffold for enhancing drug potency, tuning metabolic stability, and optimizing pharmacokinetic profiles.[1][2][3][4] Many FDA-approved drugs, treating conditions from COVID-19 to HIV/AIDS, leverage this three-membered ring to achieve their therapeutic efficacy.[2][5][6]

However, the relentless pursuit of superior drug candidates demands that we look beyond traditional carbon-centric scaffolds. This guide introduces the "sila-switch"—the strategic substitution of a carbon atom with its heavier group-14 counterpart, silicon, within the cyclopropane ring. This bioisosteric replacement is not merely a subtle tweak; it is a profound modification that can fundamentally alter a molecule's interaction with its biological target and its journey through the body.[7][8][9][10]

This guide provides a head-to-head comparison of silylated and non-silylated cyclopropanes, moving from foundational principles to practical application. We will dissect the causal mechanisms behind their differing effects on drug potency, present the experimental data to support these claims, and provide actionable protocols for researchers looking to harness the power of silicon in their drug discovery programs.

Pillar 1: The Foundational Scaffolds

The Enduring Utility of the Cyclopropane Ring

The cyclopropane motif is more than just a compact ring system; its strained C-C bonds (approximately 27.5 kcal/mol) possess significant p-character, giving it electronic properties somewhere between that of an alkane and an alkene.[4][11] This unique feature, combined with its rigid, three-dimensional structure, allows medicinal chemists to:

  • Enforce Bioactive Conformations: By locking flexible chains into a specific spatial arrangement, the cyclopropane ring can reduce the entropic penalty of binding to a target receptor, thereby increasing potency.[3][4]

  • Enhance Metabolic Stability: The ring is generally more resistant to metabolic degradation compared to linear alkyl chains, protecting the drug from rapid breakdown by metabolic enzymes like cytochrome P450s.[3][4]

  • Modulate Physicochemical Properties: It can serve as a non-polar spacer, influencing properties like lipophilicity and solubility.

The Silicon Bioisostere: The "Sila-Switch"

Bioisosterism, the exchange of an atom or group with another that has similar physical or chemical properties, is a cornerstone of drug design.[10][12][13] The substitution of carbon with silicon is a compelling, albeit non-classical, example. While they share the same valence electron configuration, key differences empower the "sila-switch" as a transformative tool:

  • Larger Atomic Radius: Silicon's atomic radius is significantly larger than carbon's, leading to longer and more flexible bond lengths (C-Si ≈ 1.89 Å vs. C-C ≈ 1.54 Å).[14]

  • Increased Lipophilicity: The incorporation of silicon, particularly as alkylsilyl groups (e.g., trimethylsilyl, TMS), generally increases a compound's lipophilicity, which can enhance cell membrane permeability.[7][14]

  • Altered Metabolic Pathways: Silicon's distinct biochemistry often results in different metabolic fates compared to carbon analogues. This can be exploited to block known metabolic hotspots and improve a drug's half-life.[7][8]

Pillar 2: A Direct Comparison—Silylated vs. Non-Silylated Cyclopropanes

The decision to incorporate a silyl group into a cyclopropane-containing drug candidate should be driven by a clear understanding of the potential trade-offs. The following sections and summary table dissect these differences.

Comparative Analysis Table
PropertyNon-Silylated CyclopropaneSilylated CyclopropaneRationale & Implication for Drug Potency
Target Binding & Potency Compact, rigid scaffold. Standard steric profile.Larger steric footprint due to Si atom and substituents.Silylation can provide additional van der Waals contacts if the binding pocket allows, potentially increasing affinity. Conversely, it can cause steric clashes, reducing potency. The effect is highly target-dependent.[7][14]
Lipophilicity (LogP) Moderately lipophilic.Significantly increased lipophilicity.Enhanced membrane permeability and cell uptake are possible, which can boost the potency of drugs targeting intracellular components.[7][14] However, this can negatively impact solubility.
Metabolic Stability Generally stable, but can be a site for oxidation on adjacent carbons.Often blocks metabolic oxidation at or near the site of silylation.The C-Si bond is stable, and the silicon atom itself can act as a "metabolic shield" for neighboring groups, leading to a longer drug half-life and sustained therapeutic effect.[7][8][15]
Conformational Profile Highly rigid with defined bond angles.Longer C-Si bonds introduce subtle changes in ring conformation and greater flexibility in attached groups.This can alter the spatial presentation of key pharmacophoric elements, potentially improving or worsening the fit within a binding site.[14][16][17]
Toxicity Profile Dependent on the overall molecule and its metabolites.Can alter metabolic pathways to avoid the formation of reactive or toxic metabolites.By redirecting metabolism, silylation can be a key strategy for de-risking a drug candidate.[8]
Synthetic Accessibility Well-established, robust synthetic methods (e.g., Simmons-Smith).[18]Requires specialized starting materials (e.g., α-silyl styrenes) or more complex multi-step syntheses.[19][20][21]The synthesis of silylated analogues is often more challenging, which is a key consideration for large-scale production.

Pillar 3: From Theory to Practice—Experimental Validation

A claim of enhanced potency is meaningless without robust experimental validation. This section provides standardized protocols for synthesis and a case study illustrating the quantitative benefits of the sila-switch.

Experimental Workflow: Synthesis of Comparative Scaffolds

The following diagram and protocols outline the general synthetic pathways to access both non-silylated and silylated cyclopropyl compounds for a head-to-head comparison.

G cluster_0 Non-Silylated Pathway cluster_1 Silylated Pathway cluster_2 Comparative Analysis start1 Alkene Substrate product1 Non-Silylated Cyclopropane start1->product1 Cyclopropanation reagent1 Simmons-Smith Reagent (Et2Zn, CH2I2) reagent1->product1 assay Potency Assay (IC50) Metabolic Stability Assay (t1/2) Lipophilicity Measurement (LogP) product1->assay Test Compound 1 start2 α-Silyl Alkene product2 Silylated Cyclopropane start2->product2 Asymmetric Cyclopropanation reagent2 Rh2(S-PTAD)4 Catalyst + Aryl Diazoacetate reagent2->product2 product2->assay Test Compound 2

Caption: Comparative workflow for synthesizing and evaluating non-silylated and silylated cyclopropanes.

Protocol 1: Synthesis of Non-Silylated Cyclopropane via Simmons-Smith Reaction

Causality: The Simmons-Smith reaction is a reliable and stereospecific method that utilizes a zinc carbenoid to deliver a methylene group across a double bond.[18] Its predictability makes it an excellent baseline for creating the non-silylated control compound.

Methodology:

  • Apparatus Setup: Under a nitrogen atmosphere, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Preparation: Charge the flask with a solution of the alkene starting material (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Add a solution of diethylzinc (Et₂Zn, 1.2 equiv) in hexanes dropwise to the flask, maintaining the temperature at 0 °C.

  • Carbenoid Formation: Add diiodomethane (CH₂I₂, 1.2 equiv) dropwise via the dropping funnel over 30 minutes. A white precipitate of zinc iodide will form.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired non-silylated cyclopropane.

Protocol 2: Asymmetric Synthesis of a Silylated Cyclopropane

Causality: To create a specific stereoisomer, which is critical for evaluating target binding, an asymmetric catalytic method is employed. Using a chiral dirhodium catalyst with a silyl-substituted alkene ensures high enantio- and diastereoselectivity.[19][20]

Methodology:

  • Apparatus Setup: Under a nitrogen atmosphere, add the α-silyl styrene (1.5 equiv) and the chiral dirhodium catalyst Rh₂(S-PTAD)₄ (0.5 mol%) to a flame-dried Schlenk flask with a magnetic stirrer.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or DCM).

  • Diazo Addition: Prepare a solution of the aryl diazoacetate (1.0 equiv) in the same anhydrous solvent. Add this solution dropwise to the reaction flask over 4-6 hours using a syringe pump. This slow addition is crucial to suppress the formation of dimer byproducts.

  • Reaction Progression: Stir the reaction at the designated temperature (e.g., 25 °C) for an additional 12 hours after the addition is complete. Monitor by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting crude oil directly by flash column chromatography on silica gel to afford the optically active silyl cyclopropane.[19][20]

Case Study: Sila-Haloperidol vs. Haloperidol

While not a cyclopropane example, the case of Sila-haloperidol provides a canonical illustration of the sila-switch strategy, with principles directly applicable to cyclopropane-containing molecules. Haloperidol is an antipsychotic drug known to form a neurotoxic pyridinium metabolite.

G cluster_0 Metabolic Pathway of Haloperidol (Carbon Analogue) cluster_1 Metabolic Pathway of Sila-Haloperidol (Silicon Analogue) Haloperidol Haloperidol Metabolite Neurotoxic Pyridinium Metabolite Haloperidol->Metabolite Metabolism Oxidation CYP-mediated Oxidation at tertiary carbon Oxidation->Metabolite SilaHaloperidol Sila-Haloperidol (Silicon replaces tertiary carbon) NoMetabolite Reduced Formation of Neurotoxic Metabolite SilaHaloperidol->NoMetabolite Altered Metabolism Blocked Metabolic Site Blocked by Silicon Blocked->NoMetabolite

Caption: Silylation blocks the metabolic pathway leading to a toxic metabolite in Haloperidol.[8]

Data Summary:

CompoundKey FeatureImpact of Sila-Switch
Haloperidol Tertiary carbon is a site of metabolic oxidation.Forms a neurotoxic pyridinium metabolite, leading to potential long-term side effects.
Sila-Haloperidol Silicon replaces the metabolically vulnerable tertiary carbon.The C-Si bond is resistant to this specific oxidative pathway, significantly reducing the formation of the toxic metabolite.[8] This improves the drug's safety profile while maintaining the necessary pharmacophore for antipsychotic activity.

This case powerfully demonstrates how the sila-switch can be used not just to enhance potency, but to improve safety by intelligently redesigning a drug to control its metabolic fate. The same principle applies when silylation is used to protect a cyclopropane-containing drug from degradation at a vulnerable site.

Conclusion and Future Outlook

The substitution of carbon with silicon in a cyclopropane ring is far more than a simple isosteric replacement; it is a strategic decision that can profoundly influence a drug candidate's potency, pharmacokinetic profile, and safety.

  • For Potency: The larger size and altered electronics of silicon can be leveraged to gain additional, favorable interactions in a target's binding pocket.

  • For ADME-Tox: The most significant and predictable advantage lies in enhancing metabolic stability. Silylation can effectively shield metabolically liable positions, prolonging a drug's half-life and mitigating the formation of toxic byproducts.

While the synthetic challenges for creating silylated compounds can be greater than for their carbon counterparts, the potential rewards are substantial. As our understanding of organosilicon chemistry deepens and synthetic methods become more robust, the "sila-switch" is poised to become an increasingly vital and routine strategy in the medicinal chemist's toolkit for developing the next generation of safer, more potent therapeutics.[7][8][9]

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Unraveling the Enigmatic Mechanism: A Comparative Guide to the Bioactivity of 1-(trimethylsilyl)cyclopropanecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles has led to a growing interest in structurally unique molecular scaffolds. Among these, 1-(trimethylsilyl)cyclopropanecarboxylic acid analogs are emerging as a promising class of bioactive compounds. The incorporation of a cyclopropane ring offers conformational rigidity and metabolic stability, while the trimethylsilyl group can further enhance potency and improve drug-like properties. However, the precise mechanism of action for this intriguing class of molecules remains to be fully elucidated. This guide provides a comparative framework for researchers, scientists, and drug development professionals to explore the potential mechanisms of action of these analogs. By leveraging established principles of medicinal chemistry and outlining a systematic approach to experimental validation, we aim to empower researchers to unlock the therapeutic potential of these novel compounds. This document will delve into a primary hypothetical mechanism—the inhibition of sirtuin enzymes—and provide detailed protocols and comparative data to guide future investigations.

Introduction: The Allure of a Unique Chemical Scaffold

The this compound scaffold integrates two key structural features that are highly valued in modern drug discovery. The cyclopropane ring, a three-membered carbocycle, imparts a significant degree of conformational constraint on the molecule. This rigidity can lead to a higher binding affinity and selectivity for a specific biological target by locking the molecule into its bioactive conformation. Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can lead to an extended in vivo half-life and improved pharmacokinetic properties.

The trimethylsilyl (TMS) group, on the other hand, is known to enhance the lipophilicity of a molecule, which can improve its ability to cross cellular membranes. The silicon atom can also engage in unique interactions with biological targets, potentially increasing potency. The combination of these two moieties within a carboxylic acid framework presents a compelling starting point for the design of novel therapeutics.

While the potential advantages are clear, the absence of a defined mechanism of action presents a significant hurdle in the development of these analogs. This guide will therefore focus on a plausible, yet hypothetical, target class: the sirtuin family of enzymes.

A Primary Hypothetical Mechanism: Inhibition of Sirtuin (SIRT) Enzymes

Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in a wide array of cellular processes, including gene silencing, metabolic regulation, and stress responses.[1][2] Dysregulation of sirtuin activity has been implicated in a variety of diseases, such as cancer, neurodegenerative disorders, and metabolic diseases, making them attractive therapeutic targets.[3][4] We hypothesize that this compound analogs may act as inhibitors of sirtuins, particularly SIRT1, which is a well-studied member of the family.

The rationale for this hypothesis is based on the structural similarities between these analogs and known sirtuin inhibitors, as well as the potential for the cyclopropane and trimethylsilyl groups to interact favorably with the enzyme's active site. The carboxylic acid moiety could mimic the endogenous substrate, while the hydrophobic cyclopropane and TMS groups could occupy adjacent pockets, leading to competitive inhibition.

Caption: Hypothetical mechanism of SIRT1 inhibition.

Experimental Validation: A Step-by-Step Guide

To investigate the proposed mechanism of sirtuin inhibition, a systematic experimental approach is required. This section provides detailed protocols for in vitro and cellular assays to assess the inhibitory potential of this compound analogs.

In Vitro SIRT1 Inhibition Assay (Fluorometric)

This assay measures the ability of the test compounds to inhibit the deacetylase activity of recombinant human SIRT1. A fluorogenic substrate is used, which upon deacetylation by SIRT1, can be cleaved by a developer solution to release a fluorescent signal.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound analog in DMSO.

    • Prepare serial dilutions of the test compound and a known SIRT1 inhibitor (e.g., EX-527) in assay buffer.[5]

    • Reconstitute recombinant human SIRT1 enzyme, the fluorogenic substrate, and NAD+ according to the manufacturer's instructions.

    • Prepare the developer solution.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer, NAD+, and the test compound or control inhibitor.

    • Initiate the reaction by adding the SIRT1 enzyme.

    • Incubate the plate at 37°C for 45 minutes.

    • Stop the reaction and initiate the development step by adding the developer solution.

    • Incubate at 37°C for 15 minutes.

    • Measure the fluorescence intensity using a microplate reader (Excitation: 400 nm, Emission: 505 nm).[6][7]

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentrations of both the substrate and the inhibitor.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical data comparing the inhibitory potency of a representative this compound analog (Analog X) with the known SIRT1 inhibitor, EX-527.

CompoundSIRT1 IC50 (µM)Ki (µM)Mechanism of Inhibition
Analog X 5.22.8Competitive with Substrate
EX-527 0.10.05Competitive with NAD+

This hypothetical data suggests that "Analog X" is a moderately potent SIRT1 inhibitor with a competitive mechanism of action with respect to the substrate.

Cellular Activity Assessment: Probing the Pathway in a Biological Context

Demonstrating enzyme inhibition in a test tube is a critical first step, but it is equally important to confirm that the compound is active in a cellular environment. A Western blot analysis can be used to assess the acetylation status of a known SIRT1 substrate, such as p53, in cells treated with the test compound.[8]

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., HEK293T) to 70-80% confluency.

    • Treat the cells with varying concentrations of the this compound analog or a known SIRT1 inhibitor for 24 hours.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract the total protein.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against acetylated-p53 and total p53. A loading control antibody (e.g., GAPDH) should also be used.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated-p53 signal to the total p53 signal and the loading control.

    • Compare the levels of acetylated-p53 in treated cells to the vehicle control.

Caption: Workflow for cellular activity assessment.

Hypothetical Cellular Assay Results
TreatmentAcetylated-p53 Level (Fold Change vs. Vehicle)
Vehicle (DMSO) 1.0
Analog X (10 µM) 2.5
EX-527 (1 µM) 3.2

These hypothetical results would indicate that "Analog X" increases the acetylation of p53 in a cellular context, consistent with the inhibition of SIRT1 activity.

Concluding Remarks and Future Directions

This guide has presented a structured and evidence-based framework for investigating the mechanism of action of bioactive this compound analogs. While the direct inhibition of sirtuins is a compelling hypothesis, it is crucial to approach this with scientific rigor and acknowledge that other mechanisms may be at play. The experimental protocols and comparative data provided herein serve as a roadmap for researchers to systematically explore this and other potential mechanisms.

Future work should focus on expanding the panel of sirtuin isoforms tested to determine selectivity. Furthermore, target identification studies using techniques such as chemical proteomics could provide unbiased insights into the cellular targets of these promising compounds. The journey to understanding the full therapeutic potential of this compound analogs is just beginning, and it is our hope that this guide will serve as a valuable resource for those embarking on this exciting area of research.

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The Strategic Advantage of Silyl Substitution: Benchmarking 1-(trimethylsilyl)cyclopropanecarboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the cyclopropane motif stands out as a privileged scaffold. Its unique conformational rigidity and electronic properties are frequently exploited to enhance pharmacological profiles, improving potency, metabolic stability, and cell permeability while reducing off-target effects.[1][2][3] The strategic introduction of this three-membered ring often relies on the use of functionalized building blocks, among which cyclopropanecarboxylic acids are of paramount importance. This guide provides an in-depth technical comparison of 1-(trimethylsilyl)cyclopropanecarboxylic acid against its non-silylated and other substituted counterparts in key synthetic transformations. By examining experimental data and exploring the underlying mechanistic principles, we aim to delineate the specific advantages conferred by the trimethylsilyl group and provide actionable insights for the discerning researcher.

The Silyl Effect: Unlocking New Reactivity and Selectivity

The presence of a trimethylsilyl (TMS) group at the C1 position of cyclopropanecarboxylic acid introduces a unique set of electronic and steric properties that can be leveraged to influence the outcome of chemical reactions. The silicon atom, being more electropositive than carbon, can stabilize an adjacent carbanion or a β-carbocation, a phenomenon known as the "beta-silicon effect." This electronic influence, coupled with the steric bulk of the TMS group, can profoundly impact the reactivity and selectivity of synthetic transformations.

Comparative Performance in Key Reaction Types

To objectively benchmark the performance of this compound, we will focus on two crucial reaction classes where cyclopropane derivatives are frequently employed: Decarboxylative Couplings and Cycloaddition Reactions .

Decarboxylative Coupling Reactions: A Gateway to Substituted Cyclopropanes

Decarboxylative couplings have emerged as a powerful tool for the formation of C-C and C-heteroatom bonds, utilizing readily available carboxylic acids as synthons.[4] In the context of cyclopropanecarboxylic acids, this transformation allows for the direct installation of the cyclopropyl moiety onto a variety of scaffolds.

Experimental Comparison:

EntryCarboxylic AcidCoupling PartnerCatalyst/ConditionsYield (%)Reference
1This compound4-IodoanisolePd(OAc)₂, SPhos, K₂CO₃, 110 °C78Hypothetical Data
2Cyclopropanecarboxylic acid4-IodoanisolePd(OAc)₂, SPhos, K₂CO₃, 110 °C65Hypothetical Data
31-Phenylcyclopropanecarboxylic acid4-IodoanisolePd(OAc)₂, SPhos, K₂CO₃, 110 °C72Hypothetical Data*

Note: The data presented in this table is hypothetical and for illustrative purposes to highlight potential performance differences. Comprehensive literature searches for direct comparative studies with this compound in this specific reaction type yielded limited direct side-by-side comparisons with quantitative data.

Analysis of Performance:

The trimethylsilyl group in This compound is anticipated to influence the decarboxylation step and the subsequent transmetalation in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the silyl group can facilitate the oxidative addition of the palladium catalyst and stabilize the resulting cyclopropyl-palladium intermediate. This can lead to higher yields and potentially milder reaction conditions compared to the unsubstituted cyclopropanecarboxylic acid.

In comparison to 1-phenylcyclopropanecarboxylic acid, the TMS-substituted variant offers a non-aromatic, sterically demanding group that can be advantageous in preventing undesired side reactions and influencing the regioselectivity of subsequent transformations.

Experimental Protocol: Palladium-Catalyzed Decarboxylative Coupling

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (2.0 mmol).

  • Add dry, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Logical Relationship Diagram:

G cluster_0 Decarboxylative Coupling Workflow start Reactants: 1-(TMS)cyclopropanecarboxylic acid Aryl Halide catalyst Catalyst System: Pd(OAc)₂ / SPhos Base: K₂CO₃ start->catalyst combine conditions Reaction Conditions: Toluene, 110 °C catalyst->conditions product Product: 1-Aryl-1-(TMS)cyclopropane conditions->product reaction workup Workup & Purification product->workup G cluster_1 Hypothetical [3+2] Cycloaddition Pathway reagent 1-(TMS)cyclopropanecarboxylic acid intermediate Intermediate (e.g., Zwitterion, Diradical) Stabilized by TMS group reagent->intermediate + Dipolarophile dipolarophile Dipolarophile (e.g., Alkene, Alkyne) dipolarophile->intermediate product Cyclopentane Derivative intermediate->product Ring Closure

Caption: Hypothetical pathway for a [3+2] cycloaddition reaction.

Causality Behind Experimental Choices

The choice of this compound over other alternatives is often dictated by the specific synthetic challenge.

  • For Enhanced Stability and Handling: The TMS group can impart greater thermal and chemical stability to the cyclopropane ring compared to some highly reactive donor-acceptor systems.

  • As a Removable Group: The C-Si bond can be cleaved under specific conditions (e.g., with fluoride ions), allowing for the introduction of other functional groups after the key bond-forming step. This "masked" functionality is a significant advantage in multi-step synthesis.

  • To Control Stereochemistry: The steric bulk of the TMS group can effectively block one face of the cyclopropane ring, directing incoming reagents to the opposite face and thereby controlling the stereochemical outcome of the reaction.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex molecules. While direct, side-by-side comparative studies are not always readily available, an analysis of its structure and the known reactivity of silyl-substituted cyclopropanes suggests distinct advantages in terms of stability, reactivity, and stereocontrol in key transformations like decarboxylative couplings and cycloadditions. Its ability to act as a stable, yet removable, directing group makes it a strategic choice for complex synthetic endeavors in drug discovery and development. Further research into the specific applications of this reagent is warranted to fully unlock its synthetic potential.

References

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  • Trost, B. M. (1995). Transition Metal-Mediated Cycloaddition Reactions. Chemical Reviews, 95(5), 1251-1296.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
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  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685-2688.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(Trimethylsilyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to treat 1-(Trimethylsilyl)cyclopropanecarboxylic acid as a hazardous waste, exercising caution due to its likely corrosive nature and the potential for unforeseen reactivity.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Given the properties of related carboxylic acids, this compound should be handled with care as it can cause irritation to the skin, eyes, and respiratory system[1].

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of the corrosive liquid. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. Always inspect gloves for tears or degradation before use.
Body Protection A flame-retardant lab coatProtects against incidental contact and spills.
Footwear Closed-toe shoesPrevents injury from spills or dropped items.

All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors. Ensure that an eyewash station and safety shower are readily accessible.

Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound and its associated waste requires careful segregation and labeling. Do not mix this waste with other chemical streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Characterization and Segregation

Properly categorizing the waste is the first critical step. The following diagram illustrates the decision-making process for segregating waste containing this compound.

Disposal_Workflow cluster_types Waste Type? cluster_actions Disposal Action start Waste Containing This compound is_pure Unused or Expired Pure Compound start->is_pure Pure is_contaminated_solid Contaminated Solids (e.g., gloves, paper towels, silica gel) start->is_contaminated_solid Solid is_contaminated_liquid Contaminated Liquids (e.g., reaction mixtures, solvents) start->is_contaminated_liquid Liquid dispose_pure Dispose in Original or Clearly Labeled 'Hazardous Waste' Container for Corrosive Organics is_pure->dispose_pure dispose_solid Collect in a Labeled, Sealed 'Hazardous Waste' Bag or Container for Solid Waste is_contaminated_solid->dispose_solid dispose_liquid Collect in a Labeled, Compatible 'Hazardous Waste' Container for Liquid Organic Waste is_contaminated_liquid->dispose_liquid

Caption: Decision tree for the segregation of this compound waste.

Step 2: Container Selection and Labeling

The choice of waste container is crucial to prevent leaks and reactions.

  • For liquid waste: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. Ensure the container is compatible with corrosive organic acids.

  • For solid waste: A labeled, sealable plastic bag or a wide-mouth HDPE container is suitable.

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, include the approximate concentration and any other components in the waste mixture.

Step 3: Waste Accumulation and Storage

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from direct sunlight and sources of ignition. It is critical to store this waste separately from incompatible materials, particularly strong bases and strong oxidizing agents[2].

Step 4: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[3][4].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills (in a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including a lab coat, gloves, and eye protection.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or earth[2]. Do not use combustible materials like paper towels to absorb the initial spill.

  • Carefully scoop the absorbent material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Large Spills (outside of a chemical fume hood):

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the fire alarm if necessary.

  • Contact your institution's EHS or emergency response team from a safe location.

  • Do not attempt to clean up a large spill without proper training and equipment.

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Skin: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[2].

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention[4].

Waste Minimization and Best Practices

To reduce the generation of hazardous waste, consider the following best practices:

  • Purchase only the amount of chemical needed for your experiments.

  • Design experiments to use the minimum quantity of material necessary to achieve the desired results.

  • Do not mix hazardous waste with non-hazardous waste.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste.

References

  • Ketone Pharma. (2024, August 28). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
  • West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).
  • CDH Fine Chemical.
  • Fisher Scientific. (2009, September 22).
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Fisher Scientific. (2021, December 24).
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Deep Sea. (2025, August 29). How to dispose of silicone fluid 500 safely?
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.

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Personal protective equipment for handling 1-(Trimethylsilyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-(Trimethylsilyl)cyclopropanecarboxylic Acid

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 31469-29-1). As a compound combining the functionalities of a carboxylic acid and a trimethylsilyl group, it requires careful management of risks associated with corrosivity, irritation, and reactivity. This document is intended for researchers, scientists, and drug development professionals to ensure a safe and efficient laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

While a comprehensive toxicological profile has not been fully investigated, the chemical structure suggests that it should be handled with the same caution as other corrosive and irritant organic acids[2][3]. The trimethylsilyl group may also present specific reactivity, particularly with strong oxidizing agents.

Summary of Hazards:
Hazard StatementClassificationPrimary Risk
H302Acute toxicity, Oral (Category 4)Harmful if ingested.
H315Skin corrosion/irritation (Category 2)Causes skin irritation upon contact.
H319Serious eye damage/eye irritation (Category 2A)Causes serious and potentially damaging eye irritation.

Data sourced from Sigma-Aldrich[1].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Required PPE for Handling this compound:
Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing[4].
Hands Chemical-Resistant GlovesNitrile gloves provide good general protection against a variety of chemicals[5][6]. However, for prolonged contact or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide. Always double-glove when handling this compound.
Body Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material like Nomex® is recommended. It must be fully buttoned to provide maximum skin coverage[5].
Respiratory NIOSH-Approved Respirator (as needed)While the vapor pressure is expected to be low, a respirator may be necessary if handling the solid form where dust can be generated, or if working with heated solutions. The specific cartridge type should be determined by a formal risk assessment.[5][7]
Footwear Closed-Toed ShoesShoes must fully cover the feet to protect against spills[5].

Operational and Handling Plan

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and preventing accidents.

Pre-Handling Checklist and Workflow

The following diagram illustrates the essential decision-making and preparation steps before commencing any work with this compound.

PreHandling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase start Obtain Compound and SDS review_sds Review Safety Data Sheet (SDS) for Specific Hazards start->review_sds Read ppe_check Verify Availability and Integrity of all Required PPE review_sds->ppe_check Confirm fume_hood Ensure Chemical Fume Hood is Certified and Operational ppe_check->fume_hood Check spill_kit Locate and Inspect Acid Spill Kit fume_hood->spill_kit Verify waste_container Prepare Labeled Hazardous Waste Container spill_kit->waste_container Prepare don_ppe Don Appropriate PPE waste_container->don_ppe Ready weigh_transfer Weigh and Transfer Compound in Fume Hood don_ppe->weigh_transfer Execute reaction_setup Set up Reaction or Procedure weigh_transfer->reaction_setup monitoring Monitor Experiment reaction_setup->monitoring end Proceed to Post-Handling/Disposal monitoring->end

Caption: Pre-Handling Workflow for this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Always review the Safety Data Sheet (SDS) before use[3].

    • Ensure a certified chemical fume hood is used for all manipulations to minimize inhalation exposure[3].

    • Prepare and clearly label a designated hazardous waste container for solid and liquid waste.

    • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • Handling the Compound :

    • Don all required PPE as outlined in the table above.

    • When handling the solid, use techniques that minimize dust generation[8].

    • If transferring the substance, use a spatula and weigh it onto a tared weigh boat within the fume hood.

    • For solutions, use a calibrated pipette or syringe to transfer the liquid, avoiding splashes.

  • In Case of a Spill :

    • Evacuate the immediate area and alert colleagues.

    • For small spills, use an acid-neutralizing agent or an inert absorbent material like vermiculite or sand[9]. Do not use combustible materials to absorb the spill.

    • Collect the absorbed material using spark-proof tools and place it in the designated hazardous waste container[9].

    • For large spills, evacuate the laboratory and contact the institutional safety office immediately.

Storage and Disposal Plan

Proper storage and disposal are crucial to prevent accidents and ensure regulatory compliance.

Storage Requirements:
  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents[2].

  • The recommended storage temperature is refrigerated (2-8 °C)[1][10].

  • Store in a dedicated corrosives cabinet. Do not store on metal shelves, which can corrode from acid vapors[2][3].

  • Ensure the container is tightly sealed to prevent the release of vapors.

Chemical Incompatibility and Storage Segregation:

The following diagram illustrates the necessary segregation of this compound from incompatible chemical classes.

Caption: Storage Segregation for this compound.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid and liquid waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Irritant).

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal Procedure :

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste[11].

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.

    • Do not dispose of this chemical down the drain.

By adhering to these rigorous safety and handling protocols, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Vandeputte. (2023, September 1). How to protect yourself when handling silicon?[Link]

  • What Is the Best Protective Equipment to Prevent Silicosis in Stone Workers? (2024, November 9). [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • EHS. (2015, July 30). Laboratory Safety: Chemical Hygiene Program: Appendix 8. [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

  • SAFETY DATA SHEET. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • University of Toronto Scarborough. chemical handling and storage section 6. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

  • SafetyCulture Marketplace AU. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. [Link]

  • West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) MSDS# 72879. [Link]

  • Organic Syntheses Procedure. cyclopropanecarboxylic acid. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.